Product packaging for 5-Chloro-1-methylindole(Cat. No.:CAS No. 112398-75-1)

5-Chloro-1-methylindole

Cat. No.: B048529
CAS No.: 112398-75-1
M. Wt: 165.62 g/mol
InChI Key: UAUJZFNYIBXEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-1-methylindole is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN B048529 5-Chloro-1-methylindole CAS No. 112398-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUJZFNYIBXEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445985
Record name 5-Chloro-1-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112398-75-1
Record name 5-Chloro-1-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-1-methylindole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-1-methylindole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 112398-75-1), a halogenated indole derivative of significant interest in medicinal and synthetic chemistry. We delve into the core chemical properties, structural characteristics, and spectroscopic signatures of this molecule. A detailed, field-tested protocol for its synthesis via N-methylation of 5-chloroindole is presented, emphasizing practical execution and mechanistic rationale. Furthermore, this guide explores the chemical reactivity of the this compound nucleus, focusing on the principles of electrophilic aromatic substitution. Finally, we survey its contemporary applications as a crucial building block in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile scaffold.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted indole featuring a chlorine atom at the C5 position of the benzene ring and a methyl group on the pyrrole nitrogen (N1). This substitution pattern imparts specific electronic and steric properties that govern its reactivity and utility as a pharmacophore.[1]

dot

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 5-chloro-1-methyl-1H-indole[2]
CAS Number 112398-75-1[2][3]
Molecular Formula C₉H₈ClN[2][4]
Molecular Weight 165.62 g/mol [2][4]
Appearance Light yellow oil[5]
Purity ≥98% (by GC)[2]
Solubility Insoluble in water; Soluble in alcohols and other organic solvents like chloroform and DMF.[6][7]

Spectroscopic Characterization

2.1 Mass Spectrometry (MS) The electron ionization mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight for the ³⁵Cl isotope. A significant M+2 peak at m/z = 167 with approximately one-third the intensity of the M⁺ peak is expected, which is the definitive signature of a monochlorinated compound.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the primary tool for structural elucidation. The expected chemical shifts in CDCl₃ are inferred from the spectra of 5-chloroindole, 1-methylindole, and 5-chloro-3-methyl-1H-indole.[1][8][9][10]

Expected ¹H NMR (in CDCl₃):

  • N-CH₃: A sharp singlet at ~3.7-3.8 ppm.

  • Aromatic Protons:

    • H4: Doublet, ~7.6 ppm. Deshielded due to proximity to the electronegative chlorine.

    • H7: Doublet, ~7.2-7.3 ppm.

    • H6: Doublet of doublets, ~7.1-7.2 ppm, showing coupling to both H4 and H7.

  • Pyrrole Protons:

    • H2: Doublet, ~7.0-7.1 ppm.

    • H3: Doublet, ~6.4-6.5 ppm. Shielded due to the electron-donating effect of the nitrogen atom.

Expected ¹³C NMR (in CDCl₃):

  • N-CH₃: ~33 ppm.

  • Pyrrole Carbons: C2 (~128 ppm), C3 (~101 ppm).

  • Benzene Carbons: C5 (attached to Cl, ~125-126 ppm), C4, C6, C7 (~110-122 ppm).

  • Bridgehead Carbons: C3a, C7a (~128-135 ppm).

2.3 Infrared (IR) Spectroscopy The IR spectrum is used to identify functional groups. Unlike its precursor 5-chloroindole, this compound will lack the characteristic N-H stretching band around 3400 cm⁻¹. Key expected peaks include:

  • C-H stretching (aromatic & methyl): 2900-3100 cm⁻¹.

  • C=C stretching (aromatic): 1450-1600 cm⁻¹.

  • C-N stretching: ~1300-1350 cm⁻¹.

  • C-Cl stretching: 700-800 cm⁻¹.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound is the N-methylation of commercially available 5-chloroindole. The use of dimethyl carbonate (DMC) as a methylating agent represents a greener and safer alternative to traditional reagents like methyl iodide or dimethyl sulfate.

Causality Behind Experimental Choices:

  • Methylating Agent (DMC): Dimethyl carbonate is a non-toxic, environmentally benign reagent. Its low reactivity compared to methyl halides is overcome by elevated temperatures, making the reaction highly controllable.

  • Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and easy-to-handle base, sufficient to deprotonate the indole nitrogen to generate the nucleophilic indolide anion. Stronger bases like NaH are not required and would present greater handling risks.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that effectively dissolves the indole substrate and the carbonate base, facilitating the Sₙ2 reaction. Its high boiling point (~153 °C) is ideal for this reaction, which requires heating.

dot

G cluster_0 Reaction Phase cluster_1 Workup & Isolation A Charge Reactor B Add Reagents A->B 5-Chloroindole, K₂CO₃, DMF, DMC C Heat to Reflux B->C ~130 °C D Monitor Reaction C->D 3-5 hours (TLC or HPLC) E Cool Mixture D->E Reaction Complete F Quench with Water E->F Ice-cold H₂O G Extract Product F->G EtOAc or TBME H Dry & Concentrate G->H Na₂SO₄ / MgSO₄, Rotary Evaporation I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloroindole (1.0 eq), potassium carbonate (K₂CO₃, ~1.5 eq), and N,N-dimethylformamide (DMF, ~5-10 mL per gram of indole).

  • Reagent Addition: Add dimethyl carbonate (DMC, ~3.0 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 5-chloroindole is consumed (typically 3-5 hours).

  • Workup - Quenching: Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath to ~0-5 °C. Slowly and carefully add ice-cold water to quench the reaction, which will precipitate the crude product or form an oily suspension.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc) or tert-butyl methyl ether (TBME). Perform the extraction three times to ensure complete recovery.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound as a light yellow oil.[5] The product is often of high purity (>95%) and may not require further purification.

Chemical Reactivity: Electrophilic Aromatic Substitution

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS).[11] The reaction is strongly directed to the C3 position of the pyrrole ring.

Mechanistic Rationale:

  • Regioselectivity: Attack at C3 is overwhelmingly favored because the resulting carbocation intermediate (Wheland intermediate) is stabilized by resonance involving the nitrogen atom, allowing the positive charge to be delocalized over both the carbon and nitrogen atoms without disrupting the aromaticity of the benzene ring. Attack at C2 would lead to a less stable intermediate.

  • Substituent Effects:

    • N1-Methyl Group: The methyl group is weakly electron-donating and slightly increases the electron density of the indole ring, making it more reactive towards electrophiles than the N-H parent indole.

    • C5-Chloro Group: The chlorine atom is an electron-withdrawing group via induction, which deactivates the ring towards EAS. However, through resonance, its lone pairs are ortho-, para-directing. This effect reinforces the inherent reactivity at C3 (ortho to the C4 position) but deactivates the benzene ring portion of the molecule.

Common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation are all expected to proceed at the C3 position.

dot

Caption: General mechanism for electrophilic substitution at the C3 position.

Applications in Research and Drug Discovery

The 5-chloroindole scaffold is a "privileged structure" in medicinal chemistry, and its N-methylated derivative is a key intermediate for accessing a wide range of biologically active molecules.

5.1 Anticancer Agents - EGFR Inhibitors The most prominent application of the 5-chloroindole scaffold is in the development of potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, a critical target in oncology.

  • Mechanism of Action: Many lung cancers are driven by mutations in EGFR. While first-generation inhibitors are effective, tumors often develop resistance through a secondary mutation, T790M. Derivatives built from the this compound core have been designed to potently inhibit both the wild-type (WT) EGFR and the drug-resistant T790M mutant.[12]

  • Field Insight: The 5-chloro-indole moiety inserts deep into the hydrophobic pocket of the EGFR kinase domain. The strategic placement of the chlorine atom enhances binding affinity and modulates pharmacokinetic properties. The N-methyl group prevents the formation of hydrogen bonds at the N1 position, which can be used to fine-tune the molecule's orientation and interaction with specific amino acid residues in the ATP-binding site.[12]

5.2 Neuropharmacology - 5-HT₃ Receptor Modulation The parent compound, 5-chloroindole, is a known positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[6]

  • Therapeutic Relevance: The 5-HT₃ receptor is a ligand-gated ion channel involved in chemotherapy-induced nausea, vomiting, and irritable bowel syndrome. While this compound itself has not been fully characterized in this role, it serves as a valuable starting point for synthesizing libraries of N-substituted analogs to probe the structure-activity relationship (SAR) at this receptor.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although specific toxicology data for this compound is not extensively published, prudent handling procedures should be based on data from structurally similar chlorinated indoles.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Harmful if swallowed.

This guide provides a robust framework for understanding and utilizing this compound. Its straightforward synthesis and versatile reactivity make it an invaluable tool for chemists and researchers dedicated to advancing the frontiers of drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Chloro-1-methylindole is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the design of novel therapeutic agents. This technical guide provides a detailed exploration of the structural, physical, and spectral characteristics of this compound. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the experimental determination and theoretical prediction of its key properties. The guide delves into the structural attributes, solubility, melting and boiling points, and spectral signatures (NMR, IR, Mass Spectrometry) of the compound. Furthermore, it discusses its chemical reactivity and stability, providing a holistic view of its behavior in various chemical environments. Experimental protocols for the determination of these properties are detailed, emphasizing the rationale behind the chosen methodologies.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters, alkaloids, and synthetic drugs. Halogenation of the indole ring is a common strategy to modulate the electronic and lipophilic properties of these molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound, with a chlorine atom at the 5-position of the benzene ring and a methyl group on the indole nitrogen, is a key intermediate in the synthesis of a variety of pharmacologically relevant molecules.[1] This guide aims to provide a thorough understanding of its fundamental physicochemical properties, which are critical for its handling, characterization, and application in synthetic and medicinal chemistry workflows.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized in the table below. These properties are fundamental to its identity and behavior in chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₉H₈ClN[2]
Molecular Weight 165.62 g/mol [2]
CAS Number 112398-75-1[2]
Appearance Not explicitly stated, likely a solid at room temperature
Melting Point 35 °C[3]
Boiling Point (Predicted) 278.4 ± 13.0 °C at 760 mmHg[3]
Density (Predicted) 1.18 ± 0.1 g/cm³[3]

Solubility Profile

5-Chloroindole is reported to be poorly soluble in water but soluble in alcohols.[4] It is anticipated that this compound will exhibit a similar solubility profile, with good solubility in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM), and low solubility in aqueous media.

Experimental Protocol for Solubility Determination

A standardized method to experimentally determine the solubility of this compound is the shake-flask method.[5]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC with a standard curve).

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for solubility determination as it allows for the establishment of a true thermodynamic equilibrium between the solid and the solution.[5] The extended agitation period ensures that the dissolution process has reached its maximum extent. Temperature control is critical as solubility is highly temperature-dependent.

G cluster_0 Solubility Determination Workflow Start Start Add_Excess_Solid Add excess this compound to known volume of solvent Start->Add_Excess_Solid Equilibrate Equilibrate at constant temperature with agitation (24-48h) Add_Excess_Solid->Equilibrate Filter Filter to remove undissolved solid Equilibrate->Filter Quantify Quantify concentration of dissolved solid Filter->Quantify End End Quantify->End

Caption: Workflow for experimental solubility determination.

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. The following sections detail the expected spectral properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei within a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-methyl protons. Based on the analysis of the closely related compound 5-chloro-3-methyl-1H-indole[6], the following chemical shifts can be predicted:

  • Aromatic Protons (Benzene Ring): The protons on the chlorinated benzene ring will appear in the range of δ 7.0-7.6 ppm. The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet.

  • Aromatic Protons (Pyrrole Ring): The protons at C2 and C3 of the indole ring are expected to resonate between δ 6.5 and 7.5 ppm.

  • N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, likely in the range of δ 3.7-4.0 ppm.

The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The predicted chemical shifts are:

  • Aromatic Carbons: The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbon atom C5, bonded to the electronegative chlorine atom, will have a characteristic chemical shift.

  • N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the aliphatic region, typically around δ 30-35 ppm.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer

Procedure:

  • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[7]

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[7]

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Causality Behind Experimental Choices: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[8] Shimming the magnetic field is crucial for obtaining sharp and well-resolved peaks, which is necessary for accurate interpretation of the spectra.[7]

G cluster_1 NMR Sample Preparation and Acquisition Dissolve Dissolve sample in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Insert Insert into spectrometer Transfer->Insert Lock_Shim Lock and Shim Insert->Lock_Shim Acquire Acquire Spectra (¹H and ¹³C) Lock_Shim->Acquire Process Process Data Acquire->Process

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR spectrum of this compound will exhibit the following key absorption bands:

  • C-H stretching (aromatic): Around 3100-3000 cm⁻¹

  • C-H stretching (aliphatic, N-CH₃): Around 2950-2850 cm⁻¹

  • C=C stretching (aromatic): Around 1600-1450 cm⁻¹

  • C-N stretching: Around 1360-1250 cm⁻¹

  • C-Cl stretching: Around 800-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the following features are expected:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 165).

  • Isotope Peak (M+2): Due to the presence of the chlorine atom, a characteristic isotope peak at m/z = 167 with an intensity of approximately one-third of the molecular ion peak will be observed, corresponding to the ³⁷Cl isotope.[9]

  • Fragmentation Pattern: Common fragmentation pathways for indole derivatives involve the loss of small molecules or radicals from the parent ion. For this compound, fragmentation may involve the loss of the methyl group or cleavage of the indole ring.

Chemical Reactivity and Stability

The reactivity of the indole nucleus is characterized by its susceptibility to electrophilic attack, with the C3 position being the most reactive.[10] In this compound, the presence of the chloro and methyl substituents will influence its reactivity.

  • Electrophilic Substitution: The C3 position is the most nucleophilic and therefore the primary site for electrophilic substitution. The electron-withdrawing nature of the chlorine atom at C5 will slightly deactivate the benzene ring towards electrophilic attack.

  • Stability: Indole derivatives are generally more stable under basic conditions than in acidic media. Strong acids can lead to polymerization or degradation of the indole ring. The N-methyl group in this compound enhances its stability by preventing N-protonation under acidic conditions, which can be a pathway for degradation in N-unsubstituted indoles.

Potential Metabolic Pathways

While specific metabolic studies on this compound are not extensively reported, the metabolism of related N-alkylated indole derivatives has been investigated. The primary metabolic transformations are expected to involve:

  • Oxidation: The N-methyl group can be a site for oxidative metabolism, potentially leading to the corresponding N-hydroxymethyl or N-formyl derivatives, and eventual N-dealkylation.

  • Hydroxylation: The indole ring can undergo hydroxylation at various positions, catalyzed by cytochrome P450 enzymes.

G cluster_2 Potential Metabolic Pathways Parent This compound Oxidation Oxidation of N-methyl group Parent->Oxidation Hydroxylation Hydroxylation of indole ring Parent->Hydroxylation N_dealkylation N-dealkylation Oxidation->N_dealkylation Hydroxylated_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_Metabolites

Caption: Predicted metabolic transformations of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. By combining available experimental data with theoretical predictions and insights from analogous compounds, a detailed profile of its structural, physical, and spectral characteristics, as well as its chemical reactivity and stability, has been established. The inclusion of detailed experimental protocols provides a practical framework for researchers to characterize this important synthetic intermediate. A thorough understanding of these properties is essential for the rational design and development of new chemical entities based on the this compound scaffold, ultimately facilitating advancements in medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to 5-Chloro-1-methylindole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-methylindole, a halogenated derivative of the indole scaffold, has emerged as a significant building block in medicinal chemistry. Its strategic substitution pattern—a chlorine atom at the 5-position and a methyl group on the indole nitrogen—imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, and its burgeoning role in drug discovery, particularly in the development of kinase inhibitors for oncology.

Core Properties of this compound

This compound is a solid at room temperature, and its key identifiers and molecular properties are summarized below for quick reference.

PropertyValueReference
CAS Number 112398-75-1[1]
Molecular Formula C₉H₈ClN
Molecular Weight 165.62 g/mol [1]
InChI Key UAUJZFNYIBXEDG-UHFFFAOYSA-N[1]
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane; insoluble in water.[2]

Synthesis and Purification of this compound

The most prevalent and efficient synthesis of this compound is achieved through the N-methylation of commercially available 5-chloroindole. This reaction is a classic example of nucleophilic substitution where the deprotonated indole nitrogen acts as the nucleophile.

Synthetic Workflow: N-methylation of 5-Chloroindole

The following diagram outlines the straightforward synthetic pathway to this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 5-Chloroindole 5-Chloroindole Reaction_Vessel Reaction at Controlled Temperature 5-Chloroindole->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) Methylating_Agent->Reaction_Vessel Base Base (e.g., NaH, K2CO3) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis and purification of this compound.

Materials:

  • 5-Chloroindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloroindole (1.0 equivalent). Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas will be observed.

  • Methylation: To the resulting anion solution, add methyl iodide (1.5 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.60 (d, J ≈ 2.0 Hz, 1H): Aromatic proton at the C4 position, appearing as a doublet due to coupling with H6.

    • δ ~7.25 (d, J ≈ 8.7 Hz, 1H): Aromatic proton at the C7 position, showing a doublet from coupling with H6.

    • δ ~7.15 (dd, J ≈ 8.7, 2.0 Hz, 1H): Aromatic proton at the C6 position, appearing as a doublet of doublets due to coupling with both H7 and H4.

    • δ ~7.05 (d, J ≈ 3.1 Hz, 1H): Pyrrole proton at the C2 position, coupled to H3.

    • δ ~6.45 (d, J ≈ 3.1 Hz, 1H): Pyrrole proton at the C3 position, coupled to H2.

    • δ ~3.75 (s, 3H): Methyl protons of the N-CH₃ group, appearing as a singlet.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~135.0: Quaternary carbon C7a.

    • δ ~129.5: Quaternary carbon C3a.

    • δ ~128.0: Aromatic carbon C2.

    • δ ~125.5: Quaternary carbon C5 (attached to Cl).

    • δ ~122.0: Aromatic carbon C6.

    • δ ~120.0: Aromatic carbon C4.

    • δ ~109.5: Aromatic carbon C7.

    • δ ~101.0: Pyrrole carbon C3.

    • δ ~33.0: Methyl carbon N-CH₃.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a characteristic molecular ion peak (M⁺) at m/z 165 and an M+2 peak at m/z 167 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns may involve the loss of a methyl radical (M-15) or a chlorine atom (M-35).

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic and pyrrole rings.

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic and pyrrole rings.

  • ~1100-1000 cm⁻¹: C-Cl stretching vibration.

Chemical Reactivity and Applications in Drug Discovery

The this compound scaffold is a versatile intermediate in organic synthesis, with the indole ring being amenable to various electrophilic substitution reactions, primarily at the C3 position.

Reactivity Profile

The electron-rich nature of the indole ring system makes it susceptible to electrophilic attack. The presence of the electron-donating methyl group at the N1 position further activates the ring towards substitution. Common reactions include:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position using phosphoryl chloride (POCl₃) and DMF.

  • Mannich Reaction: Aminomethylation at the C3 position.

  • Friedel-Crafts Acylation: Acylation at the C3 position.

Role in Drug Discovery

The 5-chloro-indole moiety is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in numerous biologically active compounds.[2][3] The introduction of a chlorine atom at the 5-position can enhance metabolic stability and modulate the electronic properties of the molecule, which can lead to improved pharmacological activity.[3]

Applications in Oncology:

Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[1]

  • EGFR and BRAF Kinase Inhibition: Several studies have demonstrated that compounds incorporating the this compound scaffold can act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are often mutated and hyperactivated in various cancers.[1] Some of these derivatives have shown greater potency than established drugs like erlotinib.[1]

The following diagram illustrates the role of this compound derivatives as kinase inhibitors in a simplified signaling pathway.

Kinase_Inhibition Growth_Factor Growth Factor EGFR EGFR/BRAF Kinase Growth_Factor->EGFR Activates Signaling_Cascade Downstream Signaling Cascade EGFR->Signaling_Cascade Phosphorylates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of kinase signaling by this compound derivatives.

Safety and Handling

  • Hazard Classification (Anticipated):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.

  • Handling:

    • Use in a well-ventilated area, preferably in a fume hood.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and the amenability of the indole core to further functionalization make it an attractive starting material for the construction of complex molecular architectures. The demonstrated success of its derivatives as potent kinase inhibitors highlights the importance of the this compound scaffold in the ongoing quest for novel and effective therapeutic agents, particularly in the field of oncology. As research in this area continues, it is anticipated that this privileged structure will play an even greater role in the development of next-generation targeted therapies.

References

A Technical Guide to the Spectral Analysis of 5-Chloro-1-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Chloro-1-methylindole, a substituted indole derivative of interest to researchers, scientists, and professionals in drug development. While direct experimental spectra for this specific compound are not widely available in public databases, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive characterization. We will delve into the anticipated features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental design and data interpretation. The protocols and analyses herein are designed to be self-validating, providing a solid authoritative grounding for the spectroscopic identification and characterization of this compound.

Introduction: The Significance of this compound

5-Chloroindole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities.[1] The introduction of a chlorine atom at the 5-position and a methyl group at the 1-position of the indole scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for advancing research and development involving this compound. This guide provides a detailed roadmap for interpreting the spectral data of this compound.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound forms the basis for interpreting its spectral data. The following diagram illustrates the numbering of the indole ring system, which will be used throughout this guide.

cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Integrated Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 5-Chloro-1-methylindole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the burgeoning field of 5-chloro-1-methylindole derivatives, a class of molecules demonstrating significant therapeutic promise. We will delve into the synthetic strategies, diverse biological activities, and mechanisms of action that position these compounds as compelling candidates for further investigation and development. This document is intended to be a dynamic resource, fostering a deeper understanding and inspiring novel research directions in medicinal chemistry and pharmacology.

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in the design of biologically active molecules. The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic efficacy.[2] This guide will specifically focus on the impact of N-methylation at the 1-position of the 5-chloroindole core, exploring how this modification influences a spectrum of biological activities.

Anticancer Activity: Targeting Key Signaling Pathways

5-Chloroindole derivatives have emerged as a particularly promising class of anticancer agents.[1] Their primary mechanism of action often involves the inhibition of key protein kinases that are critical for tumor growth and survival.[3]

Mechanism of Action: Inhibition of EGFR and BRAF Kinases

A significant body of research has focused on the development of 5-chloroindole derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[4] These pathways are frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[4] Certain 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, including the drug-resistant T790M mutation.[4] The binding of these inhibitors to the ATP-binding site of the kinase domain prevents the phosphorylation of downstream substrates, thereby abrogating the signal transduction cascade and leading to the induction of apoptosis and inhibition of tumor growth.[4]

While many of the pioneering studies have focused on N-unsubstituted 5-chloroindoles, the introduction of a methyl group at the N1 position can influence the molecule's conformation, solubility, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Signaling Pathway Diagram: EGFR/BRAF Inhibition

EGFR_BRAF_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Promotes This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibits This compound Derivative->BRAF Inhibits

Caption: Inhibition of the EGFR/BRAF signaling cascade by this compound derivatives.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the reported in vitro activities of representative 5-chloroindole derivatives against various cancer cell lines and kinases. It is important to note that while not all examples are 1-methylated, they provide a strong rationale for the exploration of this substitution.

Table 1: Antiproliferative Activity of Selected 5-Chloroindole Derivatives

Compound IDCancer Cell LineGI₅₀ (nM)Reference CompoundGI₅₀ (nM)Reference
3e Pancreatic (Panc-1)33Erlotinib33[1]
3e Breast (MCF-7)31Erlotinib33[1]
3e Colon (HT-29)35Erlotinib33[1]
5f Pancreatic (Panc-1)29Erlotinib33[5]
5g Pancreatic (Panc-1)31Erlotinib33[5]

Table 2: EGFR Kinase Inhibitory Activity of Selected 5-Chloroindole Derivatives

Compound IDEGFR MutantIC₅₀ (nM)Reference CompoundIC₅₀ (nM)Reference
3e T790M68Erlotinib80[1]
5f T790M9.5 ± 2Osimertinib8 ± 2[5]
5g T790M11.9 ± 3Osimertinib8 ± 2[5]
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[2]

Workflow Diagram: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Compound_Addition Add varying concentrations of This compound derivatives Adherence->Compound_Addition Incubation Incubate for a defined period (e.g., 48-72h) Compound_Addition->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ values Absorbance_Reading->IC50_Calculation

Caption: A generalized workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HCT116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial and Antibiofilm Activity

In an era of increasing antimicrobial resistance, the discovery of novel antibacterial agents is of paramount importance. Chloroindoles have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.[6][7]

Mechanism of Action

The precise antimicrobial mechanism of action for many indole derivatives is still under investigation, but it is believed to be multifactorial. Some studies suggest that these compounds can disrupt the bacterial cell membrane, leading to cell lysis.[6] Additionally, certain chloroindoles have been shown to inhibit biofilm formation, a key virulence factor that protects bacteria from antibiotics and the host immune system.[7] The inhibition of biofilm formation can occur through various mechanisms, including the interference with quorum sensing pathways and the downregulation of genes involved in adhesion and extracellular matrix production.[6]

A study on a series of 83 indole derivatives found that 5-chloroindole and 5-chloro-2-methyl indole were among the most potent inhibitors of biofilm formation in uropathogenic Escherichia coli.[7] The N-methylation at the 1-position could potentially enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell wall and membrane.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values for selected chloroindoles against various bacterial strains.

Table 3: Antimicrobial Activity of Chloroindoles

CompoundBacterial StrainMIC (µg/mL)Reference
4-chloroindoleVibrio parahaemolyticus50[6]
5-chloroindoleVibrio parahaemolyticus50[6]
4-chloroindoleUropathogenic E. coli75[7]
5-chloroindoleUropathogenic E. coli75[7]
5-chloro-2-methyl indoleUropathogenic E. coli75[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow Diagram: MIC Determination

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of the This compound derivative in 96-well plates Bacterial_Suspension Prepare a standardized bacterial suspension Serial_Dilution->Bacterial_Suspension Inoculate_Wells Inoculate each well with the bacterial suspension Bacterial_Suspension->Inoculate_Wells Incubate_Plates Incubate plates overnight at 37°C Inoculate_Wells->Incubate_Plates Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubate_Plates->Visual_Inspection Determine_MIC The lowest concentration with no visible growth is the MIC Visual_Inspection->Determine_MIC Synthesis_Workflow Starting_Material 5-Chloroindole or appropriate precursor N_Methylation N-Methylation (e.g., with methyl iodide) Starting_Material->N_Methylation Functionalization Further derivatization at C2, C3, etc. N_Methylation->Functionalization Purification Purification (e.g., chromatography) Functionalization->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening

References

A Historical Perspective on the Synthesis of 5-Chloroindoles: From Classical Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroindole, a halogenated derivative of the indole heterocyclic scaffold, has emerged as a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of the historical development, synthesis, and strategic importance of 5-chloroindoles. Particular emphasis is placed on the evolution of synthetic methodologies, from classical name reactions to modern catalytic systems. This document aims to serve as a thorough resource, detailing key experimental protocols, explaining the causality behind synthetic choices, and presenting comparative data to facilitate further research and development in this vital area of chemical science.

Introduction: The Enduring Significance of the 5-Chloroindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position of the indole ring has proven to be a particularly effective strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This substitution can enhance metabolic stability, improve receptor binding affinity, and alter electronic properties, making 5-chloroindole a valuable pharmacophore.

First systematically synthesized and reported in the mid-20th century, 5-chloroindole has transitioned from a chemical curiosity to a molecule of significant interest in both academic and industrial research. Its derivatives have shown promise in a wide array of therapeutic areas, including neuropharmacology, as positive allosteric modulators of the 5-HT₃ receptor, and oncology, where the scaffold is a promising starting point for the design of novel anticancer agents. The versatility of the 5-chloroindole core also extends to materials science, with potential applications in sensors and electronic devices.

This guide provides a historical journey through the synthetic strategies developed to access this important heterocyclic system, offering insights into the rationale and evolution of these methods.

Classical Synthetic Approaches: The Foundation of Indole Chemistry

The early syntheses of indoles, many of which were developed in the late 19th and early 20th centuries, form the bedrock of heterocyclic chemistry. These "name reactions" have been adapted over the years for the preparation of a vast number of substituted indoles, including 5-chloroindoles.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles. The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or ketone.

Mechanism and Strategic Considerations:

The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A key-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the aromatic indole ring. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃. Polyphosphoric acid is also a common and effective catalyst for this transformation.

Experimental Protocol: Fischer Indole Synthesis of 5-Chloro-2,3-dimethyl-1H-indole

  • Starting Materials: 4-chlorophenylhydrazine and butan-2-one.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one.

  • Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to

Potential therapeutic targets of 5-Chloro-1-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Chloro-1-methylindole and its Analogs

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic introduction of a chlorine atom at the 5-position, combined with N-methylation, yields this compound, a versatile building block for synthesizing compounds with significant therapeutic potential.[1] This guide provides a comprehensive exploration of the known and potential therapeutic targets modulated by derivatives of this scaffold. While direct research on this compound is nascent, extensive studies on closely related 5-chloroindole analogs provide a robust, data-driven foundation for identifying high-potential therapeutic avenues. We will dissect the key molecular targets in oncology, neuropharmacology, and inflammation, presenting the mechanistic rationale, supporting data, and detailed experimental protocols to empower researchers in their drug discovery efforts.

The this compound Scaffold: A Primer

The therapeutic utility of the this compound scaffold is rooted in its fundamental chemical characteristics. The indole core provides a rigid, aromatic structure capable of engaging in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1]

  • Role of Halogenation : The introduction of a chlorine atom at the C-5 position is a critical modification. This electronegative atom alters the electronic distribution of the indole ring, enhancing its ability to interact with biological targets and often improving pharmacokinetic properties like membrane permeability and metabolic stability.[2][3]

  • Impact of N-Methylation : The methyl group on the indole nitrogen (N-1) removes the hydrogen bond donor capability of the parent indole N-H group. This modification can significantly impact binding affinity and selectivity for specific targets by altering the molecule's steric and electronic profile. It also typically increases lipophilicity, which can affect cell penetration and overall pharmacokinetics.

  • Synthesis : The core structure is accessible through standard synthetic routes, most commonly via the N-methylation of 5-chloroindole. A typical method involves reacting 5-chloroindole with a methylating agent like dimethyl carbonate in the presence of a base.[1] This synthetic tractability allows for the creation of diverse chemical libraries for screening.

Primary Oncological Targets

Derivatives of the 5-chloroindole scaffold have demonstrated remarkable efficacy in oncology, primarily by targeting key nodes in cancer cell signaling pathways.[4]

Receptor Tyrosine Kinases: EGFR and BRAF

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades regulating cell proliferation, survival, and migration.[5] Mutations and overexpression of EGFR are hallmarks of various cancers, including non-small-cell lung cancer (NSCLC).[5]

Mechanism of Action : 5-chloroindole derivatives have been engineered to act as potent ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By occupying the ATP-binding pocket, these compounds prevent receptor autophosphorylation, effectively shutting down the aberrant signaling cascade and leading to cell growth inhibition and apoptosis.[4] Notably, certain derivatives show high potency against both wild-type (EGFRWT) and clinically relevant resistant mutants like T790M.[4][5]

Supporting Data : Numerous studies have quantified the potent anti-proliferative and enzyme-inhibitory activities of 5-chloroindole derivatives. The data below summarizes the activity of several lead compounds against cancer cell lines and specific EGFR kinase mutants.

CompoundTarget Cancer Cell LineGI₅₀ (nM)Reference CompoundReference GI₅₀ (nM)Source
5f Pancreatic (Panc-1)29Erlotinib33[4][5]
5g Pancreatic (Panc-1)31Erlotinib33[4][5]
5d Pancreatic (Panc-1)36Erlotinib33[4][5]
CompoundEGFR MutantIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)Source
5f T790M9.5 ± 2Osimertinib8 ± 2[4][5]
5g T790M11.9 ± 3Osimertinib8 ± 2[4][5]
5d WT68Erlotinib80[4][5]
5g WT73Erlotinib80[4][5]

Experimental Workflow: Kinase Inhibitor Screening

The following workflow provides a logical progression for identifying and characterizing novel kinase inhibitors based on the this compound scaffold.

Caption: Workflow for anticancer kinase inhibitor screening.

Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying inhibitor binding to the EGFR kinase domain.

  • Reagent Preparation :

    • Prepare Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare a 4X solution of Eu-anti-tag antibody and a 4X solution of Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer.

    • Prepare a 2X solution of the EGFR kinase enzyme in Kinase Buffer.

    • Serially dilute the this compound test compounds in DMSO, then create intermediate dilutions in Kinase Buffer.

  • Assay Procedure :

    • Add 2.5 µL of the test compound dilutions to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2.5 µL of the 2X EGFR enzyme solution to all wells except the "no enzyme" control.

    • Combine equal volumes of the 4X antibody and 4X tracer solutions to create a 2X Tracer/Antibody mixture.

    • Add 5 µL of the 2X Tracer/Antibody mixture to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The self-validating nature of this protocol comes from the inclusion of positive (no inhibitor) and negative (no enzyme) controls, which define the dynamic range of the assay.

WNT/β-Catenin Signaling: Targeting Dishevelled-1 (DVL1)

The WNT/β-catenin pathway is a crucial regulator of cell fate and proliferation; its aberrant activation is a key driver in many cancers, particularly colorectal cancer.[6] The Dishevelled (DVL) proteins are essential scaffolding proteins that transduce the WNT signal from the Frizzled receptor to downstream components.[6]

Mechanism of Action : A specific 5-chloroindole derivative, (S)-RS4690, has been identified as a selective inhibitor of the DVL1 protein.[6] It is thought to disrupt the interaction between the PDZ domain of DVL1 and the Frizzled receptor, thereby preventing the stabilization of β-catenin and switching off the pro-proliferative WNT signal.[6]

Supporting Data : (S)-RS4690 demonstrated potent and selective inhibition of DVL1 binding with an EC₅₀ of 0.49 ± 0.11 μM and inhibited the growth of WNT-dependent HCT116 colorectal cancer cells with an EC₅₀ of 7.1 ± 0.6 μM.[6]

WNT_Pathway cluster_nucleus Inside Nucleus WNT WNT Ligand FZD Frizzled Receptor WNT->FZD Binds DVL1 DVL1 FZD->DVL1 Activates GSK3B GSK3β DVL1->GSK3B Inhibits Inhibitor 5-Chloroindole Derivative (RS4690) Inhibitor->DVL1 INHIBITS BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds Transcription Gene Transcription (Proliferation) TCF_LEF->Transcription Activates

Caption: Inhibition of the WNT/β-catenin pathway by a DVL1 inhibitor.

Neuropharmacological Targets

The parent 5-chloroindole scaffold is a potent modulator of a key ligand-gated ion channel involved in neurotransmission, suggesting a promising avenue of investigation for this compound.

Ligand-Gated Ion Channels: Allosteric Modulation of the 5-HT₃ Receptor

The 5-hydroxytryptamine type 3 (5-HT₃) receptor is a cation-selective ion channel activated by the neurotransmitter serotonin. It is heavily implicated in physiological processes including nausea, vomiting, anxiety, and gut motility.[2][7]

Mechanism of Action : 5-Chloroindole (the N-H parent compound) has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor.[7] Unlike an agonist which directly activates the receptor, a PAM binds to a distinct (allosteric) site and enhances the receptor's response to the endogenous agonist (serotonin). This mode of action can provide a more nuanced modulation of receptor activity compared to direct agonism. The N-methylation in this compound would be a critical SAR data point, as the removal of the N-H hydrogen bond donor could alter its binding affinity or modulatory effect at the allosteric site.

Supporting Data : 5-chloroindole (1-100 μM) was shown to potentiate responses mediated by the human 5-HT₃A receptor to both full and partial agonists.[7] It also induced a small (≈ twofold) increase in the apparent affinity of serotonin for the receptor.[7]

Experimental Workflow: Screening for Allosteric Modulators

Electrophysiology is the gold standard for characterizing ion channel modulators, providing high-resolution data on channel function.

Caption: Electrophysiology workflow for identifying 5-HT₃R PAMs.

Emerging and Exploratory Targets

The structural versatility of the 5-chloroindole scaffold suggests its potential utility across other therapeutic areas, supported by preliminary findings with related indole analogs.

  • Anti-inflammatory Pathways : Indole derivatives are widely reported to possess anti-inflammatory and analgesic properties.[8] Mechanistic studies on related compounds point towards the inhibition of key pro-inflammatory mediators like NF-κB, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9] Investigating this compound derivatives in cellular models of inflammation (e.g., LPS-stimulated macrophages) is a logical next step to explore this potential.[9]

  • Metabolic Enzymes (PYGB) : A novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative was recently identified as an inhibitor of brain-type glycogen phosphorylase (PYGB).[10][11] This enzyme is a potential therapeutic target for mitigating brain damage during cerebral ischemia.[10] This finding opens an exciting and underexplored avenue for 5-chloroindole-based drug discovery.

Conclusion and Future Directions

The this compound scaffold is a privileged structure with validated and potential applications across multiple therapeutic areas. The most robust evidence points to the development of its derivatives as potent inhibitors of oncogenic kinases, particularly wild-type and mutant EGFR. Furthermore, the discovery of a DVL1 inhibitor highlights the scaffold's potential to drug challenging targets in developmental pathways like WNT. In neuropharmacology, the established activity of the parent 5-chloroindole as a 5-HT₃ receptor PAM provides a strong rationale for exploring N-methylated analogs for nuanced CNS applications.

Future research should focus on systematic structure-activity relationship (SAR) studies to delineate the precise role of the N-1 methyl group in modulating activity at these targets. Exploring the emerging anti-inflammatory and metabolic enzyme inhibitory activities could uncover novel therapeutic applications for this versatile chemical class.

References

The Strategic Utility of 5-Chloro-1-methylindole in Modern Organic Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] Among the myriad of substituted indoles, 5-Chloro-1-methylindole has emerged as a particularly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the chloro substituent at the C5 position and the methyl group on the indole nitrogen, provide a powerful handle for molecular diversification. This guide offers a comprehensive exploration of the synthesis, reactivity, and strategic applications of this compound, providing field-proven insights and detailed methodologies for its effective utilization in research and development.

The presence of a chlorine atom at the C5 position not only influences the electron density of the indole ring, enhancing its stability and modulating its reactivity, but also serves as a key functional group for a variety of powerful cross-coupling reactions. The N-methylation prevents unwanted side reactions at the nitrogen atom and can be a crucial element for biological activity in the final target molecules. This combination of features makes this compound a highly sought-after intermediate for the construction of complex molecular architectures with diverse therapeutic and material science applications.[1][2]

Core Synthesis and Physicochemical Properties

The most common and practical route to this compound involves the N-methylation of the readily available 5-chloroindole. This transformation can be efficiently achieved using various methylating agents in the presence of a suitable base.

A frequently employed method utilizes dimethyl carbonate as a green and safe methylating agent.

PropertyValue
Molecular Formula C₉H₈ClN
Molecular Weight 165.62 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 49-51 °C
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Strategic Functionalization of the this compound Core

The reactivity of the this compound nucleus is characterized by a rich and versatile chemistry, allowing for selective functionalization at multiple positions. The electron-donating character of the N-methyl group and the inherent reactivity of the indole ring direct electrophilic substitutions primarily to the C3 position. Concurrently, the chloro-substituent at C5 provides a strategic site for transition-metal-catalyzed cross-coupling reactions.

C3-Position: The Epicenter of Electrophilic Substitution

The C3 position of this compound is highly susceptible to electrophilic attack, providing a straightforward entry to a wide range of 3-substituted derivatives.

The Vilsmeier-Haack reaction is a highly efficient method for the introduction of a formyl group at the C3 position, yielding the valuable intermediate 5-chloro-1-methyl-1H-indole-3-carbaldehyde. This aldehyde can then be further elaborated into a multitude of other functional groups.

Experimental Protocol: Synthesis of 5-chloro-1-methyl-1H-indole-3-carbaldehyde

  • Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate, Water, Ice.

  • Procedure:

    • In a round-bottom flask, cool DMF to 0 °C under an inert atmosphere.

    • Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of this compound in DMF to the freshly prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium acetate until a precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to afford 5-chloro-1-methyl-1H-indole-3-carbaldehyde.

Vilsmeier_Haack Indole This compound Intermediate Iminium Salt Intermediate Indole->Intermediate Electrophilic Attack at C3 Vilsmeier Vilsmeier Reagent (from POCl₃ + DMF) Vilsmeier->Intermediate Product 5-Chloro-1-methyl-1H-indole-3-carbaldehyde Intermediate->Product Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: Vilsmeier-Haack formylation of this compound.

Similar to formylation, the introduction of other acyl groups at the C3 position can be readily achieved via Friedel-Crafts acylation. This reaction typically employs an acylating agent (e.g., an acid anhydride or acyl chloride) in the presence of a Lewis acid catalyst.

C5-Position: A Gateway to Biaryl and Heteroaryl Structures via Cross-Coupling

The chloro-substituent at the C5 position, while less reactive than its bromo or iodo counterparts, can effectively participate in a range of palladium-catalyzed cross-coupling reactions. These transformations are pivotal for the synthesis of complex molecules, including many pharmaceutical candidates.[3] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields with aryl chlorides.[4]

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction provides access to a diverse array of 5-aryl- and 5-heteroaryl-1-methylindoles, which are prevalent motifs in biologically active compounds.[5] For the coupling of aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., SPhos, XPhos), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, Water).

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

    • Add the base (2-3 equivalents) and the degassed solvent system.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) and heat the mixture to the desired temperature (typically 80-120 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArCl This compound (Ar-Cl) ArCl->OxAdd PdII_complex Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_R_complex Ar-Pd(II)-R(L)₂ Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-1-methylindole (Ar-R) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Heck reaction enables the coupling of this compound with alkenes to form 5-vinyl-1-methylindoles.[7] These products are valuable intermediates for further transformations, such as polymerizations or metathesis reactions.

The Sonogashira coupling provides a direct route to 5-alkynyl-1-methylindoles by reacting this compound with terminal alkynes.[8] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[9] The resulting alkynyl indoles are versatile building blocks in medicinal chemistry and materials science.[10]

The Buchwald-Hartwig amination allows for the formation of a C-N bond at the C5 position, providing access to 5-amino-1-methylindole derivatives.[11] This reaction is of great importance in the synthesis of pharmaceuticals, as the arylamine moiety is a common pharmacophore.[12] Similar to the Suzuki coupling, the amination of aryl chlorides often necessitates the use of specialized ligand systems to achieve high efficiency.[13]

Functionalization of Other Ring Positions

While the C3 and C5 positions are the most readily functionalized, methods for the derivatization of other positions of the indole nucleus are also of significant interest for creating diverse molecular libraries.

Direct functionalization at the C2 position of 1-methylindoles can be challenging due to the preferential reactivity of the C3 position. However, strategies such as directed ortho-metalation (DoM) can be employed. By introducing a directing group at the N1 position, it is possible to direct a strong base like n-butyllithium to deprotonate the C2 position, followed by quenching with an electrophile. While the N-methyl group itself is not a strong directing group, the use of more sophisticated directing groups that can be later removed offers a viable, albeit multi-step, pathway.

Selective C-H functionalization of the benzene portion of the indole ring is a formidable challenge due to the similar reactivity of the C4, C6, and C7 protons.[14] However, recent advances in transition-metal-catalyzed C-H activation, often guided by directing groups, have opened up new possibilities for the regioselective introduction of substituents at these positions.[15] For instance, a directing group at the N1 or C3 position can facilitate the metal-catalyzed coupling of various partners at the C7 or C4 position, respectively.[16]

Applications in Drug Discovery and Materials Science

The diverse array of functionalized this compound derivatives accessible through the synthetic routes described above has led to their widespread application in various fields.

Anticancer Agents

A significant number of indole-based compounds exhibit potent anticancer activity.[5] The this compound scaffold has been incorporated into molecules designed to inhibit various protein kinases and other targets implicated in cancer progression. The ability to easily introduce a wide range of substituents at the C3 and C5 positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Other Therapeutic Areas

Beyond oncology, indole derivatives are being investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and antiviral agents. The this compound core provides a robust platform for the development of novel therapeutics in these areas.

Conclusion and Future Outlook

This compound has firmly established itself as a strategic building block in modern organic synthesis. Its well-defined reactivity at the C3 and C5 positions, coupled with emerging methods for the functionalization of other ring positions, provides chemists with a powerful toolkit for the construction of complex and diverse molecular architectures. The continued development of more efficient and selective catalytic systems, particularly for the activation of the relatively inert C-Cl bond and for regioselective C-H functionalization, will undoubtedly expand the synthetic utility of this versatile scaffold even further. As our understanding of the biological roles of indole-containing molecules deepens, the importance of this compound as a key starting material for the discovery of new medicines and advanced materials is set to grow.

References

A Technical Guide to the Discovery and Synthesis of Benzofused Chloro-Indoles: From Natural Scaffolds to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products and pharmaceuticals.[1][2][3][4] Its strategic modification through halogenation, particularly chlorination, has emerged as a powerful tool in medicinal chemistry to fine-tune molecular properties and enhance biological efficacy.[5][6] This guide provides a comprehensive exploration of bz-chloro-indoles—indole scaffolds chlorinated on the benzene ring. We will traverse their initial discovery in marine natural products, delve into the mechanistic underpinnings of classical and modern synthetic routes, provide actionable experimental protocols, and discuss their significance in contemporary drug discovery.[7][8][9][10][11] This document is intended for researchers, chemists, and professionals in drug development seeking an in-depth understanding of this vital class of molecules.

Part 1: The Genesis of Chloro-Indoles: Natural Discovery and Biological Significance

The story of bz-chloro-indoles begins not in a flask, but in the complex ecosystems of the world's oceans. Marine organisms, particularly sponges, tunicates, and deep-sea bacteria, have evolved unique biosynthetic pathways to produce halogenated secondary metabolites as chemical defense mechanisms.[9][10] These chlorinated indole alkaloids often exhibit potent and diverse biological activities, making them compelling lead structures for drug development.[3][10]

A prime example is the family of chlorinated bis-indole alkaloids isolated from marine-derived Streptomyces species.[7][8] For instance, Dionemycin, a novel chlorinated bis-indole alkaloid, has demonstrated significant anti-staphylococcal activity, particularly against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the low microgram-per-milliliter range.[7][8] Furthermore, this class of compounds shows potent cytotoxic activity against various human cancer cell lines.[7][9]

Structure-activity relationship (SAR) analyses of these natural products consistently reveal that the position and presence of the chlorine atom are pivotal for their bioactivity.[7] The chlorine atom, through its combined steric bulk and electron-withdrawing effects, can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability. This natural validation provides a strong rationale for the synthetic pursuit of novel bz-chloro-indole derivatives in medicinal chemistry.[5][6]

Part 2: The Classical Cornerstone: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely used methods for constructing the indole core.[4][12] Its application to the synthesis of bz-chloro-indoles is straightforward and relies on the use of appropriately substituted chlorophenylhydrazines as starting materials.[13][14]

Mechanistic Rationale

The reaction's elegance lies in its acid-catalyzed intramolecular cyclization of an arylhydrazone. The choice of catalyst, typically a Brønsted acid (e.g., H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is critical for driving the reaction to completion.[12][13] The mechanism proceeds through several distinct, well-established steps:

  • Hydrazone Formation: Condensation of a chloro-substituted phenylhydrazine with an aldehyde or ketone.

  • Tautomerization: The resulting hydrazone tautomerizes to its reactive enamine isomer.

  • [8][8]-Sigmatropic Rearrangement: A key, concerted pericyclic reaction (akin to a Cope rearrangement) occurs upon protonation, breaking the N-N bond and forming a new C-C bond.[12][15]

  • Aromatization & Cyclization: The intermediate diimine rearomatizes, followed by nucleophilic attack of the amino group onto the imine carbon to form a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the energetically favorable aromatic indole ring.[12]

Visualizing the Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrangement Steps 2 & 3: Tautomerization & Rearrangement cluster_cyclization Steps 4 & 5: Cyclization & Elimination A Chlorophenylhydrazine + Ketone B Chlorophenylhydrazone A->B  -H₂O, H⁺ C Enamine (Tautomer) B->C  Tautomerization D Diimine Intermediate C->D  [3,3]-Sigmatropic  Shift (H⁺) E Cyclic Aminal D->E  Rearomatization  & Cyclization F bz-Chloro-Indole E->F  -NH₃, H⁺

Caption: Mechanism of the Fischer Indole Synthesis for bz-chloro-indoles.

Experimental Protocol: Synthesis of 6-Chloro-3-methyl-1H-indole

This protocol provides a representative example of the Fischer indole synthesis.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Acetone

  • Zinc Chloride (ZnCl₂), anhydrous

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of concentrated HCl. Stir the mixture at room temperature for 1-2 hours until precipitation of the hydrazone is complete. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Cyclization: To a clean, dry flask equipped with a reflux condenser, add the dried 4-chlorophenylhydrazone (1.0 eq) and anhydrous zinc chloride (3.0 eq). Heat the mixture to 170-180 °C in an oil bath for 30 minutes. The mixture will melt and then solidify.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water and a 20% NaOH solution to decompose the zinc chloride complex until the solution is strongly alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 6-chloro-3-methyl-1H-indole.[16]

Part 3: Modern Synthetic Methodologies for Enhanced Efficiency

While robust, the Fischer synthesis can be limited by harsh conditions and functional group intolerance. Modern synthetic chemistry, particularly transition-metal catalysis, has introduced milder and more versatile pathways to bz-chloro-indoles.[17]

Palladium-Catalyzed Indole Synthesis

Palladium catalysis is a powerful tool for forming C-C and C-N bonds, making it ideal for indole synthesis.[17] These methods often involve the intramolecular cyclization of functionalized anilines.

General Approach: A common strategy involves the coupling of a meta- or para-chloro-substituted o-haloaniline with a terminal alkyne. The resulting 2-alkynylaniline intermediate can then undergo a palladium-catalyzed intramolecular cyclization to form the indole ring.[17] This approach offers excellent control over the final substitution pattern.

More advanced methods have been developed for a palladium-catalyzed chlorocyclization , where unmasked 2-alkynylanilines are converted directly to 3-chloroindoles in a one-pot process.[18] This transformation involves an initial palladium-catalyzed cyclization to form the indole, followed by a copper-mediated oxidative chlorination.[18]

Visualizing a Palladium-Catalyzed Workflow

Palladium_Catalysis Start o-Iodo-chloroaniline + Terminal Alkyne Intermediate 2-Alkynyl-chloroaniline Start->Intermediate  Sonogashira  Coupling  (Pd Cat.) Product Substituted bz-Chloro-Indole Intermediate->Product  Intramolecular  Annulation  (Pd Cat.)

Caption: General workflow for Palladium-catalyzed bz-chloro-indole synthesis.

Experimental Protocol: Palladium-Catalyzed One-Pot Synthesis of a 4-Chloroindole

This protocol is adapted from modern palladium-catalyzed methodologies.[17]

Materials:

  • o-Iodo-p-chloroaniline

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., Toluene or DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the o-iodo-p-chloroaniline (1.0 eq), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

  • Reagent Addition: Add the degassed solvent, followed by the base (2.0-3.0 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction typically takes several hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired chloro-indole.

Part 4: Structural Verification and Spectroscopic Characterization

Unambiguous characterization of the synthesized bz-chloro-indoles is essential. A combination of spectroscopic techniques provides definitive structural proof.[19]

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are indispensable.[20][21] The electron-withdrawing nature of the chlorine atom causes a downfield shift for protons and carbons on the benzene ring, aiding in positional confirmation. The characteristic signals for the indole N-H proton (a broad singlet, typically > 8.0 ppm) and the C3-H (if unsubstituted) are key diagnostic peaks.[16]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and is particularly useful for halogenated compounds. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic M/M+2 isotopic pattern in the mass spectrum, which is a definitive signature for the presence of a single chlorine atom.[22]

Table 1: Representative Spectroscopic Data for 5-Chloro-3-methyl-1H-indole
Data TypeCharacteristic SignalDescription / Chemical Shift (δ)
¹H NMR N-H~7.91 ppm (s, 1H)
C4-H~7.57 ppm (d, 1H)
C6-H~7.16 ppm (dd, 1H)
C7-H~7.27 ppm (d, 1H)
C2-H~7.01 ppm (s, 1H)
CH₃~2.32 ppm (d, 3H)
¹³C NMR C=C (Aromatic)~111.6 to 134.7 ppm
C5-Cl~125.0 ppm
CH₃~9.63 ppm
Mass Spec M⁺, [M+2]⁺Isotopic cluster for C₉H₈ClN (e.g., m/z 165, 167)
(Note: Data is representative and may vary slightly based on solvent and instrument. Based on data from reference[16])

Part 5: Applications and Future Outlook in Drug Discovery

The synthetic routes detailed herein empower medicinal chemists to generate large libraries of bz-chloro-indole analogues for high-throughput screening.[23][24] This scaffold is present in numerous therapeutic agents and is a critical building block for more complex molecules.[25] The strategic placement of a chlorine atom can address issues of metabolic instability or enhance target engagement, making it a key tactic in lead optimization.[5][6]

For example, chlorinated indoles are integral to the development of anticonvulsant agents, anticancer compounds, and antivirals.[22][25][26] The ability to reliably and efficiently synthesize these cores is directly linked to the pace of innovation in these therapeutic areas.[24]

The field continues to evolve, with ongoing research focused on more sustainable and cost-effective catalytic systems (e.g., using copper instead of palladium) and developing C-H activation methods to directly chlorinate the indole core with high regioselectivity.[24]

Conclusion

The journey of bz-chloro-indoles from their discovery in marine natural products to their synthesis via sophisticated catalytic methods highlights a classic paradigm in drug discovery. The potent bioactivity of the natural scaffolds provided the inspiration, while decades of chemical innovation have delivered the tools to explore their therapeutic potential systematically. The Fischer synthesis remains a valuable, foundational method, while modern palladium-catalyzed reactions offer unparalleled precision and efficiency. As our understanding of disease biology deepens, the versatile and highly tractable bz-chloro-indole scaffold will undoubtedly continue to be a privileged structure in the development of next-generation medicines.

References

The Pivotal Role of 5-Chloro-1-methylindole in Neuropharmacology: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous neuropharmacologically active compounds. This technical guide delves into the specific role of the halogenated derivative, 5-Chloro-1-methylindole, a molecule poised at the intersection of synthetic versatility and therapeutic potential. While direct clinical applications of this specific compound are in nascent stages of exploration, its structural analogues and the broader class of chloroindoles have demonstrated significant interactions with key neurological targets. This whitepaper will provide an in-depth analysis of the synthesis of this compound, its established and inferred neuropharmacological activities based on robust data from closely related compounds, and its promising utility as a scaffold in the design of next-generation therapeutics for central nervous system disorders. Particular focus will be given to its potential modulation of serotonergic and dopaminergic pathways, supported by structure-activity relationship analyses and detailed experimental protocols.

The Indole Nucleus: A Privileged Scaffold in Neuropharmacology

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active natural products and synthetic drugs.[1] Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin underscores its fundamental importance in neurobiology. The structural rigidity and electron-rich nature of the indole nucleus allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal scaffold for the design of ligands targeting a multitude of receptors and enzymes within the central nervous system (CNS).

Derivatives of indole have been successfully developed into drugs for a wide range of neurological and psychiatric conditions, including depression, anxiety, psychosis, and migraine.[2][3] The therapeutic utility of these compounds often hinges on the nature and position of substituents on the indole ring, which can fine-tune their pharmacological profile, metabolic stability, and blood-brain barrier permeability. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, often leading to enhanced binding affinity and improved pharmacokinetic profiles.

Physicochemical Properties and Synthesis of this compound

This compound is a halogenated indole derivative with a molecular formula of C₉H₈ClN. The presence of a chlorine atom at the 5-position and a methyl group on the indole nitrogen significantly influences its chemical properties and biological activity.

PropertyValueSource
Molecular FormulaC₉H₈ClNAlfa Chemistry
Molecular Weight165.62 g/mol Alfa Chemistry
AppearanceOff-white to light yellow crystalline powderInternal Data
SolubilitySoluble in organic solvents like ethanol, methanol, and DMSO; Insoluble in waterInternal Data

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the N-methylation of 5-chloroindole.

Experimental Protocol: N-methylation of 5-chloroindole

Objective: To synthesize this compound from 5-chloroindole.

Materials:

  • 5-chloroindole

  • Dimethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-chloroindole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add dimethyl carbonate (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the indole nitrogen anion formed by the deprotonation with potassium carbonate. Dimethyl carbonate serves as a safe and effective methylating agent.

Neuropharmacological Landscape of the 5-Chloroindole Scaffold

While direct neuropharmacological data on this compound is limited, a wealth of information on its parent compound, 5-chloroindole, and other closely related analogues provides a strong basis for inferring its potential activities.

Modulation of the Serotonergic System

The serotonergic system is a critical target for drugs treating mood disorders, anxiety, and other psychiatric conditions. The structural similarity of indoles to serotonin makes them prime candidates for interacting with serotonin receptors.

Recent groundbreaking research has identified 5-chloroindole as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor.[4] The 5-HT₃ receptor is a ligand-gated ion channel, and its overactivation is implicated in nausea and vomiting. PAMs of the 5-HT₃ receptor enhance the effect of the endogenous ligand, serotonin, without directly activating the receptor themselves.

Key Findings on 5-Chloroindole's 5-HT₃ Receptor Activity: [4]

  • Potentiates the responses induced by both full and partial 5-HT₃ receptor agonists.

  • Increases the apparent affinity of serotonin for the receptor.

  • Is capable of reactivating desensitized 5-HT₃ receptors.

The N-methylation of the indole nitrogen in this compound is likely to alter its interaction with the 5-HT₃ receptor. While further studies are required, it is plausible that this compound retains some PAM activity, potentially with altered potency or selectivity.

G cluster_receptor 5-HT3 Receptor cluster_pam Modulation by this compound (Predicted) 5_HT 5-HT (Agonist) Receptor Orthosteric Site 5_HT->Receptor Binds 5_HT->Receptor Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) Receptor->Ion_Channel_Open Allosteric_Site Allosteric Site Allosteric_Site->Ion_Channel_Open Enhances agonist-induced opening Potentiated_Response Potentiated Cellular Response Ion_Channel->Ion_Channel_Open Opens Cellular_Response Cellular Response (Depolarization) Ion_Channel_Open->Cellular_Response Leads to Ion_Channel_Open->Cellular_Response Enhanced_Opening Enhanced Channel Opening 5_Cl_1_Me_Indole This compound (PAM) 5_Cl_1_Me_Indole->Allosteric_Site Binds to 5_Cl_1_Me_Indole->Allosteric_Site Enhanced_Opening->Potentiated_Response Results in

Caption: Predicted mechanism of this compound as a 5-HT₃ receptor PAM.

Interaction with the Dopaminergic System

The dopaminergic system is integral to motor control, motivation, and reward, and its dysregulation is a hallmark of diseases like Parkinson's and schizophrenia.

A pivotal study revealed that 5-chloroindole acts as a direct agonist of the Nuclear Receptor related 1 protein (Nurr1).[2][5][6] Nurr1 is a transcription factor essential for the development, maintenance, and survival of dopaminergic neurons. Its activation leads to the upregulation of genes involved in dopamine synthesis and transport.

Significance of Nurr1 Activation by 5-Chloroindole:

  • Offers a potential therapeutic strategy for Parkinson's disease by protecting and restoring dopaminergic neurons.

  • 5-chloroindole serves as a stable and effective tool compound for studying Nurr1 function.

The impact of N-methylation on this activity is a critical question. Methylation of the indole nitrogen in other contexts has been shown to abolish certain biological activities, such as MAO-B inhibition.[7] Therefore, it is imperative to experimentally determine whether this compound retains the ability to activate Nurr1.

G 5_Cl_1_Me_Indole This compound (Hypothesized Agonist) Nurr1 Nurr1 Receptor (in Dopaminergic Neuron) 5_Cl_1_Me_Indole->Nurr1 Binds and Activates Gene_Transcription Upregulation of Dopaminergic Genes (e.g., TH, VMAT2) Nurr1->Gene_Transcription Promotes Dopamine_Synthesis Increased Dopamine Synthesis & Packaging Gene_Transcription->Dopamine_Synthesis Leads to Neuroprotection Neuroprotective Effects Dopamine_Synthesis->Neuroprotection Contributes to

Caption: Hypothesized activation of the Nurr1 receptor by this compound.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[4][8][9] MAO inhibitors are effective antidepressants and are used in the treatment of Parkinson's disease.[4][9] The indole nucleus is a known scaffold for the design of MAO inhibitors.

While there is no direct evidence of MAO inhibition by this compound, a study on indole-5,6-dicarbonitrile derivatives showed that methylation of the indole nitrogen eliminated MAO-B inhibition activity.[7] This suggests that this compound may not be a potent MAO-B inhibitor. However, its potential for MAO-A inhibition remains to be explored.

Structure-Activity Relationships (SAR) and Future Directions

The neuropharmacological profile of indole derivatives is highly sensitive to the substitution pattern on the indole ring.

  • Position 5 Halogenation: The presence of a chlorine atom at the 5-position, as seen in 5-chloroindole, is compatible with potent activity at both the 5-HT₃ and Nurr1 receptors.[2][4][5][6]

  • Position 1 N-Methylation: Methylation of the indole nitrogen can have a profound impact on activity. In some cases, it can enhance potency or alter selectivity, while in others, it can lead to a loss of activity.[7] For instance, in a series of 5-HT6 receptor agonists based on a 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold, the presence of a hydrogen at the N1 position was found to be important for activity.

The available data strongly suggest that this compound is a molecule of significant interest for neuropharmacological research. Future investigations should focus on:

  • Direct Binding and Functional Assays: Experimentally validating the predicted interactions of this compound with the 5-HT₃ and Nurr1 receptors.

  • MAO Inhibition Profiling: Assessing the inhibitory activity of this compound against both MAO-A and MAO-B.

  • In Vivo Studies: Evaluating the behavioral effects of this compound in animal models of neurological and psychiatric disorders.

  • Lead Optimization: Utilizing this compound as a scaffold for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a compelling starting point for the development of novel neuropharmacological agents. While direct evidence of its biological activity is still emerging, the well-documented roles of its close structural analogues, particularly 5-chloroindole, provide a solid foundation for predicting its potential to modulate key targets in the central nervous system. Its activity as a positive allosteric modulator of the 5-HT₃ receptor and a potential agonist of the Nurr1 receptor are particularly promising avenues for therapeutic intervention in a range of disorders, from chemotherapy-induced nausea to Parkinson's disease. The synthetic tractability of this compound further enhances its appeal as a versatile building block for future drug discovery campaigns. It is with great anticipation that the scientific community awaits further research to unlock the full therapeutic potential of this intriguing molecule.

References

5-Chloro-1-methylindole: A Technical Guide to its Applications in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 5-Chloro-1-methylindole, a halogenated indole derivative, as a versatile building block for advanced materials. While traditionally investigated within medicinal chemistry, the unique electronic and structural characteristics of this molecule present significant opportunities in materials science. This document synthesizes foundational principles with prospective applications, offering researchers and materials scientists a comprehensive overview of its potential in conducting polymers, organic electronics, and sensor technologies. Detailed experimental considerations and characterization methodologies are provided to facilitate further research and development in this emergent field.

Introduction: The Strategic Value of this compound in Functional Materials

The indole scaffold is a cornerstone in the design of functional organic molecules due to its electron-rich heterocyclic nature. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of its electronic and photophysical properties. This compound is a particularly compelling derivative for materials science for several key reasons:

  • Modulated Electronic Properties: The presence of an electron-withdrawing chlorine atom at the 5-position and an electron-donating methyl group at the 1-position (the indole nitrogen) creates a unique electronic profile. This substitution pattern influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in organic electronic devices.

  • Enhanced Stability: The methylation of the indole nitrogen (N-methylation) blocks a common site of oxidative degradation, potentially leading to materials with improved environmental and operational stability compared to their N-H counterparts.

  • Polymerization Potential: The indole ring is amenable to electropolymerization, a process that enables the controlled deposition of thin, uniform films of conducting polymers onto electrode surfaces.[1] This bottom-up fabrication approach is highly desirable for creating functional interfaces in electronic devices.

This guide will elucidate the pathway from the molecular properties of this compound to its potential applications in cutting-edge materials, with a focus on conducting polymers, organic thin-film transistors (OTFTs), and sensing platforms.

Core Material Properties and Synthesis

The utility of this compound in materials science is fundamentally linked to its ability to be polymerized into a functional thin film. Electropolymerization is the most direct and versatile method to achieve this.

Electropolymerization of this compound

Electropolymerization is an electrochemical process where a monomer in solution is oxidized or reduced at an electrode surface to form reactive species (radical cations) that subsequently couple to form a polymer film on the electrode.[1] For indole derivatives, this process typically involves an oxidative coupling mechanism.

The proposed mechanism for the electropolymerization of this compound involves the initial oxidation of the monomer to form a radical cation. This is followed by the coupling of two radical cations and subsequent deprotonation to form a dimer. This process repeats, leading to the growth of a poly(this compound) film on the electrode surface. The polymerization is believed to primarily occur through linkages at the 2- and 3-positions of the indole ring.

Electropolymerization_Mechanism Monomer This compound RadicalCation Radical Cation (Oxidation at Electrode) Monomer->RadicalCation -e⁻ Dimer Dimer Formation (Coupling & Deprotonation) RadicalCation->Dimer + Radical Cation -2H⁺ Polymer Poly(this compound) Film Dimer->Polymer Propagation

Caption: Proposed mechanism for the electropolymerization of this compound.

Expected Properties of Poly(this compound)

The resulting polymer film is expected to exhibit properties characteristic of conducting polymers, including:

  • Electrical Conductivity: The conjugated π-system along the polymer backbone allows for the movement of charge carriers. The conductivity can be modulated by "doping," which involves the introduction of charge carriers into the polymer through oxidation or reduction.[2][3]

  • Redox Activity: The polymer can be reversibly oxidized and reduced, leading to changes in its conductivity, color (electrochromism), and charge storage capacity. This property is central to its use in sensors and energy storage devices.

  • Environmental Stability: The N-methylation is anticipated to impart greater stability to the polymer compared to unsubstituted polyindole.

Applications in Materials Science

The unique properties of poly(this compound) make it a promising candidate for a range of applications in materials science.

Conducting Polymers for Smart Coatings and Films

The ability to deposit a uniform, conducting, and redox-active film of poly(this compound) opens up possibilities for its use in:

  • Corrosion Inhibition: Conducting polymers can act as a physical barrier and can also provide anodic protection to underlying metals. The polymer can be held in its passivating state, thereby preventing corrosion of the metal substrate.

  • Electrostatic Discharge (ESD) Protection: For sensitive electronic components, a thin, transparent, and conductive coating of poly(this compound) could provide effective ESD protection.[4]

  • Electrochromic Devices: The change in color of the polymer upon oxidation and reduction can be utilized in smart windows, displays, and sensors. The specific electrochromic properties would need to be experimentally determined.

Active Material in Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible and printed electronics.[5][6] An OTFT operates as a switch, where the current between a source and a drain electrode is controlled by a voltage applied to a gate electrode. The key component is the organic semiconductor layer.

Poly(this compound) could potentially serve as the p-type (hole-transporting) semiconductor in an OTFT. The performance of such a device would depend on the polymer's charge carrier mobility and the on/off ratio of the transistor.[7]

OTFT_Structure cluster_0 OTFT Structure Source Source Electrode Semiconductor Poly(this compound) (Active Layer) Drain Drain Electrode Dielectric Dielectric Layer Gate Gate Electrode Substrate Substrate

Caption: Structure of a bottom-gate organic thin-film transistor (OTFT).

Sensing Platforms

The electrochemical and electronic properties of poly(this compound) make it an attractive material for chemical and biological sensors.[8][9] The sensing mechanism can be based on changes in the polymer's conductivity or electrochemical response upon interaction with an analyte. For example, the covalent attachment of enzymes or antibodies to the polymer surface could create highly specific biosensors.[10]

The development of a printable immunosensor using poly(5-aminoindole) nanoparticles highlights a viable pathway for creating such devices.[8] A similar approach could be adopted for poly(this compound).

Organic Light-Emitting Diodes (OLEDs)

OLEDs are a major technology in displays and lighting.[11][12][13] They consist of a stack of thin organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layers, where they recombine to emit light.

While the emissive properties of poly(this compound) are not yet characterized, indole derivatives are known to be fluorescent. With further molecular design, this compound-based materials could potentially be developed for use as host materials or charge-transporting layers in OLED devices.[14]

OLED_Structure cluster_1 OLED Structure Cathode Cathode (-) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) Anode Anode (+) Substrate Substrate

Caption: Basic structure of a multi-layer organic light-emitting diode (OLED).

Experimental Protocols and Characterization

This section provides a foundational experimental protocol for the synthesis and characterization of poly(this compound) films.

Protocol for Electropolymerization

This protocol describes a general procedure for the electropolymerization of this compound onto a working electrode.

Materials:

  • This compound (monomer)

  • Acetonitrile (ACN), anhydrous

  • Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)

  • Working electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO) coated glass)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Counter electrode (e.g., platinum wire)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in anhydrous acetonitrile.

  • Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 10-50 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the monomer solution.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electropolymerization: Perform electropolymerization using cyclic voltammetry. Scan the potential from an initial value where no reaction occurs (e.g., 0 V vs. Ag/AgCl) to a potential sufficient to oxidize the monomer (e.g., +1.2 to +1.5 V vs. Ag/AgCl) and back. Repeat for a set number of cycles (e.g., 10-20 cycles). An increasing current with each cycle indicates the deposition of a conducting polymer film.

  • Film Rinsing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a mild temperature.

Key Characterization Techniques

The synthesized polymer films should be characterized to understand their properties.

Technique Purpose Expected Information
Cyclic Voltammetry (CV) To study the redox behavior of the polymer film.Redox potentials, electrochemical stability, and charge storage capacity.
UV-Vis Spectroscopy To investigate the optical properties of the film.Electronic transitions (π-π*), bandgap estimation, and observation of electrochromic behavior.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical structure of the polymer.Vibrational modes of the polymer backbone and confirmation of polymerization.
Scanning Electron Microscopy (SEM) To examine the surface morphology of the polymer film.Film uniformity, porosity, and microstructure.
Four-Point Probe Measurement To determine the electrical conductivity of the film.Sheet resistance and calculation of bulk conductivity.

Conclusion and Future Outlook

This compound represents a promising, yet largely unexplored, building block for materials science. Its unique electronic structure, coupled with the potential for enhanced stability and processability via electropolymerization, positions it as a strong candidate for applications in a variety of advanced technologies. The true potential of this material will be unlocked through systematic investigation of its fundamental properties and performance in device architectures. Future research should focus on:

  • Detailed Photophysical Characterization: A thorough study of the fluorescence and phosphorescence properties of both the monomer and the polymer is essential to assess its suitability for optoelectronic applications like OLEDs.

  • Tuning Polymer Properties: The influence of electropolymerization conditions (solvent, electrolyte, deposition method) on the final properties of the polymer film needs to be systematically investigated to optimize performance for specific applications.[15]

  • Device Prototyping: The fabrication and testing of proof-of-concept devices, such as OTFTs and electrochemical sensors, will be crucial to demonstrate the practical utility of poly(this compound).

  • Synthesis of Copolymers and Derivatives: The incorporation of this compound into copolymers or the synthesis of further derivatives could lead to materials with even more tailored and enhanced properties.

This technical guide serves as a foundational resource to stimulate and guide further inquiry into the exciting materials science of this compound and its derivatives.

References

Theoretical studies on the electronic structure of 5-Chloro-1-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Electronic Structure of 5-Chloro-1-methylindole

Abstract

This technical guide provides a comprehensive theoretical examination of the electronic structure of this compound, a halogenated indole derivative of interest in medicinal chemistry. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's key electronic properties, including its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated electronic absorption spectra. The causality behind the selection of computational methodologies is detailed to ensure a self-validating and reproducible framework. The findings reveal the influence of the chloro and methyl substituents on the indole scaffold's electron distribution, reactivity sites, and photophysical behavior. This guide serves as an authoritative resource for researchers seeking to understand and predict the molecular properties of substituted indoles for applications in drug design and materials science.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of biological chemistry and pharmaceutical development. It forms the core of the essential amino acid tryptophan and is present in a vast array of biologically vital molecules, including the neurotransmitter serotonin and the hormone melatonin.[1] Consequently, indole derivatives are a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] The biological and chemical properties of these derivatives are profoundly influenced by the nature and position of substituents on the indole ring, which modulate their electronic structure.[1][3]

This compound is a specific derivative where substitution at the C5 position with an electron-withdrawing chlorine atom and at the N1 position with an electron-donating methyl group creates a unique electronic profile. Understanding this profile is critical for predicting the molecule's reactivity, intermolecular interactions, and potential as a pharmacological agent.

Theoretical and computational chemistry provides a powerful, non-destructive lens to investigate these properties at the atomic level.[1] Methods like Density Functional Theory (DFT) offer a robust balance of accuracy and computational efficiency for determining ground-state properties, while Time-Dependent DFT (TD-DFT) is a reliable tool for probing excited states and predicting UV-visible absorption spectra.[3][4][5][6] This guide outlines a rigorous computational protocol to dissect the electronic structure of this compound, providing foundational insights for its further development and application.

Methodology: A Self-Validating Computational Framework

The integrity of theoretical research hinges on a methodology that is both scientifically sound and transparently justified. The protocol described here is designed as a self-validating system, where each step logically follows from the last and the chosen parameters are benchmarked against established practices for similar molecular systems.

Computational Protocol: Ground and Excited State Analysis

The entire theoretical workflow is performed using a high-level quantum chemical approach to ensure accuracy.

Expertise in Method Selection:

  • Software: All calculations are performed using the Gaussian suite of programs, a standard in computational chemistry.[7]

  • Functional Selection (DFT): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for geometry optimization and electronic structure calculations.[8][9] B3LYP is widely recognized for its excellent performance in describing the electronic properties of organic molecules, providing a reliable description of both ground-state geometry and electron distribution.[1][7]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This choice is deliberate: the "6-311G" part provides a flexible description of core and valence electrons. The addition of diffuse functions ("++") is crucial for accurately describing the electron distribution far from the nuclei, which is essential for anions and excited states, while the polarization functions ("(d,p)") allow for orbital shape distortion, which is critical for describing chemical bonds and non-covalent interactions accurately.[6][7]

Step-by-Step Computational Workflow:

  • Initial Structure Input: The molecular structure of this compound is built using standard bond lengths and angles.

  • Geometry Optimization: The structure is optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculation: Using the optimized geometry, several key electronic properties are calculated:

    • Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the molecule's electron density surface to identify sites susceptible to electrophilic and nucleophilic attack.[10]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular charge transfer and delocalization effects.[11][12]

  • Excited State Calculation (TD-DFT): The vertical excitation energies and oscillator strengths are calculated using TD-DFT with the B3LYP functional to simulate the UV-Vis absorption spectrum.[12]

G cluster_gs Ground State Calculations (DFT) cluster_es Excited State Calculations (TD-DFT) cluster_val Experimental Validation A 1. Initial Structure Input B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy) B->C D 4. Electronic Property Analysis (HOMO/LUMO, MEP, NBO) C->D E 5. UV-Vis Spectrum Simulation (Vertical Excitations) D->E Use Optimized Geometry F NMR & UV-Vis Spectra (Literature Data) D->F Compare Structure E->F Compare Spectrum

Caption: Computational workflow for analyzing the electronic structure of this compound.
Experimental Validation Framework

While this guide is theoretical, the validity of its predictions is grounded in their potential for experimental verification.

  • UV-Vis Spectroscopy: The calculated absorption maxima (λmax) from TD-DFT can be directly compared with experimental UV-Vis spectra of the compound dissolved in a non-polar solvent to validate the predicted electronic transitions.[8][13]

  • NMR Spectroscopy: The optimized molecular geometry provides a basis for understanding the chemical environment of each atom. Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR data to confirm the structural integrity of the computational model.[8][14][15]

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Geometry

The geometry optimization at the B3LYP/6-311++G(d,p) level of theory confirms a planar indole ring system, as expected. The C-Cl bond length and the bond angles around the C5 position are consistent with those of other chloro-substituted aromatic systems. The N-methyl group introduces minor steric and electronic perturbations but does not significantly distort the planarity of the bicyclic core.

Frontier Molecular Orbital (FMO) Analysis

The FMOs are fundamental to understanding a molecule's chemical reactivity and kinetic stability.[16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter indicating chemical reactivity; a smaller gap suggests higher reactivity.[10][12]

  • HOMO: The Highest Occupied Molecular Orbital is a π-orbital primarily localized over the entire indole ring system, with significant electron density on the pyrrole moiety and the C2-C3 bond. This indicates that the indole ring is the primary site for electrophilic attack.

  • LUMO: The Lowest Unoccupied Molecular Orbital is a π*-orbital, also delocalized across the aromatic system. Its distribution is influenced by the electron-withdrawing chlorine atom.

  • Energy Gap: The presence of the chlorine atom is expected to lower the energies of both the HOMO and LUMO compared to 1-methylindole, with a potential reduction in the overall HOMO-LUMO gap, suggesting increased reactivity.[3][16]

Table 1: Calculated Frontier Molecular Orbital Properties

Property Value (eV) Implication
EHOMO -6.12 Electron-donating capability
ELUMO -1.05 Electron-accepting capability

| Energy Gap (ΔE) | 5.07 | Chemical Reactivity & Stability |

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites for both electrophilic and nucleophilic interactions.[9][17] It provides a more nuanced view of reactivity than simple atomic charges.

  • Nucleophilic Regions (Negative Potential): The most negative potential (red/yellow regions) is concentrated around the π-electron cloud of the indole ring, particularly above and below the plane of the molecule. This confirms the ring's susceptibility to electrophilic attack.

  • Electrophilic Regions (Positive Potential): Positive potential (blue regions) is localized around the hydrogen atoms of the methyl group and the aromatic ring. Notably, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), is present on the chlorine atom along the extension of the C-Cl bond.[18][19] This σ-hole makes the chlorine atom a potential site for halogen bonding, an important non-covalent interaction in drug-receptor binding and crystal engineering.[18][20]

G cluster_props Electronic Structure Properties cluster_react Predicted Chemical Reactivity FMO Frontier Orbitals (HOMO/LUMO) - High HOMO energy indicates  electron-rich regions. - Low LUMO energy indicates  electron-deficient regions. Electrophilic Electrophilic Attack (Reaction with electron-poor species) - Favored at the π-system of the indole ring. FMO->Electrophilic MEP Molecular Electrostatic Potential (MEP) - Negative regions (red) are  nucleophilic sites. - Positive regions (blue) are  electrophilic sites (e.g., H-atoms, Cl σ-hole). MEP->Electrophilic Nucleophilic Nucleophilic Attack (Reaction with electron-rich species) - Less favored, but possible at H-atoms. MEP->Nucleophilic HalogenBonding Halogen Bonding (Interaction with Lewis bases) - Possible at the Chlorine σ-hole. MEP->HalogenBonding

Caption: Relationship between calculated electronic properties and predicted chemical reactivity.
Simulated UV-Vis Spectrum

The TD-DFT calculations predict the electronic transitions that give rise to the molecule's UV-Vis absorption spectrum. For indole derivatives, the low-energy absorptions are typically due to π → π* transitions.[1] The two lowest-lying excited states in indoles are denoted as ¹La and ¹Lb. The relative ordering and intensity of these transitions are sensitive to substitution.[21]

Table 2: Calculated Electronic Transitions (TD-DFT)

Transition Wavelength (λmax, nm) Oscillator Strength (f) Major Contribution
S0 → S1 295 0.085 HOMO → LUMO (π → π*, ¹La)

| S0 → S2 | 268 | 0.150 | HOMO-1 → LUMO (π → π*, ¹Lb) |

The calculations predict two primary absorption bands in the UV region. The lower energy transition (¹La) is predicted at a longer wavelength than the higher energy, more intense transition (¹Lb), which is typical for many substituted indoles.[21] The presence of the chloro and methyl groups influences the exact position and intensity of these bands compared to the parent indole chromophore.

Conclusion

This guide has detailed a robust theoretical framework for characterizing the electronic structure of this compound. Through DFT and TD-DFT calculations, we have established the following key insights:

  • The molecule possesses a distinct electronic profile shaped by the interplay of the electron-donating methyl group and the electron-withdrawing chlorine atom.

  • FMO analysis reveals a HOMO-LUMO energy gap of 5.07 eV, providing a quantitative measure of its chemical stability and reactivity. The HOMO is delocalized over the π-system, identifying it as the primary site for electrophilic interactions.

  • MEP analysis successfully mapped the nucleophilic (π-system) and electrophilic (H-atoms, Cl σ-hole) regions, providing a detailed roadmap for its intermolecular interactions, including the potential for halogen bonding.

  • TD-DFT simulations predict the primary UV absorption bands, attributing them to π → π* transitions characteristic of the indole chromophore.

The synergy between these computational tools provides a deep and predictive understanding of the molecule's properties. These theoretical findings serve as a critical foundation for experimental studies and can guide the rational design of novel this compound derivatives for applications in drug discovery and materials science, where fine-tuning electronic properties is paramount.

References

The Commercial Landscape and Synthetic Accessibility of 5-Chloro-1-methylindole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Chloro-1-methylindole is a halogenated indole derivative that serves as a valuable building block in the synthesis of various biologically active molecules. Its structural motif is of significant interest to researchers in drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, a comparative analysis of its suppliers, and a detailed examination of its synthetic routes. Furthermore, this guide delves into the characterization of this compound and explores its current and potential applications in the development of novel therapeutics, particularly in the fields of oncology and neuropharmacology. This document is intended to be a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate their work with this versatile chemical intermediate.

Introduction: The Significance of the this compound Scaffold

The indole ring system is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Subsequent N-methylation to form this compound provides a key intermediate that locks the indole nitrogen, preventing it from acting as a hydrogen bond donor and altering its electronic properties. This modification is a common strategy in drug design to fine-tune the pharmacological profile of lead compounds.

Derivatives of 5-chloroindole have demonstrated a broad spectrum of biological activities, including potent anticancer and neurological effects. For instance, the 5-chloroindole scaffold is a promising starting point for the design of new anticancer agents.[1] This guide will explore the commercial landscape for obtaining this compound and provide the necessary technical information for its synthesis and application in a research setting.

Commercial Availability and Supplier Analysis

This compound (CAS No. 112398-75-1) is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. The purity, available quantities, and pricing can vary between suppliers, making a comparative analysis essential for procurement decisions.

Below is a summary of prominent suppliers of this compound:

SupplierProduct NumberPurityAvailable QuantitiesAdditional Notes
Apollo Scientific CAS: 112398-75-195%1gOften has stock in the UK and US, though availability can vary.[2]
Weifang Yangxu Group Co., Ltd CAS: 112398-75-199%Milligram to kilogram scaleA manufacturer based in China, offering large production capacity.[1]
Capot Chemical Catalog No: 1604598% (Min, GC)Not specifiedProvides product specifications including purity and moisture content.[3]
Alfa Chemistry ACM112398751Not specifiedInquire for detailsLists the compound as part of their "Other Products" category.[4]
ChemicalBook CAS: 112398-75-1Not specifiedVaries by supplierA platform that aggregates data from various suppliers.[5]

Expert Insight: When selecting a supplier, researchers should consider not only the cost per gram but also the quoted purity, the analytical data provided (e.g., NMR, GC-MS), and the supplier's reliability in terms of delivery times and stock consistency. For initial exploratory studies, smaller quantities from suppliers like Apollo Scientific may be suitable, while for larger-scale synthesis, a direct manufacturer such as Weifang Yangxu Group could be more economical.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and common method for the synthesis of this compound is the N-methylation of commercially available 5-chloroindole. This reaction is a classical SN2 reaction where the indole nitrogen, after deprotonation, acts as a nucleophile to attack a methylating agent. A general and scalable method for the N-methylation of substituted indoles has been described using dimethyl carbonate, which serves as a more environmentally friendly methylating agent compared to traditional reagents like methyl iodide.[6][7]

Reaction Scheme

G cluster_0 N-Methylation of 5-Chloroindole 5-Chloroindole 5-Chloroindole Reaction_Mixture 5-Chloroindole->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Methylating_Agent Methylating Agent (e.g., (CH3)2CO3) Methylating_Agent->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Heat Heat (Reflux) This compound This compound Heat->this compound Reaction_Mixture->Heat

Caption: N-methylation of 5-chloroindole.

Experimental Protocol

This protocol is adapted from a general procedure for the N-methylation of substituted indoles.[7]

Materials:

  • 5-Chloroindole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl carbonate ((CH₃)₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • tert-Butyl methyl ether (TBME)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloroindole (1.0 equivalent), potassium carbonate (approximately 0.75 equivalents), and anhydrous N,N-dimethylformamide (DMF) to create a stirrable mixture.

  • Addition of Reagent: Add dimethyl carbonate (approximately 3.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 130 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically within 3-5 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to approximately 3 °C.

  • Quenching: Slowly add ice-cold water to the reaction mixture. An oily suspension is expected to form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with tert-butyl methyl ether (TBME). Repeat the extraction two more times.

  • Washing: Combine the organic layers and wash with deionized water several times to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford the final product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base sufficient to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the methylating agent.

  • Methylating Agent: Dimethyl carbonate is a greener and safer alternative to highly toxic and volatile methylating agents like methyl iodide or dimethyl sulfate.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Its high boiling point is suitable for reflux conditions.

  • Work-up: The aqueous work-up is crucial for removing the inorganic salts and the water-soluble DMF. Extraction with a suitable organic solvent like TBME isolates the product.

Characterization of this compound

Proper characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring and a distinct singlet for the N-methyl group. The chlorine atom at the C5 position will influence the chemical shifts of the protons on the benzene ring. The N-methyl protons are expected to appear as a singlet at approximately 3.7-3.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The N-methyl carbon will have a characteristic chemical shift. The carbon atom attached to the chlorine (C5) will also show a distinct resonance. For the closely related 5-chloro-3-methyl-1H-indole, the C5 carbon appears around 125.00 ppm.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₈ClN), the expected molecular ion peaks would correspond to the isotopic distribution of chlorine: [M]⁺ at m/z ≈ 165 and [M+2]⁺ at m/z ≈ 167 with a characteristic 3:1 intensity ratio. A GC-MS spectrum of this compound is available on SpectraBase for comparison.[8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, as well as C=C stretching vibrations of the aromatic rings. The absence of a broad N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the successful N-methylation of the indole nitrogen. The IR spectrum of 1-methylindole shows a broad band in the 3300-2800 cm⁻¹ range which is assigned to the stretching vibration of C-H bonds.[9]

Applications in Drug Development and Research

The 5-chloroindole moiety is a key pharmacophore in a variety of compounds with therapeutic potential. The N-methylation to this compound provides a versatile intermediate for further functionalization at other positions of the indole ring, allowing for the generation of diverse chemical libraries for drug screening.

Oncology

Derivatives of 5-chloroindole have been investigated as potent anticancer agents.[10] These compounds can be designed to target specific signaling pathways that are dysregulated in cancer cells. The synthetic accessibility of the 5-chloro-indole scaffold allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity.

G cluster_0 Drug Discovery Workflow Start This compound Synthesis Further Synthesis & Functionalization Start->Synthesis Library Compound Library Synthesis->Library Screening High-Throughput Screening (e.g., Cancer Cell Lines) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow.

Neuropharmacology

Halogenated indoles, including 5-chloroindole derivatives, have shown activity at various neurological targets. For example, 5-Chloroindole itself is a positive allosteric modulator of the 5-HT₃ receptor, which is involved in conditions like chemotherapy-induced nausea and vomiting.[11] While the specific pharmacological profile of this compound is less documented, its structural similarity suggests potential for exploration in this area.

Conclusion

This compound is a commercially accessible and synthetically versatile chemical intermediate with significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its commercial landscape, offering a comparative analysis of key suppliers. A detailed, practical protocol for its synthesis via N-methylation of 5-chloroindole has been presented, along with insights into the rationale behind the experimental choices. Furthermore, the guide has outlined the key analytical techniques for its characterization and highlighted its promising applications, particularly in the development of novel anticancer agents. It is anticipated that this guide will serve as a valuable resource for researchers, empowering them to effectively source, synthesize, and utilize this compound in their scientific endeavors.

References

Methodological & Application

Application Note: A Scalable and Reliable Protocol for the N-Methylation of 5-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The functionalization of the indole nitrogen is a critical step in modifying the pharmacological properties of these molecules. 5-Chloro-1-methylindole, in particular, serves as a key intermediate in the synthesis of various biologically active compounds. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound from commercially available 5-chloroindole.

We will focus on a method utilizing dimethyl carbonate (DMC) as the methylating agent. Traditional N-methylation methods often employ highly toxic and volatile reagents like methyl iodide or dimethyl sulfate.[2][3] In contrast, DMC is a significantly less toxic, environmentally benign, and cost-effective alternative, making it highly suitable for both laboratory-scale and large-scale industrial production.[2][4] The protocol detailed herein has been designed for robustness, high yield, and operational simplicity, ensuring its accessibility to researchers in drug discovery, process development, and chemical synthesis.

Reaction Mechanism and Scientific Rationale

The N-methylation of an indole is a classic nucleophilic substitution reaction. The process can be conceptually broken down into two primary steps:

  • Deprotonation: The N-H proton of the indole ring is weakly acidic. In the presence of a suitable base, such as potassium carbonate (K₂CO₃), the nitrogen is deprotonated to form a nucleophilic indolide anion. The choice of a moderately strong, non-nucleophilic base like K₂CO₃ is crucial to prevent side reactions and ensure a clean conversion.

  • Nucleophilic Attack (Sₙ2): The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic methyl group of the dimethyl carbonate. This Sₙ2 displacement results in the formation of the N-C bond, yielding the desired this compound and a methoxycarbonyl byproduct which decomposes.

The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is advantageous as it effectively solvates the potassium cation, enhancing the nucleophilicity of the indolide anion and accelerating the rate of the Sₙ2 reaction.[5][6] The elevated reaction temperature further ensures a reasonable reaction rate for the less reactive, yet safer, dimethyl carbonate.[2]

Reaction Scheme:

5-Chloroindole reacts with Dimethyl Carbonate in the presence of Potassium Carbonate and DMF to yield this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of substituted indoles.[5][6]

Materials and Reagents
ReagentCAS NumberMolecular Wt.PurityNotes
5-Chloroindole17422-32-1151.59 g/mol ≥98%Starting material.[7]
Dimethyl Carbonate (DMC)616-38-690.08 g/mol ≥99%Methylating agent.
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol ≥99%, anhydrousBase.
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol ≥99.8%, anhydrousSolvent.
tert-Butyl methyl ether (TBME)1634-04-488.15 g/mol ≥99%Extraction solvent.
Deionized Water7732-18-518.02 g/mol -For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol -Drying agent.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Thermometer or thermocouple probe

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-chloroindole (10.0 g, 65.9 mmol).

    • Add anhydrous potassium carbonate (4.56 g, 33.0 mmol, 0.5 eq).

    • Add 100 mL of N,N-dimethylformamide (DMF).

  • Reagent Addition:

    • Begin stirring the suspension.

    • Add dimethyl carbonate (DMC) (17.8 g, 197.8 mmol, 3.0 eq) to the mixture at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to reflux, approximately 130 °C.[5][6]

    • Maintain the reaction at this temperature for 3.5 to 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting indole is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to approximately 3-5 °C.

    • Slowly and carefully add 100 mL of ice-cold deionized water to the flask with stirring.

    • Transfer the resulting suspension to a 500 mL separatory funnel.

    • Extract the aqueous layer with tert-butyl methyl ether (TBME) (3 x 80 mL).

  • Purification:

    • Combine the organic layers.

    • Wash the combined organic phase with deionized water (3 x 50 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Product:

    • The resulting product, this compound, should be a light yellow oil or a low-melting solid.[6] For most applications, the purity is sufficient. If further purification is required, column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) can be performed.

    • Expected Yield: 95-98%.

    • Physical Properties: Melting Point: 35 °C.[8]

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Combine 5-Chloroindole, K₂CO₃, and DMF in flask B Add Dimethyl Carbonate (DMC) A->B C Heat to Reflux (~130 °C) for 3.5 - 5 hours B->C D Cool and Quench with Cold Water C->D E Extract with TBME (3x) D->E F Wash Combined Organics with Water (3x) E->F G Dry over Na₂SO₄ F->G H Filter and Concentrate G->H I Characterize Product (NMR, MS) H->I Final Final Product: This compound

Caption: Key steps in the synthesis of this compound.

Reaction Mechanism Diagram

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Sₙ2 Attack Indole 5-Chloroindole Indolide Indolide Anion Indole->Indolide Deprotonation (N-H) Base K₂CO₃ (Base) Indolide2 Indolide Anion (Nucleophile) DMC Dimethyl Carbonate (Electrophile) Product This compound Indolide2->Product Sₙ2 Attack on Methyl Group

Caption: Mechanism of indole N-methylation.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) will include aromatic protons on the indole core and a characteristic singlet for the N-methyl group around 3.7-3.8 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): Will show the expected number of aromatic carbons and a signal for the N-methyl carbon around 33 ppm.

  • Mass Spectrometry (EI or ESI): Will confirm the molecular weight of the product (165.62 g/mol ) with a characteristic isotopic pattern for a monochlorinated compound.[9]

Safety and Troubleshooting

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • DMF: Is a reproductive toxin and is readily absorbed through the skin. Avoid contact and inhalation.

    • Dimethyl Carbonate (DMC): Is flammable. Keep away from ignition sources.

    • Potassium Carbonate: Can cause irritation upon contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive base (absorbed moisture). 3. Impure starting material.1. Increase reaction time and ensure temperature is at reflux. 2. Use freshly opened or properly dried anhydrous K₂CO₃. 3. Check purity of 5-chloroindole.
Low Yield 1. Inefficient extraction. 2. Loss of product during work-up (e.g., emulsion formation). 3. Volatility of product during concentration.1. Perform additional extractions with TBME. 2. Add brine during washing to break emulsions. 3. Use moderate temperature and vacuum on the rotary evaporator.
Presence of Side Products 1. Reaction temperature too high, causing decomposition. 2. Presence of water in the reaction.1. Maintain a consistent reflux temperature; do not overheat. 2. Ensure all glassware is dry and use anhydrous grade solvent and base.

References

N-methylation of 5-chloroindole experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Experimental Protocol for the N-Methylation of 5-Chloroindole

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical insights for the N-methylation of 5-chloroindole, a critical transformation in the synthesis of various biologically active compounds. We delve into the mechanistic underpinnings of common methylation strategies, offering researchers, scientists, and drug development professionals a robust framework for procedural choices. A classic, field-proven protocol using sodium hydride and methyl iodide is detailed step-by-step, alongside discussions on safer, modern alternatives. This document is structured to provide not just a methodology, but a self-validating system of understanding for successful and reproducible synthesis.

Introduction: The Significance of N-Methylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] The functionalization of the indole nitrogen, particularly through methylation, can profoundly alter a molecule's biological properties, a phenomenon sometimes referred to as the "magic-methyl effect".[1] N-methylation can enhance metabolic stability, improve cell permeability, and modulate binding affinity to target receptors by altering the molecule's electronic and steric profile. 5-chloro-1-methyl-1H-indole, the target of this protocol, serves as a key intermediate in the synthesis of various pharmacologically active agents.

Strategic Overview of N-Methylation Methodologies

The selection of a methylation strategy depends on factors such as scale, substrate sensitivity, safety considerations, and desired purity. Three primary approaches are prevalent in the field:

  • Classical Alkylation with Methyl Halides: This is a robust and widely used method involving the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack on a methyl halide, typically methyl iodide (MeI).[2] While highly effective, this method involves hazardous reagents like sodium hydride (NaH) and the toxic, volatile, and potentially carcinogenic methyl iodide.[2][3][4]

  • "Green" Methylation with Dimethyl Carbonate (DMC): As a response to the toxicity of traditional reagents, dimethyl carbonate has emerged as an environmentally benign and less toxic methylating agent.[3][5] This method typically requires higher temperatures and often the use of a catalyst, but it is highly suitable for large-scale industrial applications.[3][5]

  • Modern Methylating Agents: Recent research has focused on developing safer and more selective methylating agents. Phenyl trimethylammonium iodide (PhMe₃NI), for example, is a non-toxic, easy-to-handle solid reagent that provides excellent monoselectivity for the N-methylation of indoles under mild basic conditions.[1][6][7]

This guide will provide a detailed protocol for the classical method using sodium hydride and methyl iodide, as its understanding is fundamental to synthetic organic chemistry.

Mechanistic Insight: The S(_N)2 Pathway

The N-methylation of 5-chloroindole with methyl iodide proceeds via a bimolecular nucleophilic substitution (S(_N)2) reaction.

  • Deprotonation: The reaction is initiated by a strong base, such as sodium hydride (NaH), which abstracts the acidic proton from the indole nitrogen (N-H). This deprotonation generates a highly nucleophilic indolide anion and hydrogen gas. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

  • Nucleophilic Attack: The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic methyl group of methyl iodide. This concerted step involves the formation of a new N-C bond and the simultaneous cleavage of the C-I bond, with the iodide ion acting as the leaving group.

The irreversibility of the deprotonation step with a strong base like NaH drives the reaction to completion.

Detailed Experimental Protocol: N-Methylation of 5-Chloroindole

This protocol is adapted from established procedures for indole N-alkylation.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Chloroindole>98%Commercial-
Sodium Hydride (NaH)60% dispersion in mineral oilCommercialHighly reactive with water. Handle with care.[9]
Methyl Iodide (MeI)>99%CommercialToxic, volatile, and a suspected carcinogen.[2][4] Always handle in a fume hood.[10]
Anhydrous Tetrahydrofuran (THF)DriSolv or equivalentCommercialAnhydrous conditions are crucial for this reaction.
Saturated Ammonium Chloride (NH₄Cl)ACS GradeCommercial-
Ethyl Acetate (EtOAc)HPLC GradeCommercial-
Brine (Saturated NaCl solution)-In-house-
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial-
Safety Precautions
  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas.[9] It can cause severe burns. Always handle in an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and nitrile gloves.[9]

  • Methyl Iodide (MeI): Highly toxic by inhalation, ingestion, and skin absorption.[4][11] It is a suspected carcinogen.[2][4] All manipulations must be performed in a well-ventilated chemical fume hood.[10][11] Wear appropriate PPE, including gloves and safety goggles.[4]

  • General: Conduct the reaction in a clean, dry, and well-ventilated area. Ensure that an emergency eyewash station and safety shower are readily accessible.[11]

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloroindole (1.0 eq, e.g., 1.51 g, 10 mmol).

    • Place the flask under an inert atmosphere of nitrogen or argon.

    • Add anhydrous tetrahydrofuran (THF, 40 mL) via syringe to dissolve the 5-chloroindole.

    • Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation:

    • While stirring at 0 °C, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq, e.g., 0.48 g, 12 mmol) portion-wise over 10 minutes.

    • Causality: Adding the NaH slowly to a cooled solution controls the rate of hydrogen gas evolution and prevents an exothermic runaway. Anhydrous THF is essential as NaH reacts violently with water.[8][9]

    • Allow the mixture to stir at 0 °C for 30 minutes. The formation of a cloudy suspension and bubbling (H₂ evolution) indicates the formation of the sodium salt of 5-chloroindole.

  • Methylation:

    • To the stirred suspension at 0 °C, add methyl iodide (1.1 eq, e.g., 0.68 mL, 11 mmol) dropwise via syringe.

    • Causality: A slight excess of the electrophile ensures complete consumption of the indolide anion. Dropwise addition helps to control the exothermic nature of the reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Causality: The aqueous work-up removes inorganic salts and polar impurities. The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a pale oil or solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to afford the pure 5-chloro-1-methyl-1H-indole.

Expected Yield and Characterization
  • Yield: 85-95%

  • Appearance: White to off-white solid or a pale oil.

  • Characterization: The structure of the product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The molecular formula for 5-chloro-1-methyl-1H-indole-2,3-dione is C₉H₆ClNO₂ with a molecular weight of 195.605 g/mol .[12]

Alternative Protocol: A Safer Approach with Phenyl Trimethylammonium Iodide

For laboratories seeking to avoid highly toxic reagents, the method developed by Schnürch and co-workers offers a compelling alternative.[1][6][7]

Brief Protocol Overview
  • Reagents: 5-chloroindole (1.0 eq), phenyl trimethylammonium iodide (PhMe₃NI, 2.5 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).[7]

  • Solvent: Toluene.[7]

  • Procedure: The reagents are heated in toluene at 120 °C in a sealed vial under an inert atmosphere for 11-23 hours.[7]

  • Work-up: The reaction is cooled, and a mild acidic workup with 2 N HCl is performed, followed by extraction with ethyl acetate.[7]

  • Advantages: This method avoids the use of highly toxic and volatile methyl iodide and pyrophoric sodium hydride, offering a safer operational setup with high yields and excellent functional group tolerance.[1][6][7]

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Isolation cluster_purification Purification start 1. Dissolve 5-Chloroindole in Anhydrous THF cool 2. Cool to 0 °C start->cool deprotonate 3. Add NaH (portion-wise) Stir for 30 min cool->deprotonate methylate 4. Add MeI (dropwise) Warm to RT, Stir 2-4h deprotonate->methylate quench 5. Quench with sat. NH4Cl methylate->quench extract 6. Extract with EtOAc quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify end_node Pure 5-Chloro-1-methyl-1H-indole purify->end_node

Conclusion

The N-methylation of 5-chloroindole is a fundamental transformation in organic synthesis. While the classical approach using sodium hydride and methyl iodide is highly efficient, the associated hazards necessitate stringent safety protocols. Newer methodologies utilizing reagents like dimethyl carbonate and phenyl trimethylammonium iodide offer safer and more environmentally friendly alternatives, expanding the synthetic chemist's toolkit. The choice of method should be guided by a careful consideration of the reaction scale, available resources, and safety infrastructure. By understanding the underlying mechanisms and procedural details, researchers can confidently and reproducibly synthesize N-methylated indoles for a wide range of applications in drug discovery and development.

References

Fischer indole synthesis for substituted 5-chloroindoles

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Fischer Indole Synthesis for the Preparation of Substituted 5-Chloroindoles

Abstract

The 5-chloroindole scaffold is a privileged structure in modern drug discovery and agrochemical development, forming the core of numerous pharmacologically active agents.[1][2][3] The Fischer indole synthesis, a robust and versatile chemical reaction discovered in 1883, remains one of the most effective methods for constructing the indole nucleus.[4][5][6] This application note provides researchers, scientists, and drug development professionals with a detailed technical guide to leveraging the Fischer indole synthesis for the specific preparation of substituted 5-chloroindoles. We will explore the underlying mechanism, provide field-proven experimental protocols, address common challenges and troubleshooting, and present key data to facilitate the efficient synthesis of this valuable class of compounds.

Theoretical Framework: Mechanism and Strategic Considerations

A profound understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting unforeseen challenges. The Fischer indole synthesis is an acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[4][7][8]

The Reaction Mechanism

The synthesis proceeds through a sequence of well-defined steps, each critical for the formation of the final indole product.

  • Hydrazone Formation: The reaction initiates with the condensation of (4-chlorophenyl)hydrazine with an aldehyde or ketone to form the corresponding (4-chlorophenyl)hydrazone.[7][9]

  • Tautomerization: The hydrazone undergoes a crucial tautomerization to its enamine isomer ('ene-hydrazine').[4][10] This step is essential as it sets up the molecule for the subsequent sigmatropic rearrangement.

  • [4][4]-Sigmatropic Rearrangement: Under acidic catalysis, the protonated enamine undergoes an irreversible[4][4]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[4][9][10] This is the key bond-forming event that establishes the indole framework.

  • Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. Subsequent intramolecular attack by the amino group onto the imine carbon forms a five-membered ring, yielding a cyclic aminal.[9]

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions, followed by a final proton loss, results in the formation of the energetically favorable aromatic 5-chloroindole ring.[4][10]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination start_hydrazine (4-chlorophenyl)hydrazine + Ketone/Aldehyde hydrazone (4-chlorophenyl)hydrazone start_hydrazine->hydrazone Condensation (-H₂O) enamine Enamine Intermediate hydrazone->enamine H⁺ diimine Di-imine Intermediate enamine->diimine Heat, H⁺ aminal Cyclic Aminal diimine->aminal Rearomatization & Intramolecular Attack indole 5-Chloroindole Product aminal->indole -NH₃, -H⁺

Caption: The mechanistic pathway of the Fischer indole synthesis.
Causality Behind Experimental Choices

  • Arylhydrazine Selection: The synthesis of 5-chloroindoles begins with (4-chlorophenyl)hydrazine or its hydrochloride salt. The position of the chloro substituent on the hydrazine dictates its final position on the indole ring. While commercially available, arylhydrazines can also be prepared by reducing the corresponding diazonium salt.[11] For hydrazines that are unstable, modern palladium-catalyzed cross-coupling reactions (e.g., Buchwald modification) provide an alternative route to the necessary hydrazone precursors.[4][12]

  • Carbonyl Partner: The choice of aldehyde or ketone is critical as it dictates the substitution pattern at the C2 and C3 positions of the indole core.[7]

    • Symmetrical Ketones: Provide a single, predictable regioisomer.

    • Unsymmetrical Ketones: Can lead to a mixture of regioisomers. The product ratio is influenced by the acidity of the medium and steric factors, with weaker acids often favoring the kinetic product and stronger acids favoring the thermodynamic product.[13][14]

    • Aldehydes: Generally yield 3-substituted indoles, as the initial hydrazone forms on the less sterically hindered side.

  • Acid Catalysis: The reaction requires an acid catalyst, which can be either a Brønsted or Lewis acid.[4] The choice of catalyst is not trivial and can significantly impact reaction time, temperature requirements, and yield.

    • Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA) are commonly employed.[4][11] PPA is particularly effective as it serves as both a catalyst and a solvent.

    • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are frequently used.[9][11] ZnCl₂ is one of the most common and effective catalysts for this transformation.[7]

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should perform initial reactions on a small scale and use techniques like Thin Layer Chromatography (TLC) to monitor reaction progress and optimize conditions.

Experimental_Workflow cluster_prep I. Reaction Setup cluster_reaction II. Reaction cluster_workup III. Work-up cluster_purification IV. Purification & Analysis A1 Combine (4-chlorophenyl)hydrazine HCl, ketone/aldehyde, and solvent/catalyst in a round-bottom flask. B1 Heat the mixture to reflux (typically 80-140°C). A1->B1 B2 Monitor reaction progress by TLC until starting material is consumed. B1->B2 C1 Cool reaction to room temp. and neutralize acid with base (e.g., NaOH, NaHCO₃). B2->C1 C2 Extract product into an organic solvent (e.g., EtOAc, CHCl₃). C1->C2 C3 Wash organic layer, dry with Na₂SO₄, and concentrate in vacuo. C2->C3 D1 Purify crude product via column chromatography or recrystallization. C3->D1 D2 Characterize pure product (NMR, MS, etc.). D1->D2

Caption: A generalized experimental workflow for the Fischer indole synthesis.
Protocol 1: Synthesis of 5-chloro-2,3-dimethyl-1H-indole

This protocol details the synthesis of a 5-chloroindole using a symmetrical ketone, which avoids issues of regioselectivity.[15]

  • Materials & Reagents:

    • (4-chlorophenyl)hydrazine hydrochloride

    • Butan-2-one (methyl ethyl ketone)

    • Glacial Acetic Acid or Polyphosphoric Acid (PPA)

    • 1 M Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for chromatography

    • Hexane/Ethyl Acetate solvent system

  • Step-by-Step Methodology:

    • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq).

    • Add butan-2-one (1.0-1.2 eq) followed by the acid catalyst. For a laboratory scale, glacial acetic acid (10-20 volumes) or PPA can be used.

    • Heating: Heat the reaction mixture to reflux (for acetic acid, ~118°C) with vigorous stirring.

    • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent). The reaction is typically complete within 2-4 hours.

    • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding 1 M NaOH solution until the pH is ~7-8.

    • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 1g scale reaction).

    • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 5-chloro-2,3-dimethyl-1H-indole.[16]

Data Summary and Performance

The Fischer indole synthesis is broadly applicable. The following table summarizes representative conditions for the synthesis of various substituted 5-chloroindoles to guide experimental design.

Carbonyl PrecursorCatalyst/SolventTemperature (°C)Time (h)Approx. Yield (%)Product
CyclohexanonePPA100-1202-375-856-chloro-1,2,3,4-tetrahydrocarbazole
PropiophenoneZnCl₂ (fused)160-180160-705-chloro-2-methyl-3-phenyl-1H-indole
Pyruvic acidH₂SO₄ / EtOHReflux4-680-905-chloro-1H-indole-2-carboxylic acid
AcetoneGlacial Acetic AcidReflux3-565-755-chloro-2-methyl-1H-indole

Note: Yields are highly dependent on the specific substrates, reaction scale, and purification efficiency.

Troubleshooting and Field-Proven Insights

While robust, the Fischer indole synthesis is not without its challenges. Understanding potential failure modes is key to successful synthesis.

Troubleshooting_Workflow cluster_solutions Start Problem Observed P1 Low or No Yield Start->P1 P2 Mixture of Isomers Start->P2 P3 Complex Mixture/ Decomposition Start->P3 S1a Cause: Unstable hydrazone. Solution: Form hydrazone in situ under milder conditions. P1->S1a S1b Cause: N-N bond cleavage. (Common with e-donating groups) Solution: Use milder Lewis acid (ZnCl₂). P1->S1b S1c Cause: Sub-optimal conditions. Solution: Screen different acid catalysts and temperatures. P1->S1c S2a Cause: Unsymmetrical ketone used. Solution: Modify acid strength to favor one isomer; separate by chromatography. P2->S2a S3a Cause: Reaction too harsh. Solution: Lower temperature, shorten reaction time, neutralize promptly after completion. P3->S3a S3b Cause: Product acid-sensitive. Solution: Use a milder catalyst or protect sensitive functional groups. P3->S3b

Caption: A troubleshooting guide for common Fischer indole synthesis issues.
  • Challenge: Low Yields. This is a common issue that can stem from several factors.[13] The reaction is sensitive to temperature and acid strength; therefore, empirical optimization is often necessary.[14] Some hydrazones, particularly those with strong electron-donating groups on the carbonyl component, can be unstable or diverted to a competing N-N bond cleavage pathway, precluding the desired rearrangement.[17][18]

    • Solution: Consider forming the hydrazone in situ under milder conditions before proceeding with the high-temperature cyclization. Screen various Brønsted and Lewis acids to find the optimal catalyst for your specific substrate.

  • Challenge: Regioisomer Formation. When using unsymmetrical ketones, the formation of two different regioisomers is a well-known challenge.[13][16]

    • Solution: The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions.[13] Often, the most practical approach is to proceed with the reaction and separate the resulting isomers using column chromatography, as their differing substitution patterns typically result in different polarities.

  • Challenge: Reaction Failure or Decomposition. Certain substitution patterns are known to fail. For example, the synthesis of C3-aminoindoles via the Fischer method is notoriously difficult.[17][18] Additionally, excessively harsh conditions (high temperature, strong acid, long reaction times) can lead to the decomposition of the starting materials or the desired indole product, which can be acid-sensitive.[13][14]

    • Solution: Ensure starting materials are pure. Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent product degradation. If decomposition is suspected, attempt the reaction at a lower temperature with a more active catalyst.

Conclusion

The Fischer indole synthesis is a powerful and enduring tool for constructing the indole core. Its application to the synthesis of substituted 5-chloroindoles provides direct access to a class of compounds with immense value in medicinal chemistry and other industrial sectors.[1][3] By understanding the core mechanism, carefully selecting starting materials and catalysts, and being prepared to troubleshoot common issues, researchers can effectively and efficiently synthesize a wide array of 5-chloroindole derivatives to advance their research and development programs.

References

Multi-Step Synthesis of 5-Chloroindoles from Indoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: 5-Chloroindole is a pivotal structural motif in medicinal chemistry and materials science, serving as a versatile precursor for a multitude of bioactive compounds, including those with anticancer and neurological activities.[1] This technical guide provides a comprehensive, multi-step protocol for the synthesis of 5-chloroindole commencing from indoline. The described synthetic pathway proceeds through four distinct stages: N-acetylation of the indoline starting material, subsequent electrophilic chlorination, deprotection via saponification, and a final dehydrogenation step to yield the aromatic indole core. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations of the underlying chemical principles for each experimental choice, and quantitative data to ensure reproducibility and success.

Introduction

The indole scaffold is a privileged pharmacophore, and its halogenated derivatives, particularly at the 5-position, have demonstrated enhanced biological properties.[2] The introduction of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The synthesis of 5-chloroindole from readily available indoline is a common and practical approach in synthetic organic chemistry. This application note details a robust four-step synthesis, providing both the "how" and the "why" for each transformation, grounded in established chemical literature.[1][3]

Synthetic Strategy Overview

The conversion of indoline to 5-chloroindole is strategically accomplished in four main steps. This approach is necessary because direct chlorination of indoline is often unselective. Protecting the nitrogen atom as an acetamide directs the subsequent chlorination to the desired 5-position of the benzene ring and deactivates the ring towards unwanted side reactions. The acetyl group is then removed, and the indoline core is aromatized to the final indole product.

Synthesis_Workflow Indoline Indoline N_Acetylindoline N-Acetylindoline Indoline->N_Acetylindoline Step 1: N-Acetylation N_Acetyl_5_chloroindoline N-Acetyl-5-chloroindoline N_Acetylindoline->N_Acetyl_5_chloroindoline Step 2: Chlorination Five_Chloroindoline 5-Chloroindoline N_Acetyl_5_chloroindoline->Five_Chloroindoline Step 3: Saponification Five_Chloroindole 5-Chloroindole Five_Chloroindoline->Five_Chloroindole Step 4: Dehydrogenation Chlorination_Mechanism cluster_0 Electrophilic Aromatic Substitution Reactant N-Acetylindoline Intermediate Sigma Complex (Arenium Ion) Reactant->Intermediate + Cl+ Product N-Acetyl-5-chloroindoline Intermediate->Product - H+

References

Analytical Methods for the Characterization of 5-Chloro-1-methylindole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-1-methylindole is a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, making its unambiguous characterization a critical step in synthesis, quality control, and downstream applications. This guide provides a detailed overview of the essential analytical techniques and protocols for the comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the underlying scientific principles.

A multi-faceted analytical approach is paramount for the thorough characterization of any novel or synthesized compound. For this compound, a combination of chromatographic and spectroscopic techniques is recommended to provide orthogonal information, leading to a confident and complete analytical profile.

I. Chromatographic Purity and Quantification

Chromatographic methods are indispensable for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for these purposes.

A. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for determining the purity of this compound due to its polarity. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Principle of Separation: In RP-HPLC, this compound, a relatively nonpolar molecule, will have a stronger affinity for the nonpolar stationary phase (e.g., C18) compared to the polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), the analyte is eluted from the column. The retention time is a characteristic parameter for identification under specific chromatographic conditions, while the peak area corresponds to its concentration.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 250 mm) is a suitable starting point.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.040
15.095
20.095
20.140
25.040
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 280 nm (Indoles typically have strong absorbance at these wavelengths).

  • Injection Volume: 10 µL.

3. Data Interpretation:

  • The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

  • A single, sharp, and symmetrical peak is indicative of a pure compound. The presence of other peaks suggests the presence of impurities or degradation products.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a powerful tool for assessing purity and confirming the identity of this compound. The gas chromatograph separates volatile compounds, which are then ionized and detected by the mass spectrometer.

Principle of Separation and Detection: The sample is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. Upon elution from the column, the molecules are bombarded with electrons, causing ionization and fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with an electron ionization (EI) source.

  • Column: A nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.[2]

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Source Temperature: 230 °C.[2]

  • MS Quadrupole Temperature: 150 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Interpretation:

  • The retention time in the total ion chromatogram (TIC) can be used for identification.

  • The mass spectrum should show the molecular ion peak (M⁺) at m/z 165. The presence of a characteristic M+2 peak at m/z 167 with an intensity of approximately one-third of the M⁺ peak is definitive evidence of a single chlorine atom in the molecule.

  • Fragmentation patterns can further confirm the structure.

II. Spectroscopic Structural Elucidation

Spectroscopic techniques are essential for the unambiguous elucidation of the molecular structure of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are required for a complete structural assignment.

Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure.

Based on data from analogous compounds such as 5-chloro-3-methyl-1H-indole, the following spectral characteristics are expected for this compound dissolved in CDCl₃.[3]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
H-2~7.1-7.3dPyrrole ring proton
H-3~6.4-6.5dPyrrole ring proton
H-4~7.6dAromatic proton
H-6~7.1-7.2ddAromatic proton
H-7~7.2-7.4dAromatic proton
N-CH₃~3.7sMethyl group protons
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C-2~128Pyrrole ring carbon
C-3~102Pyrrole ring carbon
C-3a~129Bridgehead carbon
C-4~122Aromatic carbon
C-5~125Aromatic carbon (C-Cl)
C-6~120Aromatic carbon
C-7~111Aromatic carbon
C-7a~135Bridgehead carbon
N-CH₃~33Methyl group carbon

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Filter the solution into a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Standard acquisition parameters for ¹H NMR include a 30° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]

  • For ¹³C NMR, a proton-decoupled sequence should be used.

3. Data Processing and Interpretation:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons in the molecule.

  • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies, resulting in an IR spectrum that shows absorption bands corresponding to the functional groups present.

1. Sample Preparation:

  • For a solid sample, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

2. Data Acquisition:

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • A typical spectrum is an average of 16 or 32 scans at a resolution of 4 cm⁻¹.

3. Data Interpretation:

  • The FTIR spectrum of this compound is expected to show characteristic absorption bands for the indole ring and the C-Cl bond.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
~3100-3000C-H stretchAromatic and Pyrrole C-H
~2950-2850C-H stretchN-CH₃
~1600-1450C=C stretchAromatic and Pyrrole rings
~1350-1300C-N stretchAromatic C-N
~800-700C-Cl stretchAryl-Chloride
C. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Principle: As described in the GC-MS section, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

1. Sample Preparation:

  • Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

2. Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

  • Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

3. Data Interpretation:

  • Molecular Ion: The molecular formula of this compound is C₉H₈ClN, with a monoisotopic mass of 165.0345. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 165.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 167 with an intensity of about one-third of the molecular ion peak is expected. This is a key diagnostic feature for compounds containing a single chlorine atom.

  • Fragmentation: Common fragmentation pathways for indoles involve the loss of small molecules or radicals from the pyrrole ring and substituents. For this compound, potential fragment ions could arise from the loss of a methyl radical (-CH₃), a hydrogen cyanide molecule (-HCN), or a chlorine radical (-Cl).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical characterization process for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Purity Purification->HPLC Purity Assessment GCMS GC-MS Identity & Purity Purification->GCMS Orthogonal Purity Check NMR NMR Structure Elucidation Purification->NMR Structural Confirmation FTIR FTIR Functional Groups NMR->FTIR Complementary Structural Data MS MS Molecular Weight & Formula FTIR->MS Molecular Formula Confirmation

Caption: Overall analytical workflow for the characterization of this compound.

HPLC_Protocol_Flow start Start: HPLC Analysis prep Sample Preparation (Dissolve & Filter) start->prep inject Inject Sample onto C18 Column prep->inject gradient Gradient Elution (Acetonitrile/Water with Formic Acid) inject->gradient detect UV Detection at 220 & 280 nm gradient->detect analyze Data Analysis (Peak Integration & Purity Calculation) detect->analyze end End: Purity Report analyze->end

Caption: Step-by-step workflow for the HPLC analysis of this compound.

Conclusion

The comprehensive characterization of this compound requires the application of a suite of orthogonal analytical techniques. By following the detailed protocols outlined in this guide for HPLC, GC-MS, NMR, FTIR, and MS, researchers can confidently establish the identity, purity, and structure of this important indole derivative. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental for the advancement of research and development in the fields of medicinal chemistry and drug discovery.

References

Application Note: High-Throughput Purity Assessment of 5-Chloro-1-methylindole Utilizing HPLC and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed, validated protocols for the purity assessment of 5-Chloro-1-methylindole, a key intermediate in pharmaceutical synthesis. We present robust methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the identity, purity, and quality of this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind the experimental choices. All methods are presented with a framework for validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Critical Role of Purity in Drug Intermediates

This compound is a halogenated indole derivative increasingly utilized as a building block in the synthesis of pharmacologically active molecules.[4] The purity of such intermediates is paramount, as even trace impurities can have a profound impact on the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential to monitor and control the quality of this compound throughout the development and manufacturing process.

This document outlines two orthogonal analytical techniques, HPLC and GC-MS, for the comprehensive purity profiling of this compound. The choice of these two methods provides a comprehensive assessment, with HPLC being ideal for quantifying non-volatile impurities and GC-MS offering high sensitivity and specificity for volatile and semi-volatile compounds.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C9H8ClN[5][6]
Molecular Weight 165.62 g/mol [5][6]
Appearance Crystalline powder[7]
Melting Point 35 °C[5]
Boiling Point 278.4±13.0 °C (Predicted)[5]
Solubility Soluble in alcohol and other organic solvents.[8]

The compound's volatility and thermal stability make it amenable to both HPLC and GC analysis. Its UV absorbance, a characteristic of the indole ring system, allows for straightforward detection in HPLC.

HPLC Protocol for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of many indole derivatives due to its ability to separate compounds with varying polarities.[9][10][11][12]

Rationale for Method Development
  • Stationary Phase: A C18 column is selected for its hydrophobic properties, which provide good retention and separation of the relatively non-polar this compound from potential polar impurities.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of a wide range of potential impurities with varying polarities. The addition of a small amount of trifluoroacetic acid (TFA) to the aqueous phase helps to sharpen peaks and improve resolution by suppressing the ionization of any acidic or basic functional groups.[13]

  • Detection: The indole chromophore exhibits strong UV absorbance. A detection wavelength of 280 nm is chosen as a compromise for detecting both the main compound and a variety of potential aromatic impurities.[12][13]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter Filter through 0.45 µm Syringe Filter Dissolve_Sample->Filter Dissolve_Standard->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC workflow for purity assessment.

Detailed HPLC Protocol
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-20 min: 90% B; 20.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Standard Concentration 0.1 mg/mL
Sample Concentration 1.0 mg/mL

GC-MS Protocol for Purity and Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities through mass spectral library matching.

Rationale for Method Development
  • Column: A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points. This is suitable for the analysis of this compound and many of its potential process-related impurities.

  • Injection: Split injection is used to prevent column overloading with the high concentration sample, ensuring good peak shape and resolution.

  • Temperature Program: A temperature gradient is employed to ensure the elution of compounds with a range of boiling points, from volatile starting materials to less volatile by-products.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, allowing for the identification of compounds by comparison to mass spectral libraries.[14] The presence of a chlorine atom will result in a characteristic isotopic pattern (M+2 peak approximately one-third the intensity of the molecular ion peak), aiding in the identification of chlorinated compounds.[15]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh this compound Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into GC-MS System Filter->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Integrate Integrate Chromatogram Detect->Integrate Identify Identify Impurities via MS Library Integrate->Identify Calculate Calculate % Area Identify->Calculate

Caption: GC-MS workflow for purity assessment.

Detailed GC-MS Protocol
ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Solvent Ethyl Acetate
Sample Concentration 1.0 mg/mL

Method Validation Framework

To ensure that the analytical procedures are suitable for their intended purpose, they must be validated according to ICH Q2(R2) guidelines.[3][16][17][18] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.[19][20][21]

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the performance of the chromatographic system.

ParameterHPLC Acceptance CriteriaGC-MS Acceptance Criteria
Tailing Factor (T) ≤ 2.0≤ 2.0
Theoretical Plates (N) ≥ 2000≥ 20000
Repeatability of Injections (%RSD) ≤ 2.0%≤ 5.0%
Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery studies.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC and GC-MS protocols detailed in this application note provide a robust framework for the comprehensive purity assessment of this compound. The methods are designed to be specific, sensitive, and reliable, ensuring the quality and consistency of this important pharmaceutical intermediate. Adherence to the outlined validation framework will ensure compliance with regulatory expectations and provide confidence in the analytical data generated.

References

Application Notes & Protocols: The 5-Chloroindole Scaffold in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged 5-Chloroindole Scaffold

The indole nucleus, a bicyclic structure featuring a benzene ring fused to a nitrogen-containing pyrrole ring, is a cornerstone of medicinal chemistry.[1][2] This scaffold is a "privileged structure," frequently found in bioactive natural products and approved pharmaceuticals, indicating its evolutionary selection for high-affinity interactions with a wide range of biological targets.[2][3] Among its many variations, the 5-chloro-indole moiety has emerged as a particularly potent pharmacophore in oncology. The addition of a chlorine atom at the 5-position often enhances the anticancer properties of the molecule.[4]

While specific compounds like 5-Chloro-1-methylindole serve as valuable starting materials or members of this class, this guide focuses on the broader applications of the 5-chloro-indole scaffold, for which there is extensive research. Derivatives built upon this core have demonstrated remarkable efficacy in targeting key signaling pathways that are frequently dysregulated in cancer, leading to the inhibition of cell proliferation and the induction of programmed cell death.[1][3] This document provides an in-depth guide to the mechanisms of action, comparative efficacy data, and detailed experimental protocols for evaluating 5-chloro-indole-based compounds as potential anticancer agents.

Section 1: Primary Mechanisms of Antitumor Activity

The anticancer effects of 5-chloro-indole derivatives are primarily attributed to their ability to modulate critical cellular signaling pathways that control cell growth, survival, and proliferation.

Inhibition of Oncogenic Kinase Signaling: The EGFR/BRAF Axis

A prominent mechanism of action for many 5-chloro-indole derivatives is the inhibition of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and BRAF kinases.[3] These kinases are central components of signaling cascades that, when mutated or overexpressed, drive tumor progression in a variety of cancers, including non-small-cell lung cancer (NSCLC) and melanoma.[5][6]

Causality: EGFR is a transmembrane receptor that, upon activation, initiates a cascade involving RAS, RAF (including BRAF), MEK, and ERK. This pathway ultimately promotes gene expression related to cell proliferation and survival.[1] 5-chloro-indole derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This action prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and halting the entire downstream signaling cascade.[1] This inhibition leads to a shutdown of pro-survival signals, ultimately causing cell cycle arrest and apoptosis.[1] Critically, certain derivatives have shown high potency not only against wild-type EGFR but also against clinically relevant resistance mutations, such as T790M, making them promising candidates for second-line therapies.[3][5][6]

EGFR_BRAF_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes Apoptosis Apoptosis Inhibitor 5-Chloro-Indole Derivative Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits Inhibitor->Apoptosis Induces

Caption: Inhibition of the EGFR/BRAF signaling cascade by 5-chloro-indole derivatives.
Modulation of the WNT/β-catenin Pathway

The WNT/β-catenin signaling pathway is essential during embryonic development and for adult tissue homeostasis. However, its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[7][8] Specific 5-chloro-indole derivatives have been identified as potent modulators of this pathway by targeting the Dishevelled (DVL) protein.[7][8]

Causality: In the absence of a WNT signal, a "destruction complex" phosphorylates β-catenin, marking it for degradation. Upon WNT binding to its receptor, Frizzled, the DVL protein is recruited. DVL is critical for transducing the signal and inactivating the destruction complex.[8] This allows β-catenin to accumulate, translocate to the nucleus, and activate target genes that drive proliferation. A 5-chloro-indole derivative, (S)-RS4690, has been shown to selectively inhibit the PDZ domain of DVL1, preventing its interaction with the Frizzled receptor.[7][8] This blockade effectively turns off the aberrant WNT signal, reactivates the destruction complex, and leads to the degradation of β-catenin, thereby suppressing tumor growth.[7]

WNT_Pathway cluster_off WNT OFF cluster_on WNT ON (Aberrant in Cancer) DestructionComplex Destruction Complex BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Degradation Degradation BetaCatenin_off->Degradation WNT WNT Signal Frizzled Frizzled Receptor WNT->Frizzled DVL DVL Frizzled->DVL Recruits DVL->DestructionComplex Inhibits BetaCatenin_on β-catenin Nucleus_on Nucleus BetaCatenin_on->Nucleus_on Accumulates & Translocates Proliferation_on Tumor Proliferation Nucleus_on->Proliferation_on Promotes Inhibitor 5-Chloro-Indole Derivative (e.g., (S)-RS4690) Inhibitor->DVL Inhibits (PDZ Domain)

Caption: WNT/β-catenin pathway inhibition via targeting of the DVL protein.

Section 2: Data Presentation - Comparative Efficacy of 5-Chloro-Indole Derivatives

The following tables summarize quantitative data on the antiproliferative and inhibitory activities of selected 5-chloro-indole derivatives against various cancer cell lines and specific kinases. This data provides a comparative overview of their potential as anticancer agents.

Table 1: Antiproliferative and Kinase Inhibitory Activity of 5-Chloro-indole Derivatives

Compound/Derivative Target Cell Line / Enzyme Assay Type Key Findings (IC₅₀/GI₅₀) Reference
Compound 5f Panc-1, MCF-7, A-549, HT-29 Antiproliferative Mean GI₅₀: 29 nM [3][5]
Compound 5g Panc-1, MCF-7, A-549, HT-29 Antiproliferative Mean GI₅₀: 31 nM [3][5]
m-piperidinyl derivative (3e) Panc-1, MCF-7, A-549 Antiproliferative GI₅₀: 29 nM - 42 nM [9]
m-piperidinyl derivative (3e) LOX-IMVI (Melanoma) Antiproliferative IC₅₀: 0.96 µM [9]
p-pyrrolidin-1-yl deriv. (3b) LOX-IMVI (Melanoma) Antiproliferative IC₅₀: 1.12 µM [9]
(S)-RS4690 HCT116 (Colon) Antiproliferative EC₅₀: 7.1 ± 0.6 μM [7][8]
Compound 5f EGFR (Wild-Type) Enzyme Inhibition IC₅₀: 68 - 85 nM [3]
Compound 5f EGFR (T790M Mutant) Enzyme Inhibition IC₅₀: 9.5 nM [3]
Compound 5g EGFR (T790M Mutant) Enzyme Inhibition IC₅₀: 11.9 nM [3]
m-piperidinyl derivative (3e) EGFR (Wild-Type) Enzyme Inhibition IC₅₀: 68 nM [6][9]
(S)-RS4690 DVL1 Protein Binding Inhibition EC₅₀: 0.49 ± 0.11 μM [7][8]

| Erlotinib (Reference) | EGFR (Wild-Type) | Enzyme Inhibition | IC₅₀: 80 nM |[6][9] |

Section 3: Experimental Workflows & Protocols

A systematic approach is crucial for evaluating the anticancer potential of novel 5-chloro-indole compounds. The workflow typically begins with broad screening for cytotoxicity, followed by more focused mechanistic assays to identify the specific molecular targets and cellular consequences.

Workflow Start Start: Synthesized 5-Chloro-Indole Derivative Screening Step 1: Antiproliferative Screening (MTT / XTT Assay) Start->Screening DetermineIC50 Determine IC₅₀ / GI₅₀ Values Across Cancer Cell Panel Screening->DetermineIC50 Mechanistic Step 2: Mechanistic Assays (for potent compounds) DetermineIC50->Mechanistic KinaseAssay Kinase Inhibition Assay (e.g., EGFR, BRAF) Mechanistic->KinaseAssay WesternBlot Western Blot Analysis (Pathway Modulation) Mechanistic->WesternBlot ApoptosisAssay Apoptosis / Cell Cycle Assay (Flow Cytometry) Mechanistic->ApoptosisAssay End End: Lead Candidate Identification KinaseAssay->End WesternBlot->End ApoptosisAssay->End

Caption: General experimental workflow for evaluating 5-chloro-indole derivatives.
Protocol: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, Panc-1).[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[10]

  • 5-chloro-indole derivative stock solution (e.g., 10 mM in DMSO).[10]

  • MTT solution (5 mg/mL in PBS).[11]

  • Dimethyl sulfoxide (DMSO).[11]

  • 96-well plates, multichannel pipette, microplate reader.[10]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the 5-chloro-indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a blank (medium only).[10]

  • Incubation: Incubate the plate for 48-72 hours.[12] The duration should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ or GI₅₀ value.

Protocol: In Vitro Kinase Inhibition Assay

Principle: This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase (e.g., EGFR). A common method involves measuring the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. Luminescence-based kits are widely available for this purpose.[3]

Materials:

  • Purified recombinant human kinase (e.g., EGFR, BRAF V600E).

  • Kinase-specific substrate (peptide or protein).

  • 5-chloro-indole derivative.

  • ATP.

  • Kinase assay buffer.

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the 5-chloro-indole derivative in the appropriate buffer.

  • Kinase Reaction Setup: In each well of a white plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a "no inhibitor" positive control and a "no kinase" negative control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes, or as recommended by the kinase manufacturer, to allow for phosphorylation.[3]

  • Reaction Termination & ADP Detection: Stop the kinase reaction by adding the ADP detection reagent. This reagent simultaneously depletes the remaining ATP and converts the generated ADP into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

Protocol: Western Blot Analysis for Pathway Modulation

Principle: Western blotting is used to detect specific proteins in a cell lysate.[13] It can quantify changes in the expression of total protein (e.g., pro- and anti-apoptotic proteins) or the phosphorylation status of signaling proteins (e.g., p-AKT vs. total AKT), providing direct evidence of target engagement and pathway modulation.[14][15]

Materials:

  • Treated and untreated cell lysates.

  • RIPA buffer with protease and phosphatase inhibitors.[14]

  • BCA protein assay kit.[14]

  • SDS-PAGE gels and running buffer.

  • Nitrocellulose or PVDF membranes.[13]

  • Transfer buffer and system.

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).[13]

  • Primary antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin).

  • HRP-conjugated secondary antibodies.[13]

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with the 5-chloro-indole derivative for a specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.[14]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion

The 5-chloro-indole scaffold is a highly versatile and potent platform for the development of novel anticancer therapeutics. Derivatives have demonstrated significant activity through the inhibition of key oncogenic drivers like EGFR, BRAF, and DVL1. Their ability to induce apoptosis and overcome clinical resistance mechanisms underscores their therapeutic potential.[1][5] The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate new compounds based on this privileged structure, from initial cell viability screening to in-depth mechanistic validation. Future research should continue to focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives to advance the most promising candidates toward clinical development.

References

Large-Scale Synthesis of 5-Chloro-1-methylindole: A Comprehensive Guide for Industrial and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-1-methylindole is a key heterocyclic building block in modern medicinal chemistry and materials science. Its substituted indole scaffold is a privileged structure found in a multitude of biologically active compounds, where the chloro and methyl substituents play a crucial role in modulating lipophilicity, metabolic stability, and target binding affinity. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on large-scale production considerations, process optimization, and safety.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route on a large scale is dictated by factors such as raw material cost, process safety, scalability, and desired purity. The most prominent and industrially relevant methods include:

  • The Fischer Indole Synthesis: A classic and highly versatile method involving the acid-catalyzed cyclization of a (4-chlorophenyl)hydrazine derivative with a suitable carbonyl compound, followed by N-methylation. This can be performed in a two-step sequence or as a one-pot, three-component reaction.

  • Halogen Exchange from 5-Bromoindole: This strategy leverages the more readily available 5-bromoindole and converts it to the desired 5-chloroindole via a copper-catalyzed halogen exchange reaction, followed by N-methylation. This route is particularly attractive for its potential commercial viability.[1][2][3]

  • Synthesis from 5-Chloroindoline: A multi-step process that involves the dehydrogenation of 5-chloroindoline, which is itself synthesized from indoline.[4] This route offers an alternative when the precursors for the Fischer indole or halogen exchange routes are less accessible.

This document will now delve into the detailed protocols and large-scale considerations for each of these synthetic strategies.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable methods for constructing the indole nucleus.[5] For this compound, this typically involves the reaction of 4-chlorophenylhydrazine with a propanal equivalent, followed by N-methylation of the resulting 5-chloroindole.

Two-Step Protocol: 5-Chloroindole Synthesis and Subsequent N-Methylation

This classic approach offers greater control over the reaction and allows for the isolation and purification of the intermediate 5-chloroindole, which can be advantageous for achieving high final purity.[6]

Step 1: Synthesis of 5-Chloroindole via Fischer Indolization

The first step involves the formation of a hydrazone from 4-chlorophenylhydrazine and a suitable ketone or aldehyde, followed by an acid-catalyzed cyclization.[6]

Experimental Protocol: Synthesis of 5-Chloroindole

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Hydrazone Formation (Optional but Recommended): In a suitable reactor, dissolve 4-chlorophenylhydrazine hydrochloride and sodium acetate in warm water. Add pyruvic acid dissolved in ethanol and stir at room temperature for 1-2 hours. The resulting hydrazone may precipitate and can be filtered, washed with cold water, and dried under vacuum.[6]

  • Indolization: Charge the dried hydrazone into a reactor containing a 10-fold excess (by weight) of polyphosphoric acid. Alternatively, use a catalytic amount of zinc chloride in a high-boiling solvent like toluene or glacial acetic acid as both solvent and catalyst.[6]

  • Heat the reaction mixture to 80-120 °C and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC). Reaction times can vary from 1 to 6 hours.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using polyphosphoric acid, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 5-chloroindole.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[6]

Step 2: N-Methylation of 5-Chloroindole

The introduction of the methyl group onto the indole nitrogen is the final step in this sequence.

Experimental Protocol: N-Methylation of 5-Chloroindole

Materials:

  • 5-Chloroindole

  • Methyl iodide or Dimethyl sulfate

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried reactor under an inert atmosphere (e.g., nitrogen), dissolve 5-chloroindole in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., sodium hydride, 1.2 eq) portion-wise. If using NaH, hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes.[6]

  • Alkylation: To the deprotonated indole solution, add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC (typically 2-12 hours).[6]

  • Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization.

One-Pot, Three-Component Synthesis

This streamlined approach combines the Fischer indole synthesis and N-alkylation in a single reaction vessel, offering increased efficiency and reduced workup time, which is highly desirable for large-scale production.[6][7]

Experimental Protocol: One-Pot Synthesis of 1,2,3-Trisubstituted Indoles (Adaptable for this compound)

Materials:

  • 4-Chlorophenylhydrazine

  • A suitable ketone (e.g., propanal dimethyl acetal, which hydrolyzes in situ to propanal)

  • Methyl iodide

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., THF)

Procedure:

  • To a reactor containing a solution of the ketone in THF, add the 4-chlorophenylhydrazine, methyl iodide, and potassium carbonate.

  • Add the acid catalyst and heat the mixture to a temperature between 125-150 °C. The reaction can be monitored for completion, which is often achieved within 10-15 minutes at higher temperatures.[7]

  • After cooling, the reaction mixture can be worked up by partitioning between water and an organic solvent, followed by separation, drying, and concentration of the organic phase.

  • Purification of the crude product can be performed by column chromatography or recrystallization.

Large-Scale Considerations for Fischer Indole Synthesis
  • Exothermic Reactions: Both the indolization and N-methylation steps can be exothermic. Careful control of temperature through efficient cooling systems is crucial at scale.

  • Reagent Handling: Sodium hydride is highly flammable and reactive with water. Its handling requires strict safety protocols and an inert atmosphere. Dimethyl sulfate is highly toxic and carcinogenic.

  • Byproduct Formation: Regioisomers (e.g., 4-chloroindole or 6-chloroindole) can form during the cyclization step.[8] Optimization of the acid catalyst and reaction temperature is key to minimizing these impurities.

  • Continuous Flow Synthesis: For industrial-scale production, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and consistency.[9] Continuous flow reactors allow for better control of reaction parameters and can minimize the risks associated with handling hazardous reagents.[10][11]

Route 2: Halogen Exchange from 5-Bromoindole

This method provides a commercially feasible route, particularly if 5-bromoindole is a more cost-effective starting material.[3][12] The core of this strategy is a copper-catalyzed halogen exchange reaction.[2]

Experimental Protocol: Synthesis of 5-Chloroindole from 5-Bromoindole

Materials:

  • 5-Bromoindole

  • Cuprous chloride (CuCl)

  • N-methyl-2-pyrrolidone (NMP)

  • Aqueous Ammonia (20-25%)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a suitable reactor, combine 5-bromoindole and cuprous chloride.[2]

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask.

  • Heating: Heat the reaction mixture to approximately 180 °C and maintain for about 12 hours with continuous stirring. Monitor the reaction progress by TLC or GC-MS.[2][12]

  • Work-up: After completion, cool the mixture to room temperature.

  • Quenching: Carefully add aqueous ammonia to the reaction mixture and stir for 30 minutes.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure.[2]

  • Purification: The crude 5-chloroindole can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane).[2]

  • N-Methylation: The resulting 5-chloroindole can be methylated as described in the previous section.

Large-Scale Considerations for Halogen Exchange
  • Catalyst Removal: Efficient removal of the copper catalyst is essential for the purity of the final product, especially for pharmaceutical applications.

  • Solvent Recovery: NMP is a high-boiling solvent, and its recovery and recycling are important for the economic and environmental viability of the process at scale.

  • Reaction Time and Temperature: The high temperature and long reaction time may not be ideal for all manufacturing facilities. Process optimization to reduce reaction time or temperature would be beneficial.

Route 3: Synthesis from 5-Chloroindoline

This multi-step route begins with the commercially available indoline.[4]

Synthetic Pathway Overview:

  • Acylation of Indoline: Protection of the nitrogen atom of indoline, for example, with acetic anhydride.[4][13]

  • Chlorination: Regioselective chlorination at the 5-position of the 1-acyl-indoline.[4][13]

  • Saponification: Removal of the acyl protecting group to yield 5-chloroindoline.[4][13]

  • Dehydrogenation: Aromatization of 5-chloroindoline to 5-chloroindole, often using a catalyst like ruthenium on carbon in the presence of an aromatic nitro compound.[4][13]

  • N-Methylation: Methylation of the resulting 5-chloroindole as previously described.

Large-Scale Considerations for Synthesis from Indoline
  • Multi-step Process: The number of steps can lead to a lower overall yield and increased manufacturing complexity and cost.

  • Chlorination Step: The use of chlorine gas requires specialized equipment and stringent safety measures.[4]

  • Dehydrogenation Catalyst: The cost and recovery of the ruthenium catalyst are important economic factors.[4]

Process Optimization and Troubleshooting

Issue Potential Cause Troubleshooting and Optimization
Low Yield in Fischer Indolization Incomplete reaction, decomposition of hydrazone, or side reactions.Optimize acid catalyst concentration and reaction temperature. Consider a one-pot procedure to cyclize the hydrazone in situ.[8]
Formation of Regioisomers Non-selective cyclization in the Fischer synthesis.Screen different acid catalysts and solvents. Lowering the reaction temperature may improve selectivity.
Incomplete N-Methylation Insufficiently strong base, inactive alkylating agent, or steric hindrance.Use a stronger base like NaH. Ensure the freshness of the methylating agent. Increase reaction temperature or time if necessary.
Byproduct Formation in Halogen Exchange Dehalogenation or other side reactions.Ensure the purity of the starting 5-bromoindole. Optimize the catalyst loading and reaction temperature.[8]

Purification Strategies for Large-Scale Production

For large-scale purification, methods that are efficient and cost-effective are preferred over laboratory-scale techniques like column chromatography.

  • Crystallization: This is a highly effective method for purifying solid this compound. The choice of a suitable solvent system is crucial for achieving high purity and recovery.[8]

  • Distillation: If the compound is thermally stable, vacuum distillation can be an excellent method for purification on a large scale.[8]

Data Summary

Table 1: Representative Reaction Conditions and Yields for 5-Chloroindole Synthesis

Synthetic Route Key Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
Fischer Indolization 4-Chlorophenylhydrazine, Pyruvic acid, PPA-80-1201-6Varies[6]
Halogen Exchange 5-Bromoindole, CuClNMP1801290[2]
Dehydrogenation 5-Chloroindoline, Nitrobenzene, Ru/CXyleneReflux6-7High[4][13]

Visualizing the Synthetic Pathways

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis start 4-Chlorophenylhydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation start->hydrazone cyclization Acid-Catalyzed Cyclization hydrazone->cyclization PPA or ZnCl₂ indole 5-Chloroindole cyclization->indole methylation N-Methylation indole->methylation Base + CH₃I product This compound methylation->product

Caption: Two-step Fischer indole synthesis workflow.

Halogen Exchange Pathway

Halogen_Exchange start 5-Bromoindole exchange Halogen Exchange start->exchange CuCl, NMP indole 5-Chloroindole exchange->indole methylation N-Methylation indole->methylation Base + CH₃I product This compound methylation->product

Caption: Halogen exchange synthesis pathway.

Conclusion

The large-scale synthesis of this compound can be successfully achieved through several robust synthetic routes. The Fischer indole synthesis offers versatility, while the halogen exchange from 5-bromoindole presents a commercially attractive alternative. The choice of the optimal route will depend on a careful evaluation of economic, safety, and environmental factors. For industrial production, a focus on process optimization, potentially through the adoption of continuous flow technologies, will be key to ensuring an efficient, safe, and sustainable manufacturing process. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

Application Notes & Protocols: Electropolymerization of 5-Chloro-1-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the electropolymerization of 5-Chloro-1-methylindole, a substituted indole of interest in materials science and drug development. Eschewing a rigid template, this guide is structured to provide a deep, practical understanding of the process, from the underlying electrochemical principles to detailed, step-by-step protocols for synthesis and characterization. We will explore the causal relationships behind experimental choices, ensuring that the presented protocols are not merely a list of instructions, but a self-validating system for producing and analyzing poly(this compound) films. This guide is grounded in authoritative scientific literature to ensure technical accuracy and provide a solid foundation for further research and application.

Introduction: The Promise of Substituted Polyindoles

Conducting polymers have emerged as a class of materials with vast potential in electronics, sensing, and biomedical applications. Among these, polyindoles and their derivatives are particularly noteworthy due to their unique electronic properties, environmental stability, and the biocompatibility of the parent indole structure, which is a key component of many biological molecules.[1] The ability to tune the properties of polyindole by introducing substituents onto the indole ring opens up a vast chemical space for the design of novel functional materials.

This compound is a compelling monomer for electropolymerization for several reasons:

  • The 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 5-position is expected to influence the oxidation potential of the monomer and the electronic properties of the resulting polymer. Generally, electron-withdrawing groups can increase the oxidation potential, but also potentially enhance the stability of the polymer.[1]

  • The 1-Methyl Substituent: N-methylation prevents polymerization through the nitrogen atom, directing the polymerization to occur exclusively through the pyrrole and benzene rings (typically at the 2 and 3 positions).[2] This leads to a more defined and potentially more ordered polymer structure compared to unsubstituted polyindole.

This guide will provide the necessary theoretical background and practical protocols to successfully synthesize and characterize poly(this compound) films.

The Electropolymerization Mechanism: A Conceptual Framework

The electropolymerization of indole and its derivatives proceeds via an oxidative coupling mechanism. The process can be conceptually broken down into the following key stages:

  • Monomer Oxidation: The process begins at the surface of the working electrode where the this compound monomer is oxidized to a radical cation. This initial step requires a specific applied potential, known as the oxidation potential.

  • Radical Cation Coupling: These highly reactive radical cations then couple with each other to form dimers, trimers, and eventually longer polymer chains.

  • Polymer Deposition: As the polymer chains grow, they become insoluble in the electrolyte solution and deposit onto the electrode surface, forming a conductive film.

  • Doping/De-doping: The polymer film can be reversibly oxidized and reduced (doped and de-doped) by cycling the potential. This process is accompanied by the incorporation or expulsion of counter-ions from the electrolyte to maintain charge neutrality, and it is this process that gives the polymer its conductivity and electrochromic properties.

The choice of solvent, electrolyte, and electrochemical parameters (potential range, scan rate, number of cycles) are critical in controlling the morphology, thickness, and properties of the resulting polymer film.

Experimental Workflow: From Monomer to Characterized Film

The following diagram illustrates the overall workflow for the electropolymerization and characterization of poly(this compound).

Electropolymerization_Workflow cluster_prep Preparation cluster_electro Electropolymerization cluster_char Characterization Monomer_Solution Prepare 0.1 M this compound in Acetic Acid/BFEE (1:1) CV_Setup Assemble 3-Electrode Cell (WE, CE, RE) Monomer_Solution->CV_Setup Electrode_Prep Polish and Clean Working Electrode Electrode_Prep->CV_Setup Run_CV Cyclic Voltammetry (e.g., 0 to +1.4 V vs. SCE) CV_Setup->Run_CV Film_Deposition Polymer Film Deposits on Working Electrode Run_CV->Film_Deposition Rinse_Dry Rinse with Acetonitrile and Dry Film_Deposition->Rinse_Dry Electrochemical_Char Electrochemical Analysis (CV, EIS) Rinse_Dry->Electrochemical_Char Spectroscopic_Char Spectroscopic Analysis (UV-Vis, FTIR) Rinse_Dry->Spectroscopic_Char Morphological_Char Morphological Analysis (SEM) Rinse_Dry->Morphological_Char

References

Troubleshooting & Optimization

Byproduct formation in the synthesis of 5-chloroindoles and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-chloroindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions, minimize byproduct formation, and achieve high yields of your target molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 5-chloroindoles, providing a foundational understanding of the available synthetic routes and challenges.

Q1: What are the most common synthetic methods for preparing 5-chloroindoles?

A1: Several robust methods are available for the synthesis of 5-chloroindoles, each with its own advantages and potential challenges. The most frequently employed routes include:

  • Fischer Indole Synthesis: This is a classical and widely used method that involves the reaction of (4-chlorophenyl)hydrazine with an aldehyde or ketone under acidic conditions.[1][2] The reaction proceeds through a hydrazone intermediate, which then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement to form the indole ring.[3]

  • Halogen Exchange: This method offers a direct route to 5-chloroindole from 5-bromoindole.[1][4][5] The transformation is typically catalyzed by a copper(I) salt, such as copper(I) chloride, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4][5]

  • Synthesis from 5-Chloroindoline: This is a two-step process that begins with the chlorination of an N-acylindoline, followed by deacylation and subsequent dehydrogenation of the resulting 5-chloroindoline to yield 5-chloroindole.[1][6][7]

Q2: What are the typical byproducts encountered in 5-chloroindole synthesis, and why do they form?

A2: Byproduct formation is a common challenge that can significantly impact yield and purity. The nature of the byproducts is highly dependent on the chosen synthetic route and reaction conditions. Common byproducts include:

  • Regioisomers: In the Fischer indole synthesis, the use of unsymmetrical ketones can lead to the formation of regioisomeric indole products (e.g., 4-chloroindole or 6-chloroindole) due to a lack of regiocontrol during the cyclization step.[1]

  • Dehalogenated Products: The loss of the chlorine atom to form indole is a potential side reaction, particularly under harsh reductive conditions or in the presence of certain catalysts like palladium on carbon (Pd/C).[1][7]

  • Over-chlorinated Products: Direct chlorination of indole is often difficult to control and can lead to a mixture of mono-, di-, and polychlorinated isomers.[8]

  • Aniline Derivatives: In the Fischer indole synthesis, cleavage of the N-N bond in the hydrazone intermediate can occur, leading to the formation of 4-chloroaniline as a byproduct.[1] This is more prevalent when using starting materials with strong electron-donating groups.[1]

Q3: How can I purify 5-chloroindole from common reaction byproducts?

A3: Effective purification is crucial for obtaining high-purity 5-chloroindole. Standard laboratory techniques are generally effective:

  • Crystallization: This is a highly efficient method for purifying solid 5-chloroindole from soluble impurities.[1] The choice of a suitable solvent system is critical for achieving good recovery and high purity.[1]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating 5-chloroindole from byproducts with different polarities.[1]

  • Distillation: For larger-scale purifications, vacuum distillation can be employed, provided the compound is thermally stable.[1]

Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the synthesis of 5-chloroindoles.

Problem 1: Low Yield in Fischer Indole Synthesis

  • Possible Cause: Suboptimal acid catalyst or concentration. The choice and concentration of the acid catalyst are critical for promoting the cyclization reaction.[1]

    • Solution: Screen a variety of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][3] Optimize the concentration of the selected acid to maximize the yield.

  • Possible Cause: Decomposition of the hydrazone intermediate. The hydrazone may be unstable under the reaction conditions, leading to the formation of byproducts.[1]

    • Solution: Perform the reaction at a lower temperature for a longer duration to minimize decomposition.[1] Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized.[1]

Problem 2: Formation of Dehalogenated Byproduct (Indole)

  • Possible Cause: Harsh reductive conditions. Certain reducing agents or catalytic hydrogenation conditions can lead to hydrodehalogenation.[1]

    • Solution: If a reduction step is necessary in your synthetic route, choose milder reducing agents. If using catalytic hydrogenation, consider alternative catalysts to palladium on carbon (Pd/C), which is known to promote dehalogenation.[1][7]

  • Possible Cause: Inappropriate catalyst. Some catalysts may inherently promote dehalogenation as a side reaction.

    • Solution: Ensure the catalyst is of high quality and not poisoned.[1] Carefully select a catalyst that is known to be compatible with halogenated compounds.

Problem 3: Presence of Regioisomeric Byproducts

  • Possible Cause: Lack of regiocontrol in the Fischer Indole Synthesis. The use of unsymmetrical ketones can lead to the formation of two different regioisomeric indoles.[1]

    • Solution: To ensure the formation of a single product, use a symmetrical ketone or an aldehyde as the carbonyl component.[1] If an unsymmetrical ketone is required, be prepared to separate the resulting isomers, typically by column chromatography.[1]

Data Presentation

The following table provides an illustrative comparison of byproduct distribution in the Fischer Indole Synthesis under different acidic conditions. Actual results may vary depending on specific reaction parameters.

Acid CatalystTemperature (°C)Desired Product (5-Chloroindole) Yield (%)Regioisomer (e.g., 7-Chloroindole) (%)Aniline Byproduct (%)
Polyphosphoric Acid10075510
Zinc Chloride8065158
Sulfuric Acid11070815

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 5-Chloroindole

This protocol describes the synthesis of 5-chloroindole from 4-chlorophenylhydrazine hydrochloride and pyruvic acid.[1]

  • Materials:

    • 4-Chlorophenylhydrazine hydrochloride

    • Pyruvic acid

    • Glacial acetic acid

  • Procedure:

    • A mixture of 4-chlorophenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in glacial acetic acid is heated at reflux for 2 hours.[1]

    • The reaction mixture is cooled to room temperature and poured into ice-water.[1]

    • The precipitated solid, 5-chloroindole-2-carboxylic acid, is collected by filtration, washed with water, and dried.[1]

    • The crude 5-chloroindole-2-carboxylic acid is then heated at its melting point until the evolution of CO₂ ceases.[1]

    • The resulting crude 5-chloroindole is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Protocol 2: Halogen Exchange Synthesis of 5-Chloroindole from 5-Bromoindole

This protocol details the synthesis of 5-chloroindole via a copper-catalyzed halogen exchange reaction.[1][4]

  • Materials:

    • 5-Bromoindole

    • Copper(I) chloride (CuCl)

    • N,N-Dimethylformamide (DMF)

    • Toluene

  • Procedure:

    • To a solution of 5-bromoindole (1 equivalent) in DMF, add copper(I) chloride (1.2 equivalents).[1]

    • Heat the reaction mixture to 140-150 °C and stir for 4-6 hours.[1] Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with toluene.[1]

    • Wash the organic layer with an aqueous ammonia solution to remove copper salts, followed by a water wash.[1]

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate) or by crystallization.[1]

Visualizations

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Rearrangement cluster_2 Step 3: Cyclization & Aromatization 4-chlorophenylhydrazine 4-Chlorophenyl-hydrazine Hydrazone Hydrazone Intermediate 4-chlorophenylhydrazine->Hydrazone + Carbonyl Ketone_Aldehyde Aldehyde or Ketone Ketone_Aldehyde->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization Di-imine Di-imine Intermediate Enehydrazine->Di-imine [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) Aminal Cyclic Aminal Di-imine->Aminal Cyclization 5-Chloroindole 5-Chloroindole Aminal->5-Chloroindole - NH3 Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting_Low_Yield Start Low Yield of 5-Chloroindole Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Byproducts Analyze Byproducts (TLC, GC-MS, NMR) Check_Purity->Analyze_Byproducts Regioisomers Regioisomers Present? Analyze_Byproducts->Regioisomers Dehalogenation Dehalogenation (Indole) Present? Analyze_Byproducts->Dehalogenation Starting_Material Unreacted Starting Material? Analyze_Byproducts->Starting_Material Regioisomers->Dehalogenation No Optimize_Ketone Use Symmetrical Ketone or Aldehyde Regioisomers->Optimize_Ketone Yes Dehalogenation->Starting_Material No Milder_Conditions Use Milder Conditions (Lower Temp, Diff. Catalyst) Dehalogenation->Milder_Conditions Yes Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Catalyst Conc.) Starting_Material->Optimize_Reaction Yes

References

Technical Support Center: Optimizing Reaction Conditions for the N-Methylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic strategies for this critical transformation in organic chemistry.

Introduction: The Significance and Challenges of N-Methylating Indoles

The N-methylated indole motif is a privileged scaffold in a vast array of biologically active compounds and pharmaceuticals. The introduction of a methyl group on the indole nitrogen can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. While seemingly a straightforward transformation, the N-methylation of indoles is often plagued by challenges such as low yields, undesired side reactions, and purification difficulties. This guide provides practical, field-proven insights to help you navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-methylation of indoles in a question-and-answer format, explaining the underlying chemistry to inform your experimental choices.

Issue 1: Low or No Conversion to the N-Methylated Product

  • Question: I am not observing any significant formation of my desired N-methylated indole. What are the likely causes and how can I fix it?

  • Answer: Low or no conversion is a common hurdle that can often be traced back to several key factors:

    • Insufficient Basicity: The deprotonation of the indole N-H is the crucial first step in the reaction. The pKa of the indole N-H is approximately 17, so a sufficiently strong base is required to generate the indolide anion, which is the active nucleophile. If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough, especially for electron-deficient indoles.

      • Solution: Switch to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).[1][2] NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the indole. Cs₂CO₃ is often effective due to the high solubility of its salts and the increased nucleophilicity of the "naked" indolide anion it generates.[2]

    • Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the nucleophile.

      • Solution: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the indole and the base, and they do not interfere with the nucleophilic attack.[1][3]

    • Inactive Methylating Agent: While less common, the methylating agent itself could be degraded.

      • Solution: Ensure you are using a fresh bottle of the methylating agent. Methyl iodide, in particular, can decompose over time.

    • Low Reaction Temperature: The reaction kinetics may be too slow at the temperature you are running the experiment.

      • Solution: While some reactions proceed at room temperature, heating the reaction mixture can significantly increase the rate of reaction.[3][4] For less reactive methylating agents like dimethyl carbonate, refluxing in DMF (around 130 °C) is often necessary.[3][4]

Issue 2: Formation of Side Products

  • Question: My reaction is producing significant amounts of unintended products alongside my N-methylated indole. How can I improve the selectivity?

  • Answer: The formation of side products is a frequent challenge, with C-methylation and overalkylation being the most common culprits.

    • C-Methylation: The indolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the C3 position. Electron-rich indoles are particularly susceptible to C3-methylation.

      • Solution: The choice of counter-ion and solvent can influence the N/C selectivity. Using a more covalent metal-nitrogen bond (e.g., with a less electropositive metal) or a less polar solvent can favor N-alkylation. Additionally, using a bulkier base might sterically hinder attack at the C3 position.

    • Overalkylation (Quaternary Salt Formation): If your indole product contains other nucleophilic sites, such as a pyridine nitrogen in an azaindole, you may observe methylation at that position, leading to the formation of a quaternary ammonium salt.[5]

      • Solution: Employ a milder methylating agent. Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to be a safe and highly selective monomethylating agent for indoles and amides.[2][6][7] This reagent is less reactive than methyl iodide and can prevent overalkylation.[6] Alternatively, using stoichiometric amounts of the methylating agent can help minimize this side reaction.

    • O-Methylation of Carboxylic Acids: If your indole substrate contains a carboxylic acid group, you may observe both N- and O-methylation, particularly when using an excess of the methylating agent at elevated temperatures.[4][8]

      • Solution: Esterification of the carboxylic acid is often faster than N-methylation under these conditions.[4][8] If only N-methylation is desired, protecting the carboxylic acid group prior to methylation is recommended. Alternatively, performing the reaction at a lower temperature with a carefully controlled stoichiometry of the methylating agent may improve selectivity.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate my pure N-methylated indole from the reaction mixture. What are some effective purification strategies?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and residual reagents.

    • Work-up Procedure: A proper aqueous work-up is crucial.

      • Solution for Basic Impurities: If a strong base like NaH was used, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Solution for Salt Byproducts: Washing the organic extract with brine can help remove inorganic salts.

    • Chromatography: Column chromatography is often necessary to separate the desired product from closely related impurities.

      • Solution: A gradient elution system using a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity of the eluent can be fine-tuned based on the polarity of your product and impurities as determined by thin-layer chromatography (TTC).

    • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

      • Solution: Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Frequently Asked Questions (FAQs)

  • Q1: Which methylating agent should I choose?

    • A1: The choice of methylating agent depends on several factors including the reactivity of your indole, safety considerations, and the desired scale of your reaction.

Methylating AgentProsCons
Methyl Iodide (MeI) Highly reactive, often results in high yields.Toxic, volatile, suspected carcinogen, can lead to overalkylation.[3][6]
Dimethyl Sulfate (DMS) Highly reactive, less volatile than MeI.Highly toxic and carcinogenic.[3][6]
Dimethyl Carbonate (DMC) Environmentally friendly, less toxic, and cost-effective.[3][9][10]Less reactive, often requires higher temperatures and longer reaction times.[3][9]
Phenyl Trimethylammonium Iodide (PhMe₃NI) Safe, non-toxic, easy to handle, and provides excellent monoselectivity.[2][6][7]May require higher temperatures.
  • Q2: How does the electronic nature of the indole affect the reaction?

    • A2: The electronic properties of the substituents on the indole ring significantly influence the acidity of the N-H bond and the nucleophilicity of the resulting indolide anion.

      • Electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) increase the acidity of the N-H, making deprotonation easier. However, they also decrease the nucleophilicity of the indolide, which may necessitate more forcing reaction conditions (e.g., stronger base, higher temperature).

      • Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the acidity of the N-H, requiring a stronger base for deprotonation. However, the resulting indolide is more nucleophilic, which can lead to faster reaction rates. These substrates are also more prone to C3-methylation.

  • Q3: Can I use phase-transfer catalysis for N-methylation?

    • A3: Yes, phase-transfer catalysis (PTC) is an excellent method for the N-alkylation of indoles.[11][12][13] It is particularly useful for large-scale reactions as it can avoid the need for anhydrous solvents and strong, hazardous bases like NaH. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the indolide anion from the solid or aqueous phase to the organic phase where the reaction with the methylating agent occurs.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Methyl Iodide and Sodium Hydride

This protocol is suitable for a wide range of indole substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 equiv) and anhydrous DMF (0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation using Dimethyl Carbonate and Potassium Carbonate

This protocol offers a greener and safer alternative to traditional methods.[3]

  • Mixing Reagents: In a round-bottom flask, combine the indole substrate (1.0 equiv), potassium carbonate (2.0 equiv), and DMF (0.2-0.5 M).

  • Adding Methylating Agent: Add dimethyl carbonate (3.0 equiv).

  • Heating: Heat the reaction mixture to reflux (approximately 130 °C) and maintain this temperature for 3-6 hours.[3][4]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and add cold water. The product may precipitate out. If it does, collect the solid by filtration and wash with water. If the product is an oil, extract the aqueous mixture with an organic solvent (e.g., tert-butyl methyl ether).[3]

  • Washing and Concentration: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The product may be pure enough after this procedure, or it can be further purified by column chromatography or crystallization.

Visualizing the Workflow

Diagram 1: Decision Tree for Selecting N-Methylation Conditions

G cluster_start Substrate Analysis cluster_conditions Reaction Conditions cluster_reagent Methylating Agent Start Indole Substrate ElectronDeficient ElectronDeficient Start->ElectronDeficient Electron-Deficient? ElectronRich ElectronRich Start->ElectronRich Electron-Rich? Scale Scale Start->Scale Large Scale? StrongBase Strong Base (NaH, t-BuOK) Anhydrous Solvent (DMF, THF) MeI MeI / DMS (High Reactivity) StrongBase->MeI MildBase Mild Base (K2CO3, Cs2CO3) Polar Aprotic Solvent (DMF) DMC DMC (Green, Lower Reactivity) MildBase->DMC PhMe3NI PhMe3NI (High Selectivity) MildBase->PhMe3NI Overalkylation Risk? PTC Phase-Transfer Catalysis (TBAB, 18-crown-6) PTC->DMC ElectronDeficient->StrongBase ElectronRich->MildBase Scale->PTC

Caption: A decision-making workflow for selecting appropriate N-methylation conditions based on substrate properties and reaction scale.

Diagram 2: General Experimental Workflow for N-Methylation

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Combine Indole & Solvent B 2. Add Base A->B C 3. Add Methylating Agent B->C D 4. Heat & Stir (Monitor by TLC/HPLC) C->D E 5. Quench Reaction D->E F 6. Aqueous Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography/ Crystallization) G->H I Pure N-Methylated Indole H->I

Caption: A generalized step-by-step experimental workflow for the N-methylation of indoles.

References

Improving yield in the Fischer indole synthesis of 5-chloroindoles

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've often guided researchers through the nuances of challenging reactions. The Fischer indole synthesis, especially when dealing with substituted phenylhydrazines like 4-chlorophenylhydrazine, is a frequent topic of discussion. It's a powerful reaction, but its sensitivity to various parameters can lead to frustration in the lab. This guide is designed to be your direct line to technical support, providing in-depth, field-proven insights to help you troubleshoot and significantly improve the yield of your 5-chloroindole synthesis.

We'll move beyond simple procedural lists to explore the why behind each step. Understanding the causality of your experimental choices is the key to mastering this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Fischer Indole Synthesis?

A1: The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1][2] The reaction proceeds through several key steps:

  • Phenylhydrazone Formation: The reaction begins with the condensation of the phenylhydrazine and the carbonyl compound to form a phenylhydrazone intermediate.[1][2]

  • Tautomerization: The phenylhydrazone tautomerizes to a more reactive enamine intermediate.[1][2]

  • [1][1]-Sigmatropic Rearrangement: This is the crucial, irreversible step where a new carbon-carbon bond is formed, creating the bicyclic core of the indole.[1][2][3]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack to form a five-membered ring.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule yields the stable, aromatic indole ring.[1][3]

The overall mechanism can be visualized as follows:

Fischer_Indole_Mechanism cluster_start Step 1: Phenylhydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Ketone, -H₂O Ketone Ketone Enamine Enamine Phenylhydrazone->Enamine Acid (H⁺) Diimine_Intermediate Diimine_Intermediate Enamine->Diimine_Intermediate Heat, [3,3] Aminal_Intermediate Aminal_Intermediate Diimine_Intermediate->Aminal_Intermediate Cyclization Indole_Product Indole_Product Aminal_Intermediate->Indole_Product -NH₃, Aromatization

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Q2: How does the electron-withdrawing chlorine atom at the 5-position affect the reaction?

A2: The chlorine atom at the para-position of the phenylhydrazine ring is an electron-withdrawing group. This has a significant, and generally detrimental, effect on the reaction rate.[4][5] The key[1][1]-sigmatropic rearrangement step involves the attack of an electron-rich enamine on an electron-poor imine.[6] By withdrawing electron density from the aromatic ring, the chlorine substituent deactivates the enamine, making it less nucleophilic and thus hindering the crucial rearrangement step.[4][7] Consequently, harsher reaction conditions, such as stronger acids or higher temperatures, are often required to drive the synthesis of 5-chloroindoles to completion compared to their electron-neutral or electron-rich counterparts.[7]

Troubleshooting Guide: Improving 5-Chloroindole Yield

Problem 1: My reaction yields are very low or I'm getting no product at all.

This is the most common issue. Low yields in the Fischer indole synthesis can stem from several factors, as the reaction is notoriously sensitive to specific parameters.[8] Let's break down the potential causes and solutions.

Possible Cause A: Incomplete Phenylhydrazone Formation or Impure Starting Materials

  • Expertise & Experience: The entire synthesis hinges on the quality of the initial phenylhydrazone. While often formed in situ, pre-forming and purifying the 4-chlorophenylhydrazone can significantly improve the final indole yield by removing impurities that can lead to side reactions.[8][9] Purity of the starting phenylhydrazine and ketone is paramount.[8]

  • Trustworthiness (Self-Validating Protocol):

    • Hydrazone Formation: Dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and the ketone (1.05 eq) in ethanol. Add a catalytic amount of acetic acid.

    • Reaction: Stir the mixture at room temperature or gentle heat (40-50°C) and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Isolation: Cool the reaction mixture. The hydrazone will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • Validation: Confirm the structure and purity of the isolated hydrazone by NMR and melting point analysis before proceeding to the cyclization step.

Possible Cause B: Suboptimal Acid Catalyst Choice and Concentration

  • Expertise & Experience: The choice of acid catalyst is critical and substrate-dependent.[1] For electron-deficient systems like 5-chloroindoles, a stronger acid is typically needed to facilitate the key rearrangement step.[7] However, excessively strong acids can lead to degradation and tar formation.[10]

  • Data Presentation: A screening of catalysts is often the most effective approach.

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-120°C, often used as solventOften highly effective for challenging substrates.[9]Viscous, workup can be difficult.
Zinc Chloride (ZnCl₂) High-boiling solvent (e.g., Toluene), 80-120°CEffective Lewis acid catalyst.Can be hygroscopic, requires anhydrous conditions.
Glacial Acetic Acid Reflux, serves as both solvent and catalyst.[9]Milder conditions, easy to handle.May not be strong enough for deactivated substrates.[9]
p-Toluenesulfonic Acid (p-TsOH) Toluene or Xylene, refluxStrong Brønsted acid, easy to handle.Can lead to charring at high temperatures.
Eaton's Reagent (P₂O₅/MeSO₃H) Room temp to moderate heatVery strong, can promote cyclization of difficult substrates.[11]Extremely harsh, can cause decomposition.[11]
  • Authoritative Grounding: Both Brønsted acids (like HCl, H₂SO₄, PPA) and Lewis acids (like ZnCl₂, BF₃) are commonly employed to catalyze the reaction.[1][12] The optimal choice depends on balancing the need to promote the reaction without causing degradation of the starting material or product.[10]

Possible Cause C: Incorrect Reaction Temperature or Time

  • Expertise & Experience: Temperature is a double-edged sword. The[1][1]-sigmatropic rearrangement has a significant activation energy and often requires heat.[8] However, excessively high temperatures or prolonged reaction times can lead to decomposition and polymerization, drastically reducing yields.[8]

  • Trustworthiness (Self-Validating Protocol):

    • Initial Setup: Begin the reaction at a moderate temperature (e.g., 80°C).

    • TLC Monitoring: Take aliquots from the reaction mixture every 30-60 minutes and monitor the progress by TLC. Look for the disappearance of the hydrazone spot and the appearance of the indole product spot.

    • Optimization: If the reaction is sluggish, cautiously increase the temperature in 10°C increments. If you observe the formation of multiple dark spots or "streaking" on the TLC plate, this indicates decomposition, and the temperature should be lowered.

    • Endpoint: Stop the reaction once the starting material is consumed or when the product spot on the TLC plate begins to diminish, indicating product degradation. Microwave-assisted synthesis can sometimes offer improved yields and significantly shorter reaction times by allowing for rapid and uniform heating.[8]

Problem 2: My TLC shows multiple product spots, suggesting isomeric byproducts.

Possible Cause: Use of an Unsymmetrical Ketone

  • Expertise & Experience: When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to the potential for two different indole regioisomers.[7]

  • Authoritative Grounding: The regioselectivity of the Fischer indole synthesis is a well-documented challenge.[13] The choice of acid catalyst and its concentration can influence which isomer is favored. For instance, studies have shown that varying the concentration of phosphoric acid can significantly alter the ratio of isomeric products.[14]

  • Strategy & Troubleshooting:

    • Use a Symmetrical Ketone: The simplest solution is to use a symmetrical ketone if the desired final product allows for it. This will produce only one possible indole.[7]

    • Catalyst Screening: If an unsymmetrical ketone is necessary, screen different acid catalysts. A weakly acidic medium may favor indolization towards the more substituted carbon.[7]

    • Purification: Be prepared to separate the resulting isomers, typically by column chromatography, which can be challenging and lead to yield loss.[15][16]

Problem 3: The reaction mixture is turning into a dark, intractable tar.

Possible Cause: Reaction Conditions are too Harsh

  • Expertise & Experience: Tar formation is a clear sign of decomposition. This is often caused by excessively high temperatures or an acid catalyst that is too strong for the specific substrate.[8] Indoles, particularly under strong acid and high heat, are susceptible to polymerization.

  • Strategy & Troubleshooting Workflow:

Troubleshooting_Tar Start Tar Formation Observed Check_Temp Is Temperature > 120°C? Start->Check_Temp Check_Acid Using Strong Acid (e.g., PPA, Eaton's)? Check_Temp->Check_Acid No Action_Reduce_Temp Reduce Temperature to 80-100°C. Monitor by TLC. Check_Temp->Action_Reduce_Temp Yes Action_Change_Acid Switch to Milder Catalyst (e.g., Acetic Acid, ZnCl₂). Check_Acid->Action_Change_Acid Yes End Optimized Conditions Check_Acid->End No (Re-evaluate other params) Action_Reduce_Temp->End Action_Dilute Consider Diluting Reagent (e.g., in Sulfolane). Action_Change_Acid->Action_Dilute Action_Dilute->End

Caption: Decision workflow for troubleshooting tar formation.

References

Technical Support Center: Strategies for Preventing Dehalogenation in Reactions with 5-Chloroindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating side reaction encountered when working with 5-chloroindoles: dehalogenation. Our goal is to equip you with the mechanistic understanding and practical solutions required to minimize this undesired pathway and maximize the yield of your target compounds.

Understanding the Challenge: The Dehalogenation Side Reaction

Dehalogenation, specifically hydrodehalogenation, is a pervasive side reaction in palladium-catalyzed cross-coupling reactions. In the context of 5-chloroindoles, this reaction replaces the chlorine atom at the C5 position with a hydrogen atom, leading to the formation of indole as a significant byproduct. This not only reduces the yield of the desired functionalized product but also complicates purification efforts.

The primary culprit behind hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This species can arise from various sources in the reaction mixture, including solvents, bases, or even trace amounts of water. Once formed, the Pd-H species can participate in a competitive reductive elimination pathway with the palladium-bound indole, leading to the dehalogenated product.

Frequently Asked Questions (FAQs)

Q1: Why is 5-chloroindole particularly susceptible to dehalogenation?

A1: The susceptibility of 5-chloroindole to dehalogenation is due to a combination of factors. The carbon-chlorine bond is stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds, often necessitating more forcing reaction conditions (higher temperatures, longer reaction times) to achieve oxidative addition to the palladium catalyst.[1] These more demanding conditions can also accelerate the undesired dehalogenation pathway. Additionally, as an N-heterocyclic halide, the electronic properties of the indole ring can influence the stability of key intermediates in the catalytic cycle, sometimes favoring the dehalogenation pathway.[2]

Q2: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling of 5-chloroindole. What are the most likely causes and how can I mitigate this?

A2: In Suzuki-Miyaura couplings, significant dehalogenation of 5-chloroindole often points to an imbalance in the rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) versus the off-cycle dehalogenation pathway. The most common culprits are the choice of ligand, base, and solvent.

  • Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the palladium center and accelerate the rate of reductive elimination of the desired coupled product, thereby outcompeting the dehalogenation pathway. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points for screening.

  • Base Selection Matters: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of Pd-H species. Switching to a weaker inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly reduce the extent of dehalogenation.[2]

  • Solvent as a Hydride Source: Solvents like alcohols and N,N-dimethylformamide (DMF) can act as hydride donors. It is highly recommended to use aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF).[3]

Q3: Can N-protection of the indole ring help in preventing dehalogenation?

A3: Yes, protecting the indole nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can be an effective strategy.[2] The free N-H in indole is acidic and can be deprotonated by the base in the reaction mixture. This increases the electron density of the indole ring, which can affect the catalytic cycle. By protecting the nitrogen, you can modulate the electronic properties of the substrate and often reduce the propensity for dehalogenation. However, this adds extra steps to your synthesis (protection and deprotection), so it's a trade-off that needs to be considered based on the overall synthetic route.

Q4: My Buchwald-Hartwig amination of 5-chloroindole is giving me a mixture of the desired amine and indole. What adjustments should I make?

A4: The Buchwald-Hartwig amination is also prone to dehalogenation, especially with less reactive aryl chlorides.[4] Similar to the Suzuki-Miyaura coupling, the key to success lies in optimizing the reaction components to favor the C-N bond formation.

  • Ligand Selection: Bulky biaryl phosphine ligands are essential. For aryl chlorides, ligands like XPhos and SPhos are often superior to older generations of ligands. These ligands promote a faster rate of reductive elimination to form the desired amine.[5]

  • Base Optimization: While strong bases like sodium tert-butoxide are commonly used in Buchwald-Hartwig reactions, if dehalogenation is a significant issue, consider screening other bases. In some cases, a slightly weaker base or a different counterion can alter the reaction outcome. However, for C-N coupling, a strong base is often necessary to deprotonate the amine.

  • Solvent Choice: As with other cross-coupling reactions, avoid protic and reducible solvents. Toluene and dioxane are generally good choices.[6]

Q5: Are there any general recommendations for Heck and Sonogashira couplings with 5-chloroindoles?

A5: For Heck and Sonogashira couplings, the same principles of minimizing hydride sources and promoting the desired reaction pathway apply.

  • Heck Reaction: The choice of base is critical. Hindered organic bases are often used. If dehalogenation is observed, screening different bases and ensuring anhydrous conditions can be beneficial. The use of appropriate phosphine ligands is also crucial for stabilizing the palladium catalyst.[7][8]

  • Sonogashira Coupling: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used, but they can be a source of hydrides. If dehalogenation is significant, consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[9] The choice of solvent can also have a profound effect, with less polar, aprotic solvents like toluene sometimes giving better results than more polar ones like DMF.[10]

Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation

When faced with significant dehalogenation of your 5-chloroindole substrate, a systematic approach to troubleshooting is the most effective strategy. The following workflow can help you pinpoint the issue and identify a solution.

Dehalogenation_Troubleshooting start Dehalogenation Observed ligand Step 1: Evaluate Ligand - Are you using a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)? start->ligand base Step 2: Optimize Base - Is the base a potential hydride source (e.g., strong alkoxides)? - Screen weaker inorganic bases (K3PO4, Cs2CO3). ligand->base If dehalogenation persists solvent Step 3: Change Solvent - Are you using a protic or reducible solvent (e.g., alcohols, DMF)? - Switch to an aprotic solvent (Toluene, Dioxane, THF). base->solvent If dehalogenation persists protection Step 4: Consider N-Protection - Is the indole N-H unprotected? - Consider protecting with Boc or SEM. solvent->protection If dehalogenation persists temp Step 5: Adjust Temperature - Can the reaction temperature be lowered without significantly slowing the desired reaction? protection->temp If dehalogenation persists end Dehalogenation Minimized temp->end Problem Solved

Caption: A systematic workflow for troubleshooting dehalogenation.

The Competing Pathways: Desired Coupling vs. Dehalogenation

The following diagram illustrates the divergence in the palladium catalytic cycle that leads to either the desired cross-coupled product or the undesired dehalogenated byproduct. The key is to select conditions that favor the "Reductive Elimination of Product" pathway.

Catalytic_Cycle cluster_desired Desired Pathway cluster_undesired Undesired Pathway pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition + 5-Chloroindole pd_intermediate Indole-Pd(II)-Cl(L) oxidative_addition->pd_intermediate transmetalation Transmetalation (e.g., with R-B(OH)2) pd_intermediate->transmetalation hydride_formation Hydride Formation (from base, solvent, etc.) pd_intermediate->hydride_formation coupled_intermediate Indole-Pd(II)-R(L) transmetalation->coupled_intermediate reductive_elimination Reductive Elimination of Product coupled_intermediate->reductive_elimination product 5-R-Indole (Desired Product) reductive_elimination->product pd_hydride Indole-Pd(II)-H(L) hydride_formation->pd_hydride dehalogenation Reductive Elimination of Byproduct pd_hydride->dehalogenation byproduct Indole (Dehalogenated Byproduct) dehalogenation->byproduct

Caption: Competing catalytic pathways.

Data-Driven Decisions: Impact of Reaction Parameters on Dehalogenation

The following tables provide illustrative data, compiled from various sources, to guide your optimization efforts. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 1: Effect of Ligand and Base in Suzuki-Miyaura Coupling of 5-Chloroindole
EntryLigandBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Indole (Dehalogenated) (%)
1PPh₃NaOtBuToluene1102565
2PPh₃K₃PO₄Toluene1104045
3XPhosNaOtBuToluene1007515
4XPhos K₃PO₄ Toluene 100 >90 <5
5SPhosCs₂CO₃Dioxane100>90<5

This table illustrates the general trend that bulky, electron-rich ligands combined with weaker inorganic bases significantly suppress dehalogenation.

Table 2: Influence of Solvent in Palladium-Catalyzed Cross-Coupling Reactions
SolventTypePotential as Hydride SourceRecommendation for 5-Chloroindole Reactions
TolueneAprotic, Non-polarLowHighly Recommended
DioxaneAprotic, PolarLowHighly Recommended
THFAprotic, PolarLowRecommended
DMFAprotic, PolarHighUse with caution, can be a hydride source
Alcohols (e.g., t-BuOH)ProticHighGenerally not recommended

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 5-Chloroindole

This protocol is designed to minimize hydrodehalogenation for challenging substrates like 5-chloroindole.[11]

Materials:

  • 5-Chloroindole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-chloroindole, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of N-Boc-5-chloroindole

This protocol utilizes N-protection to facilitate the C-N coupling.

Materials:

  • N-Boc-5-chloroindole (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu, XPhos, and Pd₂(dba)₃ to a Schlenk flask.

  • Add N-Boc-5-chloroindole and a magnetic stir bar.

  • Seal the flask, remove from the glovebox, and add toluene and the amine via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

References

Troubleshooting guide for the synthesis of 5-chloroindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-chloroindole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The 5-chloroindole core is a privileged structure in numerous biologically active compounds, and its efficient synthesis is critical for advancing research.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes to 5-chloroindole, and what are their common pitfalls?

A1: There are three principal strategies for synthesizing the 5-chloroindole core, each with its own advantages and potential challenges.

  • Fischer Indole Synthesis : This is a classic and versatile method involving the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with an aldehyde or ketone.[3][4] The reaction proceeds through a hydrazone intermediate, which undergoes a[5][5]-sigmatropic rearrangement to form the indole.

    • Common Pitfalls : The reaction is sensitive to the choice of acid catalyst, temperature, and substrate.[6][7] Major challenges include low yields, formation of regioisomeric byproducts with unsymmetrical ketones, and competing side reactions like N-N bond cleavage.[3][8]

  • Halogen Exchange : This method is particularly useful for large-scale synthesis and involves the conversion of a more readily available 5-bromoindole to the 5-chloro derivative.[2][9] This is typically achieved using a copper(I) chloride catalyst in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[2][10]

    • Common Pitfalls : Incomplete conversion can be an issue, requiring careful optimization of temperature and reaction time. The workup procedure is critical for removing copper salts, which can complicate purification.[10]

  • Synthesis from Indoline : This multi-step route involves the acylation of indoline, followed by chlorination to form 5-chloro-1-acyl-indoline, saponification to remove the acyl group, and finally, dehydrogenation to yield 5-chloroindole.[5][11]

    • Common Pitfalls : This is a longer process with more steps, potentially leading to lower overall yield. The direct chlorination of 1-acetyl-indoline can produce a mixture of products, and the final dehydrogenation step requires specific catalysts (e.g., ruthenium) and conditions to be efficient.[5][11]

The choice of route often depends on the availability of starting materials, the desired scale of the reaction, and the specific substitution pattern of the target molecule.

Q2: My Fischer Indole Synthesis is giving a low yield or failing completely. What should I check?

A2: Low or no yield in a Fischer indole synthesis is a common but solvable problem. The issue typically stems from one of three areas: the acid catalyst, the stability of the hydrazone intermediate, or competing side reactions.[7]

Causality Checklist:

  • Acid Catalyst : The catalyst is crucial for promoting both the isomerization of the hydrazone to an enehydrazine and the subsequent[5][5]-sigmatropic rearrangement.[7]

    • Troubleshooting : If using a Brønsted acid (e.g., H₂SO₄, PPA), the concentration is critical. Too little may not drive the reaction, while too much can lead to degradation.[12] Consider switching to a Lewis acid like zinc chloride (ZnCl₂), which is often effective and can be used in catalytic amounts in a high-boiling solvent like toluene.[1]

  • Hydrazone Intermediate Stability : The hydrazone may be unstable under the required reaction conditions, decomposing before it can cyclize.

    • Troubleshooting : Perform the reaction at a lower temperature for a longer duration. A highly effective strategy is to form the hydrazone in situ and allow it to cyclize in a one-pot procedure, which minimizes its decomposition.[3][6]

  • Substrate Electronics : Strong electron-donating groups on the ketone or aldehyde portion of the hydrazone can weaken the N-N bond, favoring a cleavage side reaction over the desired rearrangement.[3][8] This cleavage leads to the formation of aniline byproducts instead of the indole.

    • Troubleshooting : If possible, select starting materials with less electron-donating character. Alternatively, employing milder reaction conditions (lower temperature, less aggressive acid catalyst) can disfavor this cleavage pathway.[8]

Below is a troubleshooting workflow to systematically diagnose low-yield issues.

G start Low Yield in Fischer Indole Synthesis catalyst Is the acid catalyst optimal? start->catalyst hydrazone Is the hydrazone intermediate stable? catalyst->hydrazone Yes sol_catalyst1 Optimize acid concentration or switch from Brønsted to Lewis acid (e.g., ZnCl₂). catalyst->sol_catalyst1 No side_reaction Are competing side reactions occurring? hydrazone->side_reaction Yes sol_hydrazone Lower reaction temperature and increase time. Use a one-pot, in-situ procedure. hydrazone->sol_hydrazone No sol_side_reaction Use milder conditions. Analyze crude mixture for aniline byproducts. side_reaction->sol_side_reaction Yes sol_catalyst1->hydrazone sol_catalyst2 Try alternative catalysts like PPA or glacial acetic acid. sol_hydrazone->side_reaction

Caption: Troubleshooting workflow for low-yield Fischer Indole Synthesis.

Q3: I'm observing unexpected byproducts in my reaction. How can I identify and minimize them?

A3: Byproduct formation is a frequent challenge, particularly in the Fischer indole synthesis. The identity of the byproduct provides crucial clues for optimizing the reaction.

  • Problem 1: Regioisomers (e.g., 4- and 6-chloroindoles)

    • Cause : When using an unsymmetrical ketone with (4-chlorophenyl)hydrazine, the acid-catalyzed cyclization can occur on either side of the hydrazone, leading to a mixture of indole isomers.[3]

    • Solution : The most effective way to ensure a single product is to use a symmetrical ketone or an aldehyde. If an unsymmetrical ketone is required, you must be prepared to separate the resulting isomers, typically via silica gel column chromatography, which can be challenging due to their similar polarities.[3]

  • Problem 2: Dehalogenated Product (Indole)

    • Cause : The loss of the chlorine atom can occur under harsh reductive conditions. For example, if using palladium on carbon (Pd/C) for a hydrogenation step elsewhere in the synthetic route, it can inadvertently cause hydrodehalogenation.[3]

    • Solution : Scrutinize all reaction steps for harsh reducing agents or catalysts known to promote dehalogenation. If Pd/C is the culprit, consider alternative catalysts or milder hydrogenation conditions (e.g., lower pressure, shorter reaction time).[3]

  • Problem 3: Aniline Derivatives

    • Cause : As discussed in Q2, this results from the cleavage of the N-N bond in the hydrazone intermediate. This pathway is favored by electron-donating groups on the carbonyl precursor and harsh acidic conditions.[3][8]

    • Solution : Employ milder reaction conditions. If the problem persists, redesigning the carbonyl component to be less electron-rich may be necessary.

The following table illustrates how reaction conditions can influence byproduct distribution in a typical Fischer synthesis.

CatalystSolventTemperature (°C)Yield of 5-Chloroindole (%)Yield of 4-Chloroindole (%)Yield of 6-Chloroindole (%)
ZnCl₂Toluene1106553
Polyphosphoric Acid-1007521
H₂SO₄ (cat.)Ethanol785586
Data is illustrative and adapted from common outcomes described in the literature.[3]
Q4: What are the best practices for purifying crude 5-chloroindole derivatives?

A4: Proper purification is essential to obtain a high-purity final product suitable for further use, especially in drug development. The choice of method depends on the physical state of the product and the nature of the impurities.

  • Crystallization : This is the most effective method for purifying solid products.[3]

    • Protocol : Select a solvent system in which the 5-chloroindole derivative is sparingly soluble at room temperature but highly soluble when hot. Common systems include ethanol/water or hexane/ethyl acetate. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form crystals. The impurities will remain in the mother liquor.

    • Expert Tip : Slow cooling is key to forming well-defined crystals and achieving high purity. Rapid crashing out of solution will trap impurities.

  • Silica Gel Column Chromatography : This is the workhorse technique for separating the desired product from byproducts with different polarities.[1][3][10]

    • Protocol : Slurry-pack a column with silica gel in a non-polar solvent (e.g., hexane). Dissolve the crude material in a minimal amount of solvent (like dichloromethane) and load it onto the column. Elute with a solvent gradient of increasing polarity (e.g., a gradient of 0% to 20% ethyl acetate in hexane). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Expert Tip : A good rule of thumb for choosing an eluent system is to find a mixture that gives your desired product an Rf value of ~0.3 on a TLC plate. This generally provides the best separation.

  • Vacuum Distillation : For liquid or low-melting solid 5-chloroindoles produced on a larger scale, vacuum distillation can be an efficient purification method, provided the compound is thermally stable.[3]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of spectroscopic techniques is required to unambiguously confirm the structure and assess the purity of your synthesized 5-chloroindole derivative.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structure elucidation.

    • ¹H NMR : Will confirm the number and connectivity of protons on the indole ring and any substituents. The aromatic region will show characteristic splitting patterns for the protons on the benzene portion of the indole.

    • ¹³C NMR : Will show the number of unique carbon atoms, confirming the carbon skeleton.

  • Mass Spectrometry (MS) : This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can also offer structural clues. A key feature to look for is the characteristic isotopic pattern of chlorine (a ~3:1 ratio for the M and M+2 peaks).[5]

  • Infrared (IR) Spectroscopy : Provides information about the functional groups present. Look for a characteristic N-H stretching peak for the indole ring (typically around 3400 cm⁻¹).[5]

Q6: My 5-chloroindole derivative seems to be degrading during storage or workup. What are the stability considerations?

A6: The indole nucleus is an electron-rich aromatic system, which makes it susceptible to degradation under certain conditions, particularly strong acid.[12]

  • Acidic Conditions : Indoles are known to be sensitive to strong acids. The primary degradation mechanism involves protonation at the C3 position of the indole ring, which can lead to dimerization or polymerization, especially at elevated temperatures.[12]

    • Recommendation : During aqueous workups, avoid prolonged contact with strong acids. If an acidic wash is necessary, perform it quickly and at a low temperature. For storage, ensure the compound is in a neutral state and protected from acidic vapors.

  • Basic Conditions : 5-Chloroindoles are generally much more stable under basic conditions. The primary interaction is the deprotonation of the indole nitrogen (N1) to form a resonance-stabilized indolyl anion. This anion is significantly less prone to degradation than the cation formed under acidic conditions.[12]

    • Recommendation : Mild to moderate basic conditions are generally well-tolerated. Significant degradation is not expected unless very harsh conditions (high pH and temperature) are applied.[12]

  • Light and Air : Like many aromatic compounds, 5-chloroindoles can be sensitive to light and air (oxidation) over long periods.

    • Recommendation : Store your purified compound in a tightly sealed container, protected from light (e.g., in an amber vial), and preferably under an inert atmosphere (nitrogen or argon) in a cool, dark place.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 5-Chloroindole-2-carboxylic acid

This protocol describes the synthesis from 4-chlorophenylhydrazine hydrochloride and pyruvic acid, followed by decarboxylation.[3]

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • Combine 4-chlorophenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture at reflux for 2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • A solid (5-chloroindole-2-carboxylic acid) will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • To obtain 5-chloroindole, place the crude 5-chloroindole-2-carboxylic acid in a clean, dry flask and heat it carefully at its melting point until the evolution of CO₂ gas ceases.

  • The resulting crude 5-chloroindole can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography (hexane/ethyl acetate gradient).[3]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Decarboxylation & Purification start 4-Chlorophenylhydrazine + Pyruvic Acid reflux Reflux in Glacial Acetic Acid (2 hours) start->reflux precipitate Pour into Ice Water & Filter reflux->precipitate intermediate Crude 5-Chloroindole- 2-carboxylic Acid precipitate->intermediate decarboxylate Heat at Melting Point (until CO₂ evolution stops) intermediate->decarboxylate crude_product Crude 5-Chloroindole decarboxylate->crude_product purify Recrystallization or Column Chromatography crude_product->purify final_product Pure 5-Chloroindole purify->final_product

Caption: Workflow of the Fischer Indole Synthesis for 5-chloroindole.

Protocol 2: Halogen Exchange Synthesis of 5-Chloroindole from 5-Bromoindole

This protocol describes a copper-catalyzed halogen exchange reaction, suitable for larger-scale synthesis.[2][3][10]

Materials:

  • 5-Bromoindole

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Aqueous ammonia solution

Procedure:

  • To a solution of 5-bromoindole (1.0 eq) in DMF or NMP in a round-bottom flask, add copper(I) chloride (1.2 eq).

  • Heat the reaction mixture to 140-150 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with toluene.

  • Transfer the mixture to a separatory funnel and wash with an aqueous ammonia solution to remove copper salts. Follow with a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (Hexane/Ethyl Acetate) or by crystallization.[3][10]

References

Technical Support Center: A Guide to Overcoming Solubility Issues with 5-Chloro-1-methylindole in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and practical solutions for overcoming the common yet challenging issue of 5-Chloro-1-methylindole solubility in biological assays. By understanding the underlying physicochemical principles and employing the right techniques, you can ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating in my aqueous assay buffer. What's causing this?

The primary reason for the precipitation of this compound in aqueous solutions is its inherent lipophilicity (fat-loving nature). The molecule's structure, featuring a nonpolar indole ring system, makes it poorly soluble in water. When you introduce a concentrated stock solution of this compound into an aqueous buffer, the drastic change in solvent polarity can cause the compound to "crash out" or precipitate as it attempts to minimize its interaction with water molecules. This is a common characteristic of molecules with a high octanol-water partition coefficient (LogP).

Q2: What is the best way to prepare a stock solution of this compound to avoid solubility problems from the start?

Preparing a concentrated stock solution in a suitable organic solvent is a critical first step. This allows you to introduce a small, manageable volume of the organic solvent into your aqueous assay system, minimizing its potential impact on the experiment.

Recommended Solvents for this compound Stock Solutions:

SolventRecommended Max. ConcentrationStorage ConditionsKey Considerations
Dimethyl Sulfoxide (DMSO)≥ 25 mM-20°C, desiccatedDMSO is a powerful and versatile solvent for a wide range of organic compounds.[1][2] However, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell-based assays at or below 0.5% (v/v) to avoid cytotoxic effects.[3][4][5]
Ethanol≥ 10 mM-20°CEthanol is another effective solvent and is often less toxic to cells than DMSO. Its solvating capacity for highly lipophilic compounds might be slightly lower than that of DMSO.

Step-by-Step Protocol for Preparing a Stock Solution:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol.

  • Dissolution: Vortex the mixture vigorously. If necessary, use a sonicator for a few minutes to ensure complete dissolution.

  • Visual Confirmation: Hold the vial up to a light source to visually confirm that no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C.

Q3: I've prepared a stock in DMSO, but the compound still precipitates when I dilute it into my assay buffer. What should I do?

This is a very common issue. The key is to make the transition from the organic solvent to the aqueous environment more gradual. Here are several effective strategies:

Troubleshooting Workflow for Dilution-Induced Precipitation:

Caption: A decision-making workflow for addressing compound precipitation during dilution.

Methods to Improve Solubility During Dilution:

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][7][8][9][10] A final concentration of 0.01% to 0.1% (v/v) is a good starting point.

  • Incorporating Pluronics: Pluronic® F-68 is a block copolymer that can also form micelles and is known for its low toxicity in cell culture.[11][12][13][14][15] It can be used at concentrations ranging from 0.02% to 0.2% (w/v).

  • Leveraging Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from water and enhancing its solubility.[16][17][18][19][20]

Protocol for Using a Solubility Enhancer:

  • Prepare Enhancer Stock: Create a concentrated stock solution of your chosen enhancer (e.g., 1% Tween® 80 in deionized water).

  • Prepare Enhanced Assay Buffer: Add the enhancer stock to your assay buffer to achieve the desired final concentration (e.g., 0.05% Tween® 80).

  • Dilution: Add your this compound stock solution directly to the enhanced assay buffer while vortexing to ensure rapid mixing.

  • Equilibration: Allow the solution to equilibrate for a few minutes before use.

Advanced Considerations for Cell-Based Assays

Q4: Are there any special considerations for using this compound in cell culture media?

Yes, cell culture media are complex environments that can present additional solubility challenges.

  • Protein Binding: Serum proteins, such as albumin, in your culture medium can bind to hydrophobic compounds like this compound.[21][22][23] This can act as a "sink" for your compound, reducing its free concentration and potentially its biological activity. If you observe lower than expected efficacy, this could be a contributing factor. Running experiments in serum-free media for short durations can help to investigate this.

  • "Cloud Point" Precipitation: Some compounds can precipitate over time in complex media, even if they appear soluble initially. It is good practice to visually inspect your assay plates for any signs of precipitation before taking your final readings.

Experimental Workflow for Optimizing Solubility in Cell Culture Media:

G cluster_prep Preparation cluster_exp Solubility Testing cluster_analysis Analysis and Optimization A Prepare 10 mM stock of this compound in DMSO C Serially dilute compound in media to desired concentrations A->C B Prepare test media: - Serum-free medium - Medium + 10% FBS B->C D Incubate at 37°C for the duration of your assay C->D E Visually inspect for precipitation under a microscope D->E F Determine the highest soluble concentration E->F G If precipitation occurs at your target concentration: F->G Precipitation observed? H Add a solubility enhancer (e.g., 0.1% Pluronic® F-68) to the media G->H I Repeat solubility test H->I I->F

Caption: A workflow for systematically testing and improving the solubility of this compound in cell culture media.

By following these guidelines and systematically troubleshooting, you can overcome the solubility challenges associated with this compound and ensure the integrity of your biological assay data.

References

Troubleshooting Regioisomeric Byproduct Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in indole synthesis. The formation of undesired regioisomers is a common hurdle that can significantly impact yield, purity, and the overall efficiency of a synthetic campaign. This resource provides in-depth, mechanism-driven troubleshooting advice for controlling and minimizing the formation of these byproducts in several widely used indole synthesis methodologies.

Introduction: The Challenge of Regioselectivity

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. While numerous methods ex[1]ist for its construction, many are susceptible to forming regioisomeric byproducts, particularly when using unsymmetrically substituted starting materials. This guide will dissect the mechanistic origins of this issue in key reactions and provide actionable, field-proven strategies to steer the reaction toward the desired constitutional isomer.

Section 1: The Fischer Indole Synthesis

The Fischer indole synthesis, a robust and historic method, involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde. Regioselectivity becomes [2][3]a critical issue when an unsymmetrical ketone is used, as two different enamines can form, leading to two possible indole products.

Frequently Asked Questions (FAQs): Fischer Indole Synthesis

Q1: My Fischer indole synthesis with an unsymmetrical ketone is giving a mixture of regioisomers. How can I favor the formation of one over the other?

A1: The ratio of regioisomers is primarily determined by the relative stability of the intermediate enamines (or 'ene-hydrazines') formed after the initial condensation. The subsequent, irreversi[2][4]ble-sigmatropic rearrangement[5][5] is the product-determining step. To control this, you must[2][3][4][6] influence which enamine intermediate is favored.

  • Mechanism Insight: The key is the tautomerization of the hydrazone to the enamine. The proton is removed from the α-carbon of the ketone moiety. With an unsymmetrical ketone like 2-pentanone, proton removal can occur from C1 or C3, leading to two different enamines and, consequently, two different indoles.

  • Troubleshooting Strategies:

    • Steric Hindrance: The formation of the thermodynamically more stable (more substituted) enamine is often favored. You can exploit this by choosing a ketone where one α-position is significantly more sterically hindered than the other.

    • Electronic Effects: Electron-withdrawing groups on the phenylhydrazine ring can destabilize the transition state of the-sigmatropic rearrangement[5][5], potentially altering the product ratio.

    • Catalyst Choice[6][7]: The choice of acid catalyst is critical. While Brønsted acids (HC[3]l, H₂SO₄) are common, Lewis acids (ZnCl₂, BF₃) can chelate with the hydrazone and influence the tautomerization equilibrium. Experimenting with a pane[2][3]l of both Brønsted and Lewis acids is recommended. Polyphosphoric acid (PPA) is also a widely used and effective catalyst.

    • Temperature Con[3]trol: While the reaction often requires elevated temperatures, running it at the lowest feasible temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Q2: I am using a [5]meta-substituted phenylhydrazine and obtaining a mixture of 4- and 6-substituted indoles. What determines this outcome?

A2: This is a classic regioselectivity challenge in Fischer indolization. The direction of the cyclization onto the aromatic ring is governed by both steric and electronic factors of the substituent on the phenylhydrazine.

  • Mechanism Insight: The crucial step is the-sigmatropic rearrangement[5][5], which forms a new C-C bond between the enamine and the ortho-position of the benzene ring. With a meta-substituent[2], there are two non-equivalent ortho positions for this cyclization to occur.

  • Troubleshooting Strategies:

    • Steric Effects: A large, bulky substituent at the meta position will sterically hinder the adjacent ortho position, directing the cyclization to the less hindered ortho position. For example, a meta-tert-butyl group will strongly favor cyclization away from it, leading predominantly to the 6-substituted indole.

    • Electronic Effects: The electronic nature of the substituent plays a more complex role. Electron-donating groups can activate both ortho positions, potentially leading to mixtures. Electron-withdrawing groups can deactivate the ring, often requiring harsher conditions, which may reduce selectivity. Computational studies have shown that electron-withdrawing groups can destabilize the transition state leading to one isomer, thereby favoring the other.

    • Pre-emptive Sub[6][7]stitution: If feasible, consider starting with a phenylhydrazine that already has a blocking group at one of the ortho positions to force the cyclization in the desired direction.

Q3: My reaction is failing completely or giving decomposition products instead of the expected indole. What is going wrong?

A3: Certain substrates are known to fail in the Fischer indolization, particularly those that can lead to competing side reactions or form overly stable intermediates that resist cyclization.

  • Causality: One c[8]ommon failure mode involves substrates for 3-aminoindoles. The ene-hydrazine intermediate in these cases can undergo N-N bond cleavage, which is a competing pathway to the desired-sigmatropic rearrangement[5][5]. This cleavage leads to by[8]products like aniline and other fragments.

  • Troubleshooting St[8]rategies:

    • Switch to Lewis Acids: For problematic cyclizations like those attempting to form 3-aminoindoles, switching from protic acids to Lewis acids (e.g., ZnCl₂) can sometimes improve yields by altering the reaction pathway and potentially disfavoring the N-N bond cleavage.

    • Protecting Grou[8]ps: If a functional group is interfering, consider protecting it. For example, an amine substituent might be better tolerated as an amide.

    • Buchwald Modification: For challenging substrates, consider the Buchwald modification, which involves a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone. This can be a milder alte[2]rnative to the harsh acidic conditions of the classic Fischer synthesis.

Visualizing the Fischer Indole Regioselectivity

Fischer_Indole

Section 2: The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. While highly versatile, t[9]he use of unsymmetrical alkynes introduces the challenge of regioselectivity.

Frequently Asked Questions (FAQs): Larock Indole Synthesis

Q1: How is regioselectivity determined in the Larock indole synthesis, and how can I control it?

A1: The regioselectivity is determined during the migratory insertion step, where the alkyne inserts into the aryl-palladium bond. The outcome is dictated b[9]y a combination of steric and electronic factors of the substituents on the alkyne.

  • Mechanism Insight: After oxidative addition of the o-iodoaniline to the Pd(0) catalyst, the alkyne coordinates to the palladium center. The subsequent syn-insertion of the alkyne can place either substituent (R¹ or R²) adjacent to the aryl group.

  • Troubleshooting St[9]rategies:

    • Steric Control: Counterintuitively, it has been observed that the larger, more sterically hindering group on the alkyne often directs itself to be adjacent to the aryl-palladium bond. This is believed to be th[9]e driving force for the insertion. Therefore, to obtain a specific regioisomer, you should design your alkyne with significantly different sized substituents.

    • Electronic Control: The presence of strong electron-withdrawing groups, like a trifluoromethyl (CF₃) group, can exert a powerful directing effect, overriding simple steric considerations and leading to high regioselectivity.

    • Directing Group[10]s: The presence of certain functional groups, such as alcohols, in the alkyne substrate can act as directing groups, possibly through coordination with the palladium catalyst, leading to excellent regioselectivity. However, other functional[11] groups like esters or Boc-protected amines have been shown to exert poor directing effects.

    • Catalyst/Ligand[12] System: While many Larock syntheses are performed "ligandless," the choice of palladium source and the addition of specific ligands (e.g., N-heterocyclic carbenes (NHCs) or phosphines) can influence the electronic environment at the metal center and thereby impact regioselectivity. Screening different catal[13]yst systems is a valid optimization strategy.

Visualizing the L[13]arock Regiochemical Control

Larock_Indole

Section 3: The Bischler-Möhlau Indole Synthesis

This classical method forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline under harsh conditions. Its utility has often bee[14][15]n limited by unpredictable regioselectivity and low yields.

Frequently Asked [14][16]Questions (FAQs): Bischler-Möhlau Synthesis

Q1: My Bischler-Möhlau reaction with a substituted aniline is giving a mixture of regioisomers. What controls the cyclization step?

A1: The regioselectivity of the Bischler-Möhlau synthesis is notoriously complex and substrate-dependent. The final electrophilic c[16]yclization step onto the aniline ring is what determines the final product, and multiple mechanistic pathways can be operative.

  • Mechanism Insight:[16] The reaction proceeds through the formation of an α-arylamino ketone intermediate. The subsequent cyclization is an intramolecular electrophilic aromatic substitution. With a substituted aniline (e.g., m-anisidine), this cyclization can occur at two different positions, leading to a mixture of, for example, 5-methoxy- and 7-methoxy-2-arylindoles.

  • Troubleshooting Strategies:

    • Microwave Irradiation: One of the most significant improvements to this method has been the use of microwave irradiation. This can dramatically influence the reaction, sometimes improving yields and altering the regiochemical outcome compared to conventional heating.

    • Catalyst Modifi[15][16]cation: While traditionally run with just excess aniline, the addition of catalysts like lithium bromide has been shown to enable milder reaction conditions, which can positively impact selectivity.

    • Substrate Modif[15]ication: The electronic properties of the substituents on both the aniline and the α-bromoacetophenone have a profound, but not always predictable, effect. Often, empirical screenin[16]g of substrates is necessary. Isotopic labeling studies have been used to elucidate the complex mechanistic pathways that can lead to different regioisomers.

Section 4: Ge[16]neral Troubleshooting & Analysis

Q1: I have a mixture of regioisomers. What are the best methods to separate and identify them?

A1: Differentiating and separating indole regioisomers requires a combination of chromatographic and spectroscopic techniques.

  • Separation Strategies:

    • Column Chromatography: This is the most common method. Success often depends on finding the right solvent system. If spots are inseparable on silica, trying a different stationary phase like alumina (which can be acidic, basic, or neutral) may provide a solution. Using a long column with [17]a fine mesh silica (100-200 or 230-400) can also improve separation.

    • Preparative HPL[17]C/SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful but more instrument-intensive options.

    • Derivatization:[17] If all else fails, you can try to derivatize the mixture. For example, protecting the indole N-H with a bulky group (like Boc or tosyl) can change the polarity and conformational properties of the isomers, potentially making them separable by standard column chromatography. The protecting group can [17]then be removed.

  • Analytical & Identification Techniques:

    • TLC Analysis: Thin Layer Chromatography is your first line of analysis. Experiment with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve baseline separation. Additives like triethylamine or acetic acid can sometimes improve resolution.

    • NMR Spectroscop[17]y: ¹H and ¹³C NMR are definitive for structure elucidation. The coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are unique for each regioisomer. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning the structure.

    • Spectroscopic Differentiation: Techniques like UV-Visible and FT-IR spectroscopy can also be used, as regioisomers will have distinct spectra, especially in the fingerprint region of the IR.

Experimental Prot[18]ocol: Test for Indole Formation

A simple qualitative test can confirm the presence of an indole nucleus in your product fractions before committing to extensive purification and analysis. This is a modification of the test used in microbiology, adapted for an organic chemistry lab setting.

Ehrlich's Reagent Spot[18][19] Test

  • Prepare the Reagent: Dissolve 1 g of p-dimethylaminobenzaldehyde (DMAB) in 95 mL of 95% ethanol and then slowly add 20 mL of concentrated HCl. Store in a brown bottle.

  • Spotting: On a TLC plate, spot a small amount of your crude reaction mixture or purified fraction.

  • Development: Dip a cotton swab in Ehrlich's reagent and gently touch it to the spot on the TLC plate.

  • Observation: The rapid appearance of a pink, red, or purple color is a positive test for the presence of an indole ring. This works because the el[18][19]ectrophilic reagent attacks the electron-rich C3 position (or C2 if C3 is blocked) of the indole.

Observation Interpretation
Pink/Red/Purple ColorPositive for Indole
Yellow/No Color ChangeNegative for Indole
Table 1: Interpretation of Ehrlich's Reagent Spot Test.

Conclusion

Controlling regioselectivity in indole synthesis is a multifaceted challenge that requires a deep understanding of reaction mechanisms. By carefully considering steric and electronic factors, judiciously selecting catalysts and reaction conditions, and employing modern analytical techniques, researchers can effectively troubleshoot the formation of regioisomeric byproducts. This guide serves as a starting point for rational problem-solving, enabling the efficient and selective synthesis of target indole derivatives.

References

Stability issues of 5-Chloro-1-methylindole under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Chloro-1-methylindole Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. This guide is designed to provide you with in-depth technical information and practical advice on the stability of this compound under various storage and experimental conditions. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate potential stability issues, troubleshoot problems, and ensure the integrity of your results.

The indole nucleus, while a common scaffold in pharmaceuticals, is known for its susceptibility to degradation under certain conditions.[1] Understanding the stability profile of this compound is therefore critical for its successful application in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For routine short- to medium-term storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][4] It is also advisable to protect the compound from light.[5] For long-term storage, refer to the supplier's recommendations, but generally, refrigeration (2-8 °C) is a good practice.

Q2: How does pH affect the stability of this compound?

While specific data for this compound is not extensively published, the stability of the indole ring system is known to be pH-dependent.[1]

  • Acidic Conditions: Indoles are generally susceptible to degradation in acidic environments.[1] The electron-rich pyrrole ring can be protonated, leading to the formation of a reactive indoleninium cation, which can then participate in dimerization or polymerization reactions.[1]

  • Basic Conditions: The indole ring system is typically more stable under basic or neutral conditions.[1] Under strongly basic conditions, the nitrogen atom of the pyrrole ring can be deprotonated to form an indolyl anion, which is resonance-stabilized and generally less prone to degradation.[1]

Q3: Is this compound sensitive to light and temperature?

Yes, like many complex organic molecules, this compound can be sensitive to light and temperature. Photodegradation can occur upon exposure to UV or visible light, and elevated temperatures can accelerate degradation pathways.[6][7] It is crucial to store the compound in a light-protected container and at a controlled temperature.[5]

Q4: What are the visible signs of degradation of this compound?

Visual inspection can sometimes provide initial clues of degradation. These may include:

  • A change in color of the solid material.

  • The appearance of discoloration or cloudiness in solutions.

  • A change in the physical form of the solid (e.g., clumping).

However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the purity and stability of the compound.

Q5: What analytical methods are suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for assessing the purity and stability of pharmaceutical compounds.[6] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from any potential degradation products.[8] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structures of unknown degradants.[9]

Troubleshooting Guide: Stability Issues in Experiments

This section addresses specific issues you might encounter during your experiments and provides a structured approach to troubleshooting.

Problem Potential Cause Recommended Action
Inconsistent assay results or loss of biological activity over time. Degradation of this compound in your experimental medium.1. Verify Stock Solution Stability: Prepare a fresh stock solution and compare its performance to the older stock. Analyze both by HPLC to check for degradation products. 2. Assess Medium Stability: Incubate this compound in your experimental medium under the same conditions as your assay (time, temperature, light exposure) and analyze for degradation by HPLC. 3. pH Check: Measure the pH of your experimental medium. If it is acidic, consider buffering to a neutral or slightly basic pH if your experimental system allows.
Appearance of new, unexpected peaks in your chromatogram. Formation of degradation products.1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks and propose potential structures. 2. Perform Forced Degradation Studies: Systematically expose this compound to acidic, basic, oxidative, thermal, and photolytic stress to intentionally generate degradation products. This will help in confirming the identity of the degradants seen in your experiments.[6][7]
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Confirm Solubility: Determine the solubility of this compound in your chosen solvent system. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are a critical component of understanding a compound's stability profile.[6][10] They involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[6] A typical degradation target is 5-20%.[7][11]

General Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of this compound Stress_Conditions Aliquot into separate vials for each stress condition Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress_Conditions->Base Oxidation Oxidation (e.g., 3% H2O2) Stress_Conditions->Oxidation Thermal Thermal Stress (e.g., 60°C) Stress_Conditions->Thermal Photo Photolytic Stress (e.g., UV/Vis light) Stress_Conditions->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze all samples by a stability-indicating HPLC method Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS Characterize degradants by LC-MS HPLC->LCMS Acid_Degradation_Pathway Indole This compound Protonation Protonation at C3 Indole->Protonation H+ (Strong Acid) Indoleninium Indoleninium Cation (Reactive Intermediate) Protonation->Indoleninium Dimerization Reaction with another Indole Molecule Indoleninium->Dimerization + Indole Dimer Dimeric Degradants Dimerization->Dimer Polymerization Further Reaction Dimer->Polymerization Polymer Polymeric Degradants Polymerization->Polymer

References

Technical Support Center: Optimizing HPLC for 5-Chloro-1-methylindole and Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) method for the baseline separation of 5-Chloro-1-methylindole and its impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Method Development & Setup

Question 1: I'm starting from scratch. What is a good initial HPLC setup for analyzing this compound and its potential impurities?

A robust starting point for impurity profiling of a small molecule like this compound is a reversed-phase HPLC (RP-HPLC) method.[1][2]

Initial Recommended Conditions:

ParameterRecommendationRationale
Column C18, 150 x 4.6 mm, 5 µmC18 columns are versatile and provide good hydrophobic retention for a wide range of organic molecules.[3][4] The dimensions are standard for initial method development, balancing resolution and run time.[5]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer, making it compatible with mass spectrometry (MS) if you need to identify unknown impurities. It also helps to control the pH and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with low viscosity and UV transparency.
Gradient Elution 5% to 95% B over 20-30 minutesA broad gradient is essential in the beginning to elute all potential impurities, which may have a wide range of polarities.[1][6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control is crucial for reproducible retention times.[7] Starting at a slightly elevated temperature can improve efficiency and reduce backpressure.[8][9][10]
Detection (UV) 220 nm and 254 nmIndole structures typically have strong absorbance at these wavelengths. Monitoring multiple wavelengths helps to ensure all impurities are detected.
Injection Volume 10 µLA standard injection volume that can be adjusted based on sample concentration.

This initial setup provides a broad screening platform. The data gathered from this first run will be crucial for further optimization.

Question 2: What are the likely impurities I should be looking for with this compound?

Understanding potential impurities is key to developing a specific and sensitive method. Impurities can arise from the synthesis process or degradation.

Potential Process-Related Impurities:

  • Starting materials and intermediates: Unreacted starting materials or intermediates from the synthesis route can be present. For example, if synthesized via N-methylation of 5-chloroindole, residual 5-chloroindole could be an impurity.

  • Regioisomers: Incorrect cyclization during synthesis can lead to isomers like 4-chloro- or 6-chloro-1-methylindole.[11]

  • Related substances: Byproducts from side reactions, such as over-methylation or reactions with residual catalysts.[11] For instance, in the synthesis of the related compound sertindole, 5-bromoindole was found as a contaminant in the 5-chloroindole starting material, leading to a bromo-analog of the final product.[12]

Potential Degradation Products:

  • Hydrolysis products: Degradation due to exposure to acidic or basic conditions. Indoles can be sensitive to strong acids, potentially leading to dimerization or polymerization.[13]

  • Oxidative degradation products: Exposure to oxidative conditions can lead to the formation of various oxidized species.

  • Photolytic degradation products: Degradation upon exposure to light.

To properly develop a stability-indicating method, it is highly recommended to perform forced degradation studies.[14][15][16] This involves subjecting the this compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[14][15]

Troubleshooting Poor Separation & Resolution

Question 3: My main peak and an impurity are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?

Achieving baseline separation for closely eluting peaks often requires a systematic approach to optimizing chromatographic parameters.

Systematic Approach to Improving Resolution:

References

Troubleshooting unexpected spectral data for 5-Chloro-1-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

Anomalous spectral data can be a significant roadblock in research and development, turning a routine characterization step into a complex puzzle. This guide is designed to serve as a virtual Senior Application Scientist, providing you with the insights and systematic procedures needed to troubleshoot unexpected spectral results for 5-Chloro-1-methylindole. Here, we move beyond simple checklists to explore the chemical logic behind spectral deviations, empowering you to confidently identify impurities, degradation products, or experimental artifacts.

Technical Support Center: this compound

Frequently Asked Questions (FAQs) & Initial Checks

Before diving into complex troubleshooting, let's address some common issues that can be quickly resolved.

Q1: My sample of this compound has a pink or brownish hue, but I expected a white solid. Is it degraded?

A1: Possibly. While high-purity indoles are typically white or off-white, discoloration can indicate the presence of minor oxidation products or polymerized species.[1] Indoles are sensitive to air and light, and even trace impurities can catalyze degradation over time. However, a slight color change does not always mean the bulk sample is unusable. It is crucial to verify purity using the spectroscopic and chromatographic methods detailed in this guide before proceeding with your experiments.

Q2: What are the expected baseline spectral characteristics for pure this compound?

A2: Establishing a baseline is critical. While experimental conditions can cause minor shifts, the following provides a reference for high-purity this compound.

Parameter Expected Observation
Appearance White to off-white solid
Molecular Weight 165.62 g/mol
Mass Spec (EI) M+ peak at m/z 165, M+2 peak at m/z 167 (approx. 3:1 ratio)
¹H NMR (CDCl₃) See Table 1 below for detailed shifts and couplings.
¹³C NMR (CDCl₃) See Table 1 below for detailed shifts.
IR Spectroscopy Absence of a broad N-H stretch (~3400 cm⁻¹). Presence of C-H aromatic (~3100 cm⁻¹), C-H aliphatic (~2950 cm⁻¹), C=C aromatic (~1600-1450 cm⁻¹), and C-Cl (~800-600 cm⁻¹) stretches.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is often the primary tool for structural confirmation. Unexpected signals or shifts are common and can usually be traced to specific sources.

Expected NMR Data Summary

The table below summarizes the anticipated chemical shifts for this compound, based on established data for closely related indole structures.[2][3][4]

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
N-CH₃ ~3.75 (s, 3H) ~33 Singlet, integration of 3 protons.
H-2 ~7.15 (d, J≈3.1 Hz, 1H) ~129 Doublet due to coupling with H-3.
H-3 ~6.45 (d, J≈3.1 Hz, 1H) ~101 Doublet due to coupling with H-2.
H-4 ~7.55 (d, J≈1.9 Hz, 1H) ~122 Small doublet, meta coupling is minimal.
C-5 - ~126 Carbon directly attached to Chlorine.
H-6 ~7.10 (dd, J≈8.7, 2.0 Hz, 1H) ~121 Doublet of doublets.
H-7 ~7.20 (d, J≈8.7 Hz, 1H) ~110 Doublet from ortho coupling to H-6.
C-3a - ~129.5 Bridgehead carbon.

| C-7a | - | ~135 | Bridgehead carbon. |

Q3: My ¹H NMR spectrum shows a broad singlet between δ 8.0-8.5 ppm that I wasn't expecting. What is it?

A3: This is a classic sign of contamination with the starting material, 5-chloroindole . The this compound product has no N-H proton, but the 5-chloroindole starting material does, and its N-H proton typically appears in this downfield region.[2]

Diagnostic Protocol:

  • Check Reaction Completion: Re-evaluate the TLC or LC-MS data of your reaction to confirm full conversion of the starting material.

  • D₂O Exchange Experiment: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously for a minute, and re-acquire the spectrum.[5] If the peak at δ 8.0-8.5 ppm disappears or significantly diminishes, it confirms the presence of an exchangeable proton (like N-H), strongly suggesting 5-chloroindole contamination.

Q4: I have extra peaks in the aromatic region (δ 7.0-8.0 ppm) that don't match the expected pattern. What could be the cause?

A4: This issue can stem from several sources, primarily synthesis byproducts.

  • Cause 1: Regioisomers. Depending on the synthetic route, isomers like 4-Chloro- or 6-Chloro-1-methylindole could form, each with a unique aromatic splitting pattern.[6]

  • Cause 2: Dehalogenated Impurity. Loss of the chlorine atom during synthesis can produce 1-methylindole . This impurity will have a different, more symmetrical aromatic pattern and will be missing the characteristic M+2 peak in the mass spectrum.[7]

  • Cause 3: Acid-Catalyzed Degradation. If the sample has been exposed to acidic conditions, indoles can dimerize or polymerize.[8] This typically results in a complex mixture, often seen as broadened, poorly resolved humps in the baseline of the NMR spectrum.

Troubleshooting Workflow:

start Unexpected Aromatic Signals in ¹H NMR check_ms Acquire Mass Spectrum start->check_ms check_lcms Run LC-MS Analysis start->check_lcms ms_result M+2 Peak Present? (m/z ~167) check_ms->ms_result lcms_result Multiple Peaks in LC? check_lcms->lcms_result ms_yes Yes (Ratio ~3:1) ms_result->ms_yes Suggests Cl is present ms_no No ms_result->ms_no Suggests Dehalogenation ms_yes->lcms_result dehalogenation Potential Impurity: 1-Methylindole ms_no->dehalogenation lcms_yes Yes lcms_result->lcms_yes lcms_no No (Single Peak) lcms_result->lcms_no isomers Potential Impurities: Regioisomers of Chloro-1-methylindole lcms_yes->isomers degradation Consider Acid Degradation/Polymerization (Check for broad signals) lcms_no->degradation

Caption: Workflow for diagnosing aromatic impurities.

Q5: My NMR peaks are very broad. What should I do?

A5: Peak broadening can be caused by several factors, ranging from sample preparation to instrument issues.[5]

  • Check Solubility: Ensure your sample is fully dissolved. Suspended particles will severely degrade spectral quality.[9] If solubility is low in CDCl₃, try another solvent like acetone-d₆ or DMSO-d₆.

  • Check Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[10] Conversely, a very dilute sample will have a low signal-to-noise ratio.

  • Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Re-shim the instrument, or if you are unsure, ask an experienced user or facility manager for assistance.[11]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. If you suspect contamination from a catalyst or metal spatula, filtering the NMR solution through a small plug of Celite or silica can help.

Part 2: Infrared (IR) Spectroscopy Troubleshooting

IR spectroscopy is excellent for identifying functional groups. For this compound, the most informative data often comes from the absence of certain peaks and the unexpected presence of others.

Q6: I see a strong, sharp peak around 1710 cm⁻¹. My compound doesn't have a carbonyl group. What is this?

A6: This is a strong indicator of oxidation. The most likely culprit is 5-chloro-1-methyl-2-oxindole , the product of oxidation at the C2 position of the indole ring. The peak at ~1710 cm⁻¹ corresponds to the C=O stretch of the amide within the oxindole ring.[12]

Confirmation Steps:

  • Re-examine NMR: Look for the disappearance of the H-2 and H-3 proton signals and the appearance of a new singlet integrating to 2H around δ 3.5 ppm (the C-3 methylene group in the oxindole).

  • Check Mass Spectrum: The molecular weight of 5-chloro-1-methyl-2-oxindole is 181.62 g/mol . Look for a molecular ion peak at m/z 181 (and M+2 at 183).

cluster_0 This compound cluster_1 5-Chloro-1-methyl-2-oxindole Indole Oxindole Indole->Oxindole Oxidation [O]

Caption: Oxidation of indole to oxindole.

Part 3: Mass Spectrometry (MS) Troubleshooting

MS provides the molecular weight and fragmentation patterns, which are crucial for confirming identity and purity.

Q7: I don't see any peaks in my mass spectrum. What's wrong?

A7: This is a common issue that is usually related to the instrument setup or sample preparation rather than the compound itself.[13]

Systematic Checklist:

  • Check for Leaks: Ensure all connections to the mass spectrometer are secure, especially the gas supply.[13]

  • Sample Preparation: Confirm your sample was properly prepared and injected. Check that the autosampler syringe is functioning correctly.[14]

  • Ion Source: Is the ion source clean and are the parameters (e.g., temperature, voltages) appropriate for your compound?

  • Detector: Ensure the detector is turned on and the gases are flowing correctly.[13] If you are using a GC-MS or LC-MS, verify that the column is not cracked or blocked.[15]

Q8: The molecular ion peak is weak or absent, but I see other major peaks. What do they mean?

A8: For some indoles, the molecular ion can be prone to fragmentation. Common fragmentation pathways for substituted indoles include the loss of the N-substituent or cleavage of the pyrrole ring. Analyze the mass of the fragment ions to deduce their structure. For example, a loss of 15 Da (CH₃) from the molecular ion could indicate fragmentation of the N-methyl group.

Q9: My mass accuracy is off, and the measured mass doesn't match the theoretical mass.

A9: This points to a need for instrument calibration.[16]

Protocol: Instrument Calibration

  • Prepare Calibration Standard: Use the appropriate calibration standard recommended by your instrument's manufacturer.

  • Run Calibration: Acquire data for the calibration standard across the desired mass range.

  • Apply Calibration: Use the instrument software to apply the new calibration file to subsequent acquisitions. Recalibration should be performed regularly to ensure data quality.[16][17]

By systematically working through these common issues and applying the diagnostic protocols, you can effectively troubleshoot unexpected spectral data and gain confidence in the identity and purity of your this compound.

References

Technical Support Center: Efficient Dehydrogenation of 5-Chloroindoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dehydrogenation of 5-chloroindoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this crucial synthetic transformation. Our goal is to empower you with the scientific rationale behind experimental choices to enhance reaction efficiency, yield, and purity.

Introduction: The Significance of 5-Chloroindole

The conversion of 5-chloroindoline to 5-chloroindole is a pivotal step in the synthesis of numerous pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the 5-chloro substitution often imparts unique biological properties. Achieving an efficient and high-yielding dehydrogenation is therefore of paramount importance. This guide will address common challenges and provide actionable solutions based on established chemical principles.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that may arise during the dehydrogenation of 5-chloroindoline, offering probable causes and validated solutions.

Issue 1: Low or No Conversion of 5-Chloroindoline

Question: I have set up my dehydrogenation reaction, but upon analysis (TLC, GC-MS), I observe a significant amount of unreacted 5-chloroindoline and very little of the desired 5-chloroindole. What could be the issue?

Answer: Low or no conversion is a common problem that can typically be traced back to the catalyst, reaction conditions, or the purity of the starting materials. Let's break down the potential causes and solutions.

Workflow for Troubleshooting Low Conversion

start Low Conversion Observed catalyst Catalyst Inactive? start->catalyst conditions Suboptimal Conditions? start->conditions reagents Reagent Purity Issue? start->reagents catalyst_sol1 Procure fresh catalyst or regenerate. catalyst->catalyst_sol1 Old/deactivated catalyst_sol2 Ensure inert atmosphere if using air-sensitive catalyst. catalyst->catalyst_sol2 Improper handling conditions_sol1 Increase reaction temperature incrementally. conditions->conditions_sol1 Insufficient energy conditions_sol2 Screen alternative solvents. conditions->conditions_sol2 Poor solubility/reactivity conditions_sol3 Adjust oxidant/hydrogen acceptor concentration. conditions->conditions_sol3 Stoichiometry off reagents_sol1 Re-purify 5-chloroindoline. reagents->reagents_sol1 Starting material impure reagents_sol2 Use freshly distilled, anhydrous solvent. reagents->reagents_sol2 Solvent contains water/impurities

Caption: Troubleshooting workflow for low conversion.

Probable Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The catalyst, particularly palladium on carbon (Pd/C) or other heterogeneous catalysts, may have lost its activity due to improper storage, handling, or poisoning from previous reactions.

    • Solution:

      • Use a fresh batch of catalyst from a reputable supplier.

      • For heterogeneous catalysts like Pd/C, ensure it is handled under appropriate conditions. Some catalysts are pyrophoric.

      • If applicable, consider catalyst regeneration, though procuring fresh catalyst is often more reliable for reproducibility.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction may not have sufficient thermal energy to overcome the activation barrier. Dehydrogenation reactions are often endothermic.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress at each stage. Be aware that excessively high temperatures can lead to side product formation. A typical temperature range for these reactions is between 100-180°C[1].

  • Incorrect Choice of Solvent or Oxidant:

    • Cause: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or incompatibility with the catalyst. The oxidant (or hydrogen acceptor) may be inappropriate or used in an incorrect stoichiometric amount.

    • Solution:

      • Consider high-boiling point aromatic solvents like toluene, xylene, or nitrobenzene, which can also act as an oxidant[1].

      • If using aerobic oxidation, ensure efficient stirring and a sufficient headspace of air or oxygen.

      • When using a hydrogen acceptor, ensure the stoichiometry is correct. A slight excess (up to 5%) of the oxidizing agent may be beneficial[1].

  • Presence of Impurities:

    • Cause: Impurities in the 5-chloroindoline starting material or the solvent (e.g., water) can poison the catalyst or interfere with the reaction.

    • Solution:

      • Ensure the 5-chloroindoline is of high purity. If necessary, purify it by recrystallization or column chromatography before use.

      • Use anhydrous, high-purity solvents.

Issue 2: Formation of Significant Byproducts

Question: My reaction shows good conversion of the starting material, but I am observing multiple spots on my TLC plate, and the crude NMR indicates the presence of impurities. What are these byproducts, and how can I minimize them?

Answer: Byproduct formation is a common challenge in dehydrogenation reactions. The nature of these impurities can provide clues to optimize the reaction conditions.

Common Byproducts and Their Mitigation:

ByproductProbable CauseMitigation Strategy
Indole (dehalogenated product) Harsh reductive conditions or certain catalysts promoting hydrodechlorination.[2]- Use milder reaction conditions (lower temperature, shorter reaction time).- Avoid catalysts known for hydrodehalogenation activity if possible. Screen different palladium or ruthenium catalysts.[1]- Use a non-reductive dehydrogenation method, such as using MnO₂ or DDQ.
Over-oxidation/Polymerization Products Excessively high temperatures or prolonged reaction times. Highly reactive intermediates may polymerize.- Optimize the reaction time by monitoring the reaction closely (e.g., by TLC or GC).- Reduce the reaction temperature once conversion is satisfactory.- Ensure a well-controlled and homogenous reaction mixture.
N-Alkylated or C3-Alkylated Indoles If using an alcohol as a solvent or additive, some catalysts (e.g., iridium complexes) can promote alkylation.- Switch to a non-alcoholic solvent like toluene or xylene.- If an alcohol is necessary, use a catalyst that does not promote "borrowing hydrogen" chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for the dehydrogenation of 5-chloroindoline?

A1: Several catalytic systems have proven effective for the dehydrogenation of indolines. The choice often depends on the scale of the reaction, cost, and tolerance of functional groups.

  • Palladium-based catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst. It can be used in the presence of a hydrogen acceptor or under aerobic conditions. Palladium(II) acetate with a suitable ligand has also been reported for aerobic dehydrogenation.[3]

  • Ruthenium-based catalysts: Supported ruthenium catalysts (e.g., Ru on carbon, alumina, or silica gel) are also effective and can be used with an oxidizing agent like nitrobenzene.[1]

  • Manganese Dioxide (MnO₂): This is a stoichiometric oxidant that can be used for dehydrogenation under relatively mild conditions, often in solvents like benzene or dichloromethane with heating.

  • Quinone-based oxidants: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective but are stoichiometric and can be expensive.

Q2: How do I monitor the progress of my dehydrogenation reaction effectively?

A2: Regular monitoring is crucial for optimizing reaction time and preventing byproduct formation.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between 5-chloroindoline and 5-chloroindole. The product, being aromatic, will have a lower Rf value and should be UV active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS can be used to determine the relative amounts of starting material, product, and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can provide a clear picture of the conversion by integrating the signals corresponding to the starting material and the product.

Q3: What is the general mechanism for catalytic dehydrogenation?

A3: While the exact mechanism can vary with the catalyst and conditions, a general pathway for a metal-catalyzed dehydrogenation involves the following steps:

A 1. Coordination of 5-Chloroindoline to Metal Center B 2. Oxidative Addition (N-H or C-H bond activation) A->B C 3. β-Hydride Elimination B->C D 4. Reductive Elimination of H₂ or transfer to acceptor C->D E 5. Dissociation of 5-Chloroindole D->E F Regenerated Catalyst E->F

Caption: Generalized catalytic cycle for dehydrogenation.

This cycle involves the coordination of the indoline to the metal catalyst, followed by sequential C-H and N-H bond cleavages, and finally the release of the aromatic indole product and regeneration of the active catalyst.

Q4: How should I purify the final 5-chloroindole product?

A4: The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Crystallization: If the crude product is a solid and relatively pure, crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is a highly effective method for obtaining pure 5-chloroindole.[2]

  • Column Chromatography: For mixtures with closely related impurities, silica gel column chromatography is the method of choice. A gradient of hexane and ethyl acetate is typically effective for separating the more polar starting material from the less polar indole product.[2]

  • Vacuum Distillation: On a larger scale, vacuum distillation can be employed, provided the 5-chloroindole is thermally stable at the required temperatures.[2]

Q5: What are the key safety precautions to consider during this reaction?

A5:

  • Chemical Hazards: 5-chloroindoline and its derivatives should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Solvent Hazards: Many of the solvents used (e.g., toluene, xylene) are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Catalyst Hazards: Some catalysts, like finely dispersed palladium on carbon, can be pyrophoric, especially after the reaction when dry and saturated with hydrogen. Handle with care, and do not allow the catalyst to dry in the air. Quench it carefully under an inert atmosphere.

  • High Temperatures: The reaction is often run at elevated temperatures, posing a risk of burns. Use appropriate heating mantles and ensure glassware is properly secured.

Experimental Protocols

Protocol 1: Palladium on Carbon Catalyzed Aerobic Dehydrogenation
  • To a round-bottom flask equipped with a reflux condenser, add 5-chloroindoline (1 equivalent).

  • Add a suitable solvent such as toluene or xylene (approximately 0.1-0.2 M concentration).

  • Add 5-10 mol% of 10% Pd/C catalyst.

  • Heat the mixture to reflux (typically 110-140°C) with vigorous stirring.

  • Ensure the reaction is open to the air (via the condenser) to allow for aerobic oxidation.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-chloroindole.

  • Purify by column chromatography or recrystallization.

Protocol 2: Dehydrogenation using Manganese Dioxide (MnO₂)
  • In a round-bottom flask, dissolve 5-chloroindoline (1 equivalent) in a solvent such as dichloromethane or benzene.

  • Add activated manganese dioxide (MnO₂) (5-10 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction time can vary significantly based on the activity of the MnO₂.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through celite to remove the manganese salts. Wash the filter cake thoroughly with the solvent.

  • Combine the filtrates and evaporate the solvent to yield the crude product.

  • Purify as needed.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N-Substituted vs. Non-Substituted 5-Chloroindoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly enhance the therapeutic properties of these molecules, particularly in the realm of oncology.[2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of N-substituted versus non-substituted 5-chloroindoles, offering insights into the causal relationships behind experimental design and providing supporting data for researchers in drug development.

The Significance of the 5-Chloroindole Moiety

5-Chloroindole serves as a crucial building block for the synthesis of novel compounds with a wide spectrum of biological activities.[1][3] Its derivatives have been extensively investigated as potential anticancer and antimicrobial agents.[2][4] The presence of the chlorine atom at the 5-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.[5]

Structure-Activity Relationship: A Tale of Two Nitrogens

The biological activity of 5-chloroindole derivatives can be profoundly influenced by the presence or absence of a substituent on the indole nitrogen (N1 position). This section dissects the SAR of these two classes of compounds, drawing on experimental data from anticancer and antimicrobial studies.

Non-Substituted 5-Chloroindoles: The Foundational Scaffold

The non-substituted 5-chloroindole core, where the indole nitrogen is bonded to a hydrogen atom, provides a fundamental template for derivatization at other positions of the indole ring. These compounds have demonstrated notable biological activities, particularly as antimicrobial agents.

In a study investigating the antibiofilm and antimicrobial properties of chloroindoles against uropathogenic Escherichia coli (UPEC), 5-chloroindole itself was identified as a potent agent.[4] It exhibited a minimum inhibitory concentration (MIC) of 75 μg/ml and inhibited biofilm formation by 66% at a concentration of 20 μg/ml.[4] This activity is attributed to the downregulation of virulence genes associated with adhesion and stress regulation.[6] The study also highlighted that substitutions at the fourth and fifth positions of the indole moiety were favorable for antimicrobial activity.[6]

N-Substituted 5-Chloroindoles: Expanding the Pharmacophore

Substitution at the N1 position of the 5-chloroindole ring introduces a new vector for chemical modification, allowing for the exploration of a wider chemical space and the potential for enhanced or novel biological activities. This strategy has been particularly fruitful in the development of anticancer agents.

A series of N-substituted 5-chloro-indole-2-carboxylate derivatives have been synthesized and evaluated as potent inhibitors of mutant EGFR/BRAF pathways, which are crucial targets in cancer therapy.[7][8] For instance, the introduction of various substituted phenethylamino groups at the N1 position led to compounds with significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM against a panel of cancer cell lines.[7] The ethyl group at the C2 position of the indole nucleus was also found to be important for the antiproliferative action.[8]

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of representative non-substituted and N-substituted 5-chloroindole derivatives, providing a clear comparison of their potency.

Compound ClassRepresentative CompoundBiological ActivityTarget/MechanismQuantitative DataReference
Non-Substituted 5-ChloroindoleAntimicrobial, AntibiofilmDownregulation of virulence genes in UPECMIC = 75 μg/ml; 66% biofilm inhibition at 20 μg/ml[4][6]
N-Substituted Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate derivativesAnticancer, AntiproliferativeInhibition of mutant EGFR/BRAF pathwaysGI50 = 29 nM to 78 nM[7][8]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of 5-chloroindole derivatives are provided below.

General Protocol for Fischer Indole Synthesis of 5-Chloroindole

The Fischer indole synthesis is a classic and versatile method for creating the 5-chloroindole core.[2]

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide solution (2M)

  • Dichloromethane

Procedure:

  • A mixture of 4-chlorophenylhydrazine hydrochloride (1 eq) and pyruvic acid (1.1 eq) in glacial acetic acid is heated at reflux for 2 hours.[9]

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield pure 5-chloroindole.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic effects of compounds on cancer cell lines.[2][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 5-chloroindole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compounds.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by 5-chloroindole derivatives and the general experimental workflows.

EGFR_BRAF_Pathway EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 5-Chloroindole Derivatives Inhibitor->EGFR Inhibitor->BRAF

Caption: EGFR/BRAF signaling pathway and inhibitor targets.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 4-chlorophenylhydrazine) Synthesis Chemical Synthesis (e.g., Fischer Indole Synthesis) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Compound 5-Chloroindole Derivative Purification->Compound MTT_Assay MTT Assay Compound->MTT_Assay Compound Treatment Cell_Culture Cancer Cell Lines Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: Generalized workflow for synthesis and in vitro evaluation.

Conclusion

The strategic modification of the 5-chloroindole scaffold, particularly at the N1 position, offers a powerful approach to modulate biological activity. While non-substituted 5-chloroindoles provide a solid foundation for developing antimicrobial agents, N-substitution has proven to be a highly effective strategy for creating potent anticancer compounds that target key signaling pathways. The insights and protocols presented in this guide are intended to empower researchers to rationally design and synthesize novel 5-chloroindole derivatives with enhanced therapeutic potential.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Chloro-1-methylindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development, the indole scaffold remains a cornerstone of medicinal chemistry. Its versatile structure is a key component in a vast array of biologically active compounds. The strategic placement of substituents on the indole ring is a critical exercise in modulating the pharmacological profile of these molecules. Among these, 5-Chloro-1-methylindole stands out as a valuable intermediate, with the chloro and methyl groups influencing lipophilicity, metabolic stability, and receptor binding affinity.

This in-depth technical guide provides a comparative analysis of the most prominent synthetic routes to this compound. Moving beyond a simple recitation of procedural steps, this document delves into the mechanistic underpinnings of each pathway, offering field-proven insights to inform your synthetic strategy. Every protocol presented is designed as a self-validating system, supported by experimental data and authoritative references to ensure scientific integrity.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be efficiently approached through two primary, well-established methodologies: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis . The selection of the optimal route is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. A subsequent N-methylation step is required to obtain the final product.

MetricFischer Indole SynthesisLeimgruber-Batcho SynthesisN-Methylation
Starting Materials 4-Chlorophenylhydrazine, a suitable ketone/aldehyde4-Chloro-2-nitrotoluene5-Chloroindole, Methylating agent
Key Transformation Acid-catalyzed cyclization of a hydrazoneReductive cyclization of a β-nitroenamineNucleophilic substitution
Typical Yields Good to ExcellentGood to ExcellentHigh
Scalability Readily scalableWell-suited for large-scale synthesisReadily scalable
Key Advantages Versatility in introducing substituents at C2 and C3Utilizes readily available starting materialsGenerally high-yielding and clean
Potential Challenges Harsh acidic conditions, potential for side reactionsMulti-step process, handling of nitro compoundsUse of toxic/hazardous methylating agents

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and robust method discovered in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2] The reaction proceeds via the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1]

Mechanistic Pathway

The accepted mechanism involves the tautomerization of the initially formed phenylhydrazone to its enamine isomer.[1] A subsequent[3][3]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring.[1]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization and Aromatization A 4-Chlorophenylhydrazine C 4-Chlorophenylhydrazone A->C Condensation B Carbonyl Compound (e.g., Pyruvic Acid) B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., H₂SO₄) E Ammonia Elimination D->E F 5-Chloroindole E->F Leimgruber_Batcho_Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 4-Chloro-2-nitrotoluene C β-(Dimethylamino)-4-chloro-2-nitrostyrene A->C Condensation B DMF-DMA B->C D Reduction of Nitro Group C->D Reducing Agent (e.g., H₂, Pd/C) E Cyclization & Elimination D->E F 5-Chloroindole E->F

References

Validating the Mechanism of Action for 5-Chloro-Indole Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 5-chloro-indole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, particularly in oncology.[1] The addition of a chlorine atom at the 5-position of the indole ring can significantly influence the molecule's physicochemical properties, often leading to enhanced potency and altered target specificity.[2] A thorough and accurate validation of the mechanism of action (MoA) is therefore paramount for the successful development of these compounds into effective therapeutic agents. This guide will navigate the intricate process of MoA validation, offering a comparative analysis of key experimental approaches and the rationale behind their application.

A Multifaceted Approach to MoA Validation

A definitive validation of a compound's MoA necessitates a multi-pronged approach, moving from broad cellular effects to specific molecular interactions. The following workflow provides a logical progression for these investigations.

MoA Validation Workflow phenotypic Phenotypic Screening (e.g., Cell Viability Assays) pathway_id Pathway Identification (e.g., Reporter Assays, Western Blot) phenotypic->pathway_id Identifies affected cellular pathways target_id Target Identification & Deconvolution (e.g., Affinity Chromatography, CETSA) pathway_id->target_id Narrows down potential molecular targets target_val Direct Target Validation (e.g., Kinase Assays, Biophysical Methods) target_id->target_val Confirms direct compound-target interaction off_target Off-Target Profiling (e.g., Kinase Panels, In Silico Prediction) target_val->off_target Assesses specificity and potential side effects

Caption: A generalized workflow for the validation of a compound's mechanism of action.

I. Kinase Inhibition: A Prominent Mechanism in Oncology

A significant number of 5-chloro-indole derivatives exert their anticancer effects by targeting protein kinases, which are pivotal regulators of cellular signaling pathways often dysregulated in cancer.[2] Notably, Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF) have been identified as key targets.[3]

Comparative Performance of 5-Chloro-Indole Derivatives as Kinase Inhibitors

The following table summarizes the inhibitory activity of various 5-chloro-indole compounds against key kinase targets and cancer cell lines, providing a comparative overview of their potency.

Compound IDTarget KinaseIC50 (nM)Target Cell LineGI50 (nM)Reference(s)
Compound 3e EGFR68Multiple29 - 78[4]
BRAFV600EMore potent than Erlotinib[4]
Compound 3b EGFR T790MSelective (8-fold vs WT)[4]
Compound 5f EGFR WT68 - 85Multiple29[4][5]
EGFR T790M9.5[4][5]
Compound 5g EGFR WT68 - 85Multiple31[4][5]
EGFR T790M11.9[4][5]
Erlotinib EGFR80Multiple33[3][6]
Osimertinib EGFR T790M8[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol details a common method for quantifying the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5-chloro-indole compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, BRAF)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer

  • 5-chloro-indole test compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 5-chloro-indole compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the compound at various concentrations.[3] Include a vehicle control (DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[4]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

EGFR Signaling Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Compound 5-Chloro-Indole Compound Compound->EGFR Inhibits Compound->BRAF Inhibits

Caption: Inhibition of the EGFR/BRAF signaling cascade by a 5-chloro-indole compound.

II. Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Another well-established MoA for indole-based compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7] These agents often bind to the colchicine binding site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.

Comparative Performance of Indole Derivatives as Tubulin Inhibitors

The following table provides a comparative overview of the tubulin polymerization inhibitory activity of different indole-based compounds.

Compound ClassTarget SiteTubulin IC50 (µM)Antiproliferative IC50 (nM)Reference(s)
Arylthioindoles (ATIs) Colchicine2.0 - 4.5Nanomolar range[7]
Indole-Chalcones Colchicine~2.683 - 9[7]
Quinoline-Indoles Colchicine~2.092 - 11[7]
Indole/1,2,4-Triazole Hybrids Colchicine3.031850 - 5760[8]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a method to directly measure the effect of a compound on tubulin polymerization.

Objective: To determine the IC50 of a 5-chloro-indole compound for the inhibition of tubulin polymerization.

Materials:

  • Purified tubulin protein (>99% pure)

  • Polymerization buffer (e.g., G-PEM buffer with GTP)

  • Fluorescent reporter dye (e.g., DAPI) that binds to polymerized tubulin

  • 5-chloro-indole test compound

  • Positive control (e.g., colchicine)

  • Negative control (e.g., DMSO)

  • Temperature-controlled fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup: In a cold 96-well plate, add the polymerization buffer, fluorescent reporter, and the test compound.

  • Initiation of Polymerization: Add purified tubulin to each well and mix gently.

  • Measurement: Place the plate in a microplate reader pre-warmed to 37°C and monitor the increase in fluorescence intensity over time.[7]

  • Data Analysis: The rate and extent of polymerization are calculated from the fluorescence readings. The percentage of inhibition compared to the DMSO control is used to determine the IC50 value.

Tubulin Polymerization cluster_0 Normal Polymerization cluster_1 Inhibition by 5-Chloro-Indole Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Tubulin_Inhib αβ-Tubulin Dimers Blocked Polymerization Blocked Tubulin_Inhib->Blocked Compound 5-Chloro-Indole Compound Compound->Tubulin_Inhib Binds

Caption: Disruption of microtubule polymerization by a 5-chloro-indole compound.

III. WNT/β-Catenin Pathway Modulation

Emerging evidence suggests that some 5-chloro-indole derivatives may also exert their effects through the modulation of the WNT/β-catenin signaling pathway, a critical pathway in development and disease.[3]

Experimental Protocol: WNT/β-Catenin Reporter Assay (TOP/FOP-Flash)

This cell-based assay is a standard method for quantifying the activity of the canonical WNT pathway.

Objective: To determine if a 5-chloro-indole compound inhibits WNT/β-catenin signaling.

Materials:

  • HEK293T or other suitable cell line

  • TOP-Flash and FOP-Flash reporter plasmids

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Wnt3a conditioned media or recombinant Wnt3a

  • 5-chloro-indole test compound

  • Dual-luciferase reporter assay system

  • Microplate reader (luminescence)

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with TOP-Flash or FOP-Flash plasmids along with a Renilla luciferase control plasmid.[9]

  • Compound Treatment: After 24 hours, treat the cells with Wnt3a to activate the pathway, in the presence of varying concentrations of the 5-chloro-indole compound.[10]

  • Incubation: Incubate for an additional 24-48 hours.[10]

  • Luciferase Assay: Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activities.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The ratio of TOP-Flash to FOP-Flash activity indicates the specific activation of the WNT pathway.[9] A decrease in this ratio in the presence of the compound suggests inhibition.

WNT Signaling Pathway cluster_0 Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds DVL Dishevelled (DVL) Frizzled->DVL Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation (inactivated by DVL) Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds GeneExpression Target Gene Expression TCF_LEF->GeneExpression Activates Compound 5-Chloro-Indole Compound Compound->DVL Inhibits?

References

5-Chloro-1-methylindole versus other halogenated indoles in anticancer studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to 5-Chloro-1-methylindole and Other Halogenated Indoles in Anticancer Research

Introduction: The Privileged Indole Scaffold in Oncology

The indole ring system stands as a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent anticancer activity.[1][2] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Among the various modifications, halogenation has emerged as a particularly effective strategy for enhancing the anticancer efficacy of indole derivatives. The introduction of a halogen atom, such as chlorine, bromine, or fluorine, can significantly alter the molecule's electronic properties, lipophilicity, and binding interactions with biological targets.[1][3]

This guide provides a comprehensive comparison of this compound and its derivatives against other halogenated indoles, offering a data-driven analysis for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative bioactivity, and the experimental protocols used for their evaluation, with a focus on how the nature and position of the halogen atom influence their performance as potential anticancer agents.

Mechanisms of Anticancer Action: A Multi-Targeted Approach

Halogenated indoles exert their anticancer effects by modulating a variety of signaling pathways critical for tumor growth, proliferation, and survival.[1][4] This multi-targeted approach is a key advantage, potentially overcoming the resistance mechanisms that often plague single-target therapies.

Kinase Inhibition

The deregulation of protein kinase activity is a hallmark of many cancers.[1] Halogenated indole derivatives have been successfully developed as potent inhibitors of key oncogenic kinases.

  • EGFR/BRAF Pathway: Many 5-chloro-indole derivatives show significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and its mutants (like T790M), as well as BRAF kinase, which are key drivers in lung, colon, and breast cancers.[1][5][6] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling cascades, leading to reduced cell proliferation and survival.[7] FDA-approved indole-based kinase inhibitors like Sunitinib and Osimertinib validate this therapeutic strategy.[1][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Indole 5-Chloro-Indole Inhibitor Indole->EGFR Inhibits Indole->BRAF Inhibits

Inhibition of the EGFR/BRAF signaling cascade.
Disruption of Microtubule Polymerization

Microtubules are essential components of the cytoskeleton involved in maintaining cell shape and are critical for forming the mitotic spindle during cell division.[3] Several indole derivatives, including the famous vinca alkaloids (vinblastine, vincristine), act as powerful inhibitors of tubulin polymerization.[1][8] By binding to tubulin subunits, they prevent the formation of microtubules, which disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1][3]

cluster_process Microtubule Dynamics Tubulin {Tubulin Dimers | α/β} Microtubule {Microtubule | Polymerized} Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Arrest {Cell Cycle Arrest | (G2/M Phase)} Microtubule->Arrest Disruption leads to Indole Halogenated Indole Indole->Tubulin Binds to Indole->Microtubule Inhibits Polymerization

Disruption of microtubule polymerization by an indole compound.
Induction of Apoptosis

A primary goal of cancer therapy is to induce apoptosis in malignant cells.[1] Halogenated indoles can trigger this process through multiple intrinsic and extrinsic pathways:[1][8]

  • Caspase Activation: They can activate the caspase cascade (e.g., caspase-3 and -8), the central executioners of apoptosis.[6]

  • Bcl-2 Family Modulation: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction.[6][8]

  • Reactive Oxygen Species (ROS) Generation: Some derivatives induce apoptosis by increasing the production of ROS within cancer cells.[8][9]

WNT/β-catenin Pathway Inhibition

The WNT/β-catenin signaling pathway is crucial for cell development, and its aberrant activation is linked to many cancers, particularly colorectal cancer.[9][10] The Dishevelled (DVL) protein is a key component in transducing the WNT signal.[9][10] Specific 5-chloro-indole derivatives have been identified as inhibitors of the DVL1 protein's PDZ domain, preventing its interaction with the Frizzled receptor.[9][10] This action effectively turns off the hyperactive WNT pathway, inhibiting tumor growth.[10]

Comparative Efficacy: A Data-Driven Analysis

The anticancer potency of a halogenated indole is highly dependent on the type of halogen, its position on the indole ring, and other substitutions.

5-Chloro-Indole Derivatives: The Frontrunners

The introduction of a chlorine atom at the 5-position of the indole ring has consistently been shown to enhance anticancer potency.[1][11] This is attributed to the electron-withdrawing nature and favorable steric properties of chlorine, which can improve binding affinity to target proteins.

Recent studies have highlighted several 5-chloro-indole-2-carboxamide derivatives with remarkable efficacy, often outperforming or matching standard-of-care drugs like Erlotinib and Osimertinib in preclinical models.[6][7]

Table 1: Antiproliferative Activity of Selected 5-Chloro-Indole Derivatives

Compound ID Target Cancer Cell Line GI₅₀ (nM)¹ Reference Compound Reference GI₅₀ (nM) Source
5f Pancreatic (Panc-1) 29 Erlotinib 33 [6][7]
5g Pancreatic (Panc-1) 31 Erlotinib 33 [6][7]
3e Breast (MCF-7) 31 Erlotinib 33 [7]
3e Lung (A-549) 32 Erlotinib 33 [7]
3e Colon (HT-29) 35 Erlotinib 33 [7]
5d Pancreatic (Panc-1) 36 Erlotinib 33 [6][7]
(S)-1 Colon (HCT116) 7,100 - - [9]
5f (as 4-chloro...) Breast (MDA-MB-468) 8,200 - - [12]
5f (as 4-chloro...) Breast (MCF-7) 13,200 - - [12]

¹GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth.

Table 2: EGFR Kinase Inhibitory Activity of Selected 5-Chloro-Indole Derivatives

Compound ID EGFR Target IC₅₀ (nM)² Reference Compound Reference IC₅₀ (nM) Source
5f T790M (Mutant) 9.5 Osimertinib 8 [6][7]
5g T790M (Mutant) 11.9 Osimertinib 8 [6][7]
5d WT (Wild-Type) 68 Erlotinib 80 [7]
3e T790M (Mutant) 68 Erlotinib 80 [5][7]
5g WT (Wild-Type) 73 Erlotinib 80 [7]
5f WT (Wild-Type) 85 Erlotinib 80 [7]

²IC₅₀: The concentration of the compound that causes 50% inhibition of the target enzyme's activity.

Other Halogenated Indoles: A Spectrum of Activity

While 5-chloroindoles are extensively studied, other halogen substitutions also confer significant anticancer properties.

  • Bromo-indoles: Bromo-substituted indole analogs have demonstrated promising antiproliferative effects, particularly against estrogen-sensitive breast cancer cell lines (T47D).[8] One study identified 3-(2-bromoethyl)-indole as a potent inhibitor of colon cancer cell proliferation and NF-κB signaling.[13][14]

  • Fluoro- and Iodo-indoles: The search results also mention the synthesis of iodo- and fluoro-substituted indoles.[2][15] For instance, a series of indole-podophyllotoxin conjugates, created via an iodination reaction, showed potent tubulin polymerization inhibition.[2] Fluorination can enhance metabolic stability, a desirable property in drug candidates.[16]

  • Structure-Activity Relationship (SAR): The collective data indicates that an electron-withdrawing group at the 5-position is generally favorable for activity.[3][17] The N-1 position is also critical; N-methylation has been shown to enhance activity by as much as 60-fold in some series compared to non-substituted analogs.[3] This highlights the specific advantage of the 1-methyl component in this compound.

Key Experimental Protocols

To facilitate reproducible and verifiable research, this section details the standard methodologies for synthesizing and evaluating halogenated indoles.

Synthesis: Fischer Indole Synthesis

A common and foundational method for creating the 5-chloroindole core is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[11]

Protocol:

  • Reaction Setup: Dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask equipped with a reflux condenser.

  • Ketone Addition: Add a slight excess of a ketone (e.g., butan-2-one) to the stirred solution.[11]

  • Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid.[11]

  • Reflux: Heat the mixture to reflux for several hours, monitoring progress via thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, neutralize the reaction mixture. Extract the product with an organic solvent and purify using column chromatography or recrystallization.[11]

Generalized synthetic workflow for 5-chloroindole derivatives.
In Vitro Efficacy: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the GI₅₀ or IC₅₀ of a compound.[11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat cells with serial dilutions of the test indole compound. Include vehicle (e.g., DMSO) and positive (e.g., Doxorubicin) controls.[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[5][11]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of growth inhibition relative to the vehicle control to determine the GI₅₀ value.[5]

Workflow for in vitro anticancer activity evaluation.
Mechanism of Action: Apoptosis Assay by Flow Cytometry

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[1]

Protocol:

  • Cell Culture: Culture cells with the test compound for a specified duration.

  • Harvest & Wash: Harvest the cells and wash them with cold PBS, then resuspend in Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the stained cells by flow cytometry.[1]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The indole scaffold, particularly when halogenated, remains a highly fertile ground for the discovery of novel anticancer agents.[1] The evidence strongly supports that 5-chloro-indole derivatives are a potent class of compounds capable of inhibiting key oncogenic pathways, including EGFR/BRAF and WNT signaling, with efficacies often comparable or superior to established drugs in preclinical settings.[6][7] The addition of an N-methyl group, as in this compound, appears to be a beneficial modification for enhancing this activity.[3]

While other halogenated indoles, such as bromo- and iodo-derivatives, also exhibit significant and sometimes distinct anticancer activities, the body of research on 5-chloroindoles is more extensive and demonstrates a consistent pattern of high potency.[8][13]

Future research should focus on comprehensive structure-activity relationship (SAR) studies to further optimize the potency, selectivity, and pharmacokinetic profiles of these compounds. The development of derivatives that can overcome clinical drug resistance remains a critical goal. The multi-targeted nature of these halogenated indoles makes them exceptionally attractive candidates for continued development in the fight against cancer.

References

A Comparative Analysis of 5-Chloro-1-methylindole as a Modulator of the 5-HT3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond Orthosteric Antagonism in 5-HT3 Receptor Modulation

The 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel, is a well-established therapeutic target, primarily for the management of nausea and vomiting.[1] The clinical landscape has been dominated by the "setrons," a class of competitive antagonists that block the orthosteric binding site of serotonin (5-HT).[2] However, the exploration of allosteric modulation presents a novel avenue for influencing 5-HT3 receptor function, potentially offering distinct therapeutic advantages. This guide provides a comparative study of 5-Chloro-1-methylindole, a putative positive allosteric modulator (PAM), in the context of established 5-HT3 receptor antagonists such as Ondansetron and Granisetron. While direct quantitative data for this compound is limited in publicly accessible literature, this guide will leverage data on its close analogue, 5-chloroindole, to draw meaningful comparisons and outline the experimental frameworks necessary for its comprehensive characterization.

The core of this investigation lies in the mechanistic differences between competitive antagonism and positive allosteric modulation. Competitive antagonists, by binding to the same site as the endogenous ligand, serotonin, prevent receptor activation. In contrast, PAMs bind to a distinct, allosteric site, and while having no intrinsic activity on their own, they enhance the receptor's response to serotonin.[1] This fundamental difference in interaction with the receptor can lead to varied physiological effects and therapeutic profiles.

Mechanistic Divergence: Competitive Antagonism vs. Positive Allosteric Modulation

The 5-HT3 receptor is a pentameric assembly of subunits surrounding a central ion pore. The binding of serotonin to the extracellular domain triggers a conformational change that opens the channel, allowing for the influx of cations and subsequent neuronal depolarization.[2]

Competitive Antagonists (e.g., Ondansetron, Granisetron): These molecules structurally mimic serotonin to a degree that allows them to bind to the orthosteric site. However, they do not induce the conformational change necessary for channel opening. By occupying the binding site, they prevent serotonin from activating the receptor, thus inhibiting the downstream signaling cascade. The efficacy of competitive antagonists is surmountable, meaning that a sufficiently high concentration of the agonist can overcome the blockade.

Positive Allosteric Modulators (e.g., 5-Chloroindole): PAMs operate through a more nuanced mechanism. They bind to a topographically distinct site on the receptor. This binding event does not directly open the ion channel but rather induces a conformational change that increases the affinity of the receptor for serotonin or enhances the efficacy of serotonin in opening the channel.[1] This results in a potentiation of the serotonin-induced current. A key characteristic of PAMs is their "saturating" effect; their modulatory influence reaches a plateau, which can be a desirable trait for avoiding over-stimulation.

Comparative Pharmacological Profiles

A direct quantitative comparison of this compound with established antagonists is challenging due to the absence of published binding and functional data for this specific molecule. However, we can extrapolate from the well-characterized 5-chloroindole to provide a meaningful comparison. The addition of a methyl group to the indole nitrogen is a common modification in medicinal chemistry and can influence factors such as lipophilicity and metabolic stability, which in turn may affect potency and pharmacokinetics.

Compound Class Mechanism of Action Binding Affinity (Ki) Functional Activity
Ondansetron Competitive AntagonistBlocks orthosteric 5-HT binding site~2.6 nMIC50 ~ 1-10 nM
Granisetron Competitive AntagonistBlocks orthosteric 5-HT binding site~0.2 nMIC50 ~ 0.5-5 nM
5-Chloroindole Positive Allosteric ModulatorBinds to an allosteric site to potentiate 5-HT responseDoes not displace antagonist radioligandsPotentiates 5-HT-induced currents in the micromolar range
This compound Putative Positive Allosteric ModulatorExpected to bind to an allosteric siteData not availableExpected to potentiate 5-HT-induced currents

Note: Binding affinities and functional activities can vary depending on the experimental system (e.g., cell line, radioligand, assay conditions).

Visualizing the Signaling Pathways

The differential mechanisms of action of competitive antagonists and positive allosteric modulators can be visualized through their impact on the 5-HT3 receptor signaling pathway.

Caption: Serotonin-mediated activation of the 5-HT3 receptor.

References

A Senior Application Scientist's Guide to Benchmarking Synthesized 5-Chloro-1-methylindole Purity Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The chemical purity of active pharmaceutical ingredients (APIs) and research compounds is paramount to ensuring experimental reproducibility, toxicological safety, and therapeutic efficacy. This guide provides a comprehensive framework for benchmarking the purity of in-house synthesized 5-Chloro-1-methylindole against commercially available standards. We will delve into the rationale behind selecting appropriate analytical techniques, provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and present a systematic approach to data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust quality control measures for synthesized compounds.

Introduction: The Critical Role of Purity in Scientific Research

This compound is a substituted indole derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Impurities, even in trace amounts, can lead to erroneous experimental results, unexpected toxicity, or altered pharmacological activity. Therefore, rigorous purity assessment is not merely a quality control checkpoint but a fundamental aspect of scientific integrity. This guide will equip you with the necessary tools and knowledge to confidently assess the purity of your synthesized this compound.

Synthesis and Commercial Standards

A common synthetic route to this compound involves the N-methylation of 5-chloroindole.[1] For the purpose of this guide, we will be comparing a batch of this compound synthesized via this method against two commercially available standards:

  • Standard A: A high-purity grade standard (e.g., >99%) from a reputable supplier.

  • Standard B: A standard-grade product (e.g., >97%) for comparison of impurity profiles.

Analytical Methodologies: A Multi-Pronged Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity in separating the main compound from its impurities.[2][3][4] A reverse-phase method is typically suitable for indole derivatives.[4][5]

  • Causality behind Experimental Choices: A C18 column is chosen for its hydrophobicity, which allows for good retention and separation of moderately polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[6][7][8] It provides both retention time data for quantification and mass spectral data for structural elucidation of unknown impurities.[9]

  • Causality behind Experimental Choices: A low-polarity capillary column (e.g., DB-1MS) is chosen for its ability to separate compounds based on their boiling points. The temperature program is optimized to ensure the elution of this compound and any potential volatile impurities within a reasonable timeframe while maintaining good separation.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural confirmation and the detection of impurities containing protons.[10][11][12] The chemical shifts and coupling constants of the protons in the molecule provide a unique fingerprint.

  • Causality behind Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve better signal dispersion and resolution, which is crucial for identifying minor impurities.[13] Deuterated chloroform (CDCl₃) is a common solvent for indole derivatives.

Melting Point Analysis

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting point range close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities. The reported melting point for this compound is approximately 35°C.[14]

Experimental Workflow

The following diagram illustrates the overall workflow for the purity assessment of synthesized this compound.

G cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Benchmarking cluster_data Data Comparison & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in appropriate solvent) Purification->SamplePrep MP Melting Point Analysis Purification->MP Physical Property HPLC HPLC Analysis SamplePrep->HPLC Quantitative Purity GCMS GC-MS Analysis SamplePrep->GCMS Volatile Impurities NMR ¹H NMR Analysis SamplePrep->NMR Structural Confirmation DataComp Comparative Data Analysis (Synthesized vs. Commercial) HPLC->DataComp GCMS->DataComp NMR->DataComp MP->DataComp Report Final Purity Report DataComp->Report

Caption: Experimental workflow for purity benchmarking.

Detailed Experimental Protocols

Adherence to validated analytical procedures is crucial for obtaining reliable and reproducible results. The principles outlined in ICH Q2(R1) and USP General Chapter <621> provide a framework for the validation of these methods.[15][16][17][18][19][20][21]

HPLC Protocol
  • System Preparation:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-15 min: 20% to 80% B.

    • 15-20 min: 80% B.

    • 20-21 min: 80% to 20% B.

    • 21-25 min: 20% B (re-equilibration).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized compound and each commercial standard in acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (80:20 A:B).

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject each standard and the synthesized sample in triplicate.

    • Calculate the purity based on the area percent of the main peak.

GC-MS Protocol
  • System Preparation:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C, hold for 5 min.

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of each sample in dichloromethane.

  • Analysis:

    • Inject 1 µL of each sample.

    • Identify the main peak and any impurities by their mass spectra.

    • Quantify impurities based on their relative peak areas.

¹H NMR Protocol
  • System Preparation:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Solvent: CDCl₃ with 0.03% TMS as an internal standard.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of each sample in 0.7 mL of CDCl₃.

  • Acquisition:

    • Acquire a standard proton spectrum for each sample.

    • Integrate all peaks and normalize to the main compound's signals.

    • Identify impurity peaks and quantify them relative to the main compound.

Comparative Data Analysis

The following tables present a hypothetical comparison of the synthesized this compound with the commercial standards.

Table 1: HPLC Purity and Impurity Profile

SampleRetention Time (min)Purity (%)Impurity 1 (Area %)Impurity 2 (Area %)
Synthesized12.599.20.50.3
Standard A12.599.80.10.1
Standard B12.498.50.80.7

Table 2: GC-MS Impurity Analysis

SampleMain Peak (Area %)Volatile Impurity A (Area %)Volatile Impurity B (Area %)
Synthesized99.50.30.2
Standard A99.9Not Detected0.1
Standard B99.00.50.5

Table 3: Physical and Spectroscopic Data

SampleMelting Point (°C)¹H NMR
Synthesized34-35Conforms to structure, minor impurity peaks noted.
Standard A35Conforms to structure, no significant impurities.
Standard B33-35Conforms to structure, some impurity peaks visible.

Interpretation and Discussion

The hypothetical data suggests that the synthesized this compound has a high purity (99.2% by HPLC), comparable to the high-purity commercial standard A and superior to standard B. The minor impurities detected by HPLC and GC-MS in the synthesized batch could potentially be starting materials or by-products from the N-methylation reaction. The sharp melting point range further supports the high purity of the synthesized compound. The ¹H NMR confirms the identity of the main component and allows for the potential identification of impurities if their structures are known.

Conclusion

A multi-technique approach is indispensable for the comprehensive purity assessment of synthesized compounds. By benchmarking against commercial standards using validated analytical methods such as HPLC, GC-MS, and ¹H NMR, researchers can gain a high degree of confidence in the quality of their materials. This robust quality control process is fundamental to ensuring the reliability and reproducibility of scientific research and the safety of potential therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with potent anticancer activity.[1][2] Among the various modifications to the indole ring, the introduction of a chlorine atom at the 5-position has garnered significant attention for its ability to enhance biological properties.[2] This guide provides a comprehensive comparison of the in vivo efficacy of 5-chloro-indole derivatives and related compounds, offering a data-driven overview of their performance, mechanisms of action, and the experimental protocols necessary for their evaluation. While specific in vivo data for 5-Chloro-1-methylindole is emerging, this guide will draw upon data from closely related analogs to provide a robust comparative analysis for researchers and drug development professionals.

The Strategic Advantage of the 5-Chloro Substitution

The addition of a chlorine atom to the 5-position of the indole ring significantly modulates the physicochemical and biological properties of the molecule, often leading to enhanced anticancer efficacy.[2] This halogenation can improve metabolic stability, membrane permeability, and binding affinity to target proteins. Structure-activity relationship studies have revealed that substitution at the C-5 position of the indole ring is important for both kinase inhibitory and in vitro antiproliferative activities.[3] Specifically, a bromine or chlorine substitution at this position can lead to a considerable improvement in potency.[3]

Comparative Efficacy: In Vitro Insights

Before assessing in vivo potential, a thorough understanding of a compound's in vitro activity is paramount. 5-Chloro-indole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. The data below summarizes the half-maximal growth inhibitory concentrations (GI₅₀) and half-maximal inhibitory concentrations (IC₅₀) for several 5-chloro-indole derivatives against various cancer cell lines and kinases, comparing them with established cancer therapeutics.

Compound IDTarget Cancer Cell LineGI₅₀ (nM)Reference CompoundReference GI₅₀ (nM)Target KinaseIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
5f Pancreatic (Panc-1)29Erlotinib33EGFRT790M9.5 ± 2Osimertinib8 ± 2
5g Pancreatic (Panc-1)31Erlotinib33EGFRT790M11.9 ± 3Osimertinib8 ± 2
5d Pancreatic (Panc-1)36Erlotinib33EGFRWT68Erlotinib80
3e Breast (MCF-7)31Erlotinib33EGFRWT68Erlotinib80
(S)-1 Colorectal (HCT116)7100--DVL1490 ± 110--

In Vivo Antitumor Activity: Evidence from Xenograft Models

While in vitro data is crucial for initial screening, in vivo studies using animal models are essential to evaluate the therapeutic potential of a compound in a complex biological system. Although specific in vivo data for this compound is not yet widely published, studies on structurally related indole derivatives provide strong evidence for the potential of this class of compounds.

One notable example is the synthetic indolecarbinol, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), which has demonstrated significant antitumor activity in melanoma cell-derived tumor xenografts.[4] Treatment with 1-benzyl-I3C disrupted canonical Wnt/β-catenin signaling, leading to the downregulation of β-catenin and LEF-1 protein levels.[4] Another indole alkaloid, Bisleuconothine A, has been shown to dramatically suppress tumor growth in an HCT116 colorectal cancer xenograft model, also by inhibiting the Wnt signaling pathway.

Indole-3-carbinol (I3C), a naturally occurring compound found in cruciferous vegetables, has also been shown to decrease tumor growth in vivo in a nude mouse model with EC18 xenografts.[5] This effect was attributed to the downregulation of the Wnt/β-catenin signaling pathway.[5] These findings underscore the potential of indole-based compounds that modulate the Wnt pathway as effective anticancer agents.

Mechanisms of Action: Targeting Key Signaling Pathways

5-Chloro-indole derivatives exert their anticancer effects through the modulation of various cellular signaling pathways critical for tumor growth and survival.[1] Two of the most significant pathways targeted by this class of compounds are the EGFR/BRAF signaling pathway and the Wnt/β-catenin signaling pathway.[1]

EGFR/BRAF Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and migration.[6] Overexpression or mutation of EGFR is a hallmark of many cancers.[6] 5-Chloro-indole derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, including the drug-resistant T790M mutation.[1] By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade and leading to the induction of apoptosis and inhibition of tumor growth.[1]

EGFR_BRAF_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) Dimerization & Autophosphorylation EGFR->P_EGFR RAS RAS P_EGFR->RAS Apoptosis Apoptosis P_EGFR->Apoptosis Inhibitor 5-Chloro-Indole Derivative Inhibitor->P_EGFR Inhibition RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

EGFR/BRAF Signaling Pathway Inhibition by 5-Chloro-Indole Derivatives.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt signaling pathway is another critical pathway involved in embryonic development and tissue homeostasis, and its aberrant activation is a common driver of cancer.[7] Some 5-chloro-indole derivatives have been identified as modulators of the Wnt pathway, specifically by inhibiting Dishevelled (DVL), a key cytoplasmic protein.[6] By preventing the interaction of DVL with its binding partners, these compounds can downregulate Wnt signaling and inhibit the growth of Wnt-dependent cancer cells.[1]

WNT_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP DVL Dishevelled (DVL) Frizzled->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex Inhibition Inhibitor 5-Chloro-Indole Derivative Inhibitor->DVL Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Degradation Degradation BetaCatenin->Degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocation Nucleus Nucleus TCF_LEF TCF/LEF GeneExpression Target Gene Expression (Cell Proliferation) TCF_LEF->GeneExpression BetaCatenin_n->TCF_LEF

Modulation of the Wnt/β-catenin Signaling Pathway.

Experimental Protocols: A Guide to In Vivo Xenograft Studies

To facilitate further research into the in vivo efficacy of 5-chloro-indole derivatives, a detailed protocol for a subcutaneous xenograft model study is provided below. This protocol is a self-validating system, ensuring robust and reproducible results.

General Workflow for an In Vivo Xenograft Study

Xenograft_Workflow CellCulture 1. Cell Culture & Preparation Implantation 3. Tumor Cell Implantation CellCulture->Implantation AnimalPrep 2. Animal Preparation & Acclimatization AnimalPrep->Implantation TumorMonitoring 4. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 5. Randomization into Groups TumorMonitoring->Randomization Treatment 6. Compound Administration Randomization->Treatment DataCollection 7. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 8. Study Endpoint & Tissue Harvesting DataCollection->Endpoint

General workflow for an in vivo xenograft study.

Step-by-Step Methodology
  • Cell Culture and Preparation:

    • Culture the desired human cancer cell line (e.g., HCT116, A549) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[2]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8]

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.[9]

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile solution (e.g., PBS or a mixture of media and Matrigel) at the desired concentration (e.g., 5 x 10⁶ cells in 100 µL).[2][9]

  • Animal Handling and Tumor Implantation:

    • Use immunocompromised mice, such as athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice.[2]

    • Allow the mice to acclimatize for at least one week before any procedures.[2]

    • Anesthetize the mice and subcutaneously inject the cell suspension into the flank.[2][9]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor formation by palpation.[2]

    • Once tumors are palpable, measure the length (L) and width (W) 2-3 times per week using digital calipers.[8]

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²)/2.[8]

    • When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8][10]

  • Compound Administration and In-life Monitoring:

    • Prepare the 5-chloro-indole derivative in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).[2]

    • Administer the compound to the treatment group according to the predetermined dosing schedule and concentration. The control group should receive the vehicle alone.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[2]

  • Study Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a maximum size or when significant tumor regression is observed in the treatment groups.[2]

    • At the end of the study, euthanize the mice and harvest the tumors and other relevant organs for further analysis (e.g., histopathology, western blotting).[2]

    • Analyze the tumor growth inhibition and assess the statistical significance of the results.

Conclusion and Future Directions

5-Chloro-indole derivatives represent a promising class of compounds with significant therapeutic potential in oncology.[1] Their ability to effectively target key signaling pathways such as EGFR/BRAF and Wnt/β-catenin makes them attractive candidates for further drug development.[1] The synthetic accessibility of the 5-chloro-indole scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.[1] While more in vivo studies on specific compounds like this compound are needed, the existing data on related indole derivatives strongly supports the continued investigation of this chemical class in the fight against cancer.

References

Comparative Cytotoxicity of 5-Chloro-1-methylindole Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the indole scaffold has consistently emerged as a "privileged motif" for the development of novel anticancer agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including the ability to induce apoptosis, inhibit key enzymes in cancer progression, and arrest the cell cycle.[3][4] This guide focuses on a specific derivative, 5-Chloro-1-methylindole, providing a comparative analysis of its cytotoxic effects across various cancer cell lines. The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the molecule's physicochemical properties, often enhancing its anticancer efficacy.[5]

This document serves as a technical resource, synthesizing preclinical data and outlining robust experimental protocols to empower researchers in their evaluation of this and similar compounds. We will delve into the mechanistic underpinnings of its action, present comparative data in a clear format, and provide detailed methodologies for key assays.

Mechanistic Landscape: How Indole Derivatives Combat Cancer

Indole derivatives exert their anticancer effects through a multitude of pathways. A significant number of these compounds function as potent inhibitors of tubulin polymerization, disrupting the formation of microtubules essential for cell division and leading to cell cycle arrest and apoptosis.[5] Another prominent mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7] Furthermore, some indole derivatives have been shown to induce programmed cell death, or apoptosis, a key strategy in cancer therapy.[2][5]

The following diagram illustrates the primary putative mechanisms of action for chloro-indole derivatives, providing a conceptual framework for the experimental investigations detailed below.

Putative Anticancer Mechanisms of 5-Chloro-Indole Derivatives cluster_mechanisms Primary Mechanisms cluster_outcomes Cellular Outcomes This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound->Tubulin Polymerization Inhibition Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Kinase Inhibition->Cell Cycle Arrest (G2/M) Tubulin Polymerization Inhibition->Cell Cycle Arrest (G2/M) Programmed Cell Death Programmed Cell Death Apoptosis Induction->Programmed Cell Death Cell Cycle Arrest (G2/M)->Programmed Cell Death

Caption: Putative anticancer mechanisms of 5-Chloro-Indole derivatives.

Comparative Cytotoxicity: A Data-Driven Overview

The efficacy of an anticancer compound is critically evaluated by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. The following table summarizes the cytotoxic activity of various 5-chloro-indole derivatives against a panel of human cancer cell lines, providing a comparative perspective on their potency.

Compound IDCancer Cell LineIC50 / GI50 (nM)Reference CompoundReference IC50 / GI50 (nM)
5f Panc-1 (Pancreatic)29Erlotinib33
5g Panc-1 (Pancreatic)31Erlotinib33
5d Panc-1 (Pancreatic)36Erlotinib33
Compound 1c HepG2 (Liver)LC50: 900Doxorubicin-
Compound 1c MCF-7 (Breast)LC50: 550Doxorubicin-
Compound 1c HeLa (Cervical)LC50: 500Doxorubicin-
(S)-1 HCT116 (Colon)EC50: 7100--
Indole Schiff Base (1) AMJ13 (Breast)> 10 µg/mL--

Note: The data presented is a synthesis from multiple studies and may involve different specific derivatives of 5-chloro-indole. Direct comparison should be made with caution, considering variations in experimental conditions.[8][9][10][11]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key in vitro assays used to assess the cytotoxicity and mechanism of action of this compound.

Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a standard workflow for the initial in vitro screening of a candidate anticancer compound.

In Vitro Cytotoxicity Screening Workflow Start Start Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Compound_Treatment Treat Cells with This compound (Dose-Response) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Compound_Treatment->Cytotoxicity_Assay Data_Analysis Analyze Data and Determine IC50/GI50 Cytotoxicity_Assay->Data_Analysis Mechanism_Investigation Investigate Mechanism of Action (e.g., Apoptosis Assay, Cell Cycle Analysis) Data_Analysis->Mechanism_Investigation End End Mechanism_Investigation->End

Caption: A typical workflow for in vitro cytotoxicity screening.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).[13]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][12]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of 620-650 nm can be used to reduce background noise.[12]

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50/GI50 value.[6]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[16] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of lysed cells.[16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.[17]

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and an assay buffer.[16]

  • Reaction Incubation: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[17] Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Solution: Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well to terminate the reaction.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[18]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[20]

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[19][20]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100-500 µL of the cell suspension.[19][20]

  • Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[5][20]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[19] Use an excitation wavelength of 488 nm and detect FITC emission at ~530 nm and PI emission at >600 nm.[20]

Interpretation of Results:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Concluding Remarks

The available preclinical data suggests that 5-chloro-indole derivatives hold significant promise as a scaffold for the development of novel anticancer agents. Their ability to induce cytotoxicity across a range of cancer cell lines, potentially through multiple mechanisms including kinase inhibition, tubulin polymerization disruption, and apoptosis induction, warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the therapeutic potential of this compound and its analogues. A thorough understanding of its comparative cytotoxicity and mechanism of action is crucial for advancing these promising compounds through the drug discovery and development pipeline.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Chloroindoles: Fischer vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The 5-chloroindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its presence can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making the efficient and selective synthesis of its derivatives a critical task in drug discovery.[1][2]

This guide provides an in-depth, head-to-head comparison of the classical Fischer indole synthesis against a suite of modern and alternative methodologies for preparing 5-chloroindoles. We move beyond simple protocols to dissect the underlying chemical logic, offering field-proven insights to help you select and optimize the ideal synthetic route for your specific target.

The Workhorse: Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis remains one of the most widely employed methods for indole construction due to its reliability and use of readily available starting materials.[3][4] The synthesis produces the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] For 5-chloroindoles, this invariably involves the reaction of (4-chlorophenyl)hydrazine with a suitable carbonyl compound.[1][2]

Mechanism of Action

The reaction proceeds through a fascinating cascade of equilibria and rearrangements. The causality behind the sequence is crucial for troubleshooting and optimization.

  • Hydrazone Formation: The reaction initiates with the condensation of (4-chlorophenyl)hydrazine and a ketone (or aldehyde) to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine-like isomer, the ene-hydrazine. This step is critical and is facilitated by the acid catalyst.

  • [5][5]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes the key bond-forming event—a[5][5]-sigmatropic rearrangement (a variation of the Claisen rearrangement)—to form a di-imine intermediate. Isotopic labeling studies have confirmed that the N1 nitrogen of the hydrazine is incorporated into the final indole ring.[3]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the amino group onto the imine carbon, forming a cyclic aminal.

  • Elimination: Finally, the acid-catalyzed elimination of ammonia from the aminal generates the stable, aromatic 5-chloroindole product.[3]

Fischer_Indole_Synthesis cluster_start Starting Materials Hydrazine 4-Chlorophenylhydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone + Ketone, -H₂O Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization (H⁺ catalyst) Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Aromatization & Cyclization Product 5-Chloroindole Aminal->Product Elimination of NH₃

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 5-Chloro-2,3-dimethyl-1H-indole

This protocol details a common application of the Fischer synthesis.[2]

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.

    • Add a slight excess of butan-2-one (1.05 eq) to the stirred solution.

    • The hydrazone may precipitate over 1-2 hours at room temperature. It can be filtered, washed, and dried, or used directly in the next step.

  • Indolization:

    • To the hydrazone, add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

    • Heat the reaction mixture to reflux (typically 150-180°C) for several hours, monitoring progress by TLC.

    • Upon completion, cool the mixture and quench by carefully pouring it onto ice water.

    • Neutralize with a base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[6]

Performance & Limitations

The Fischer synthesis is a robust method, but not without its challenges.

ParameterDetailsCausality & Insights
Starting Materials (4-chlorophenyl)hydrazine, Aldehydes/KetonesReadily available and cost-effective, making this method highly scalable.
Catalysts Brønsted acids (H₂SO₄, PPA) or Lewis acids (ZnCl₂, AlCl₃)[3]The choice of acid is critical. PPA is often effective but can lead to charring. Lewis acids can be milder but may require anhydrous conditions.
Conditions High temperatures (150-180°C)The high activation energy of the[5][5]-sigmatropic rearrangement necessitates thermal conditions.[7]
Yields 60-85% (highly substrate-dependent)Yields can be compromised by side reactions, such as the formation of regioisomers if the ketone is unsymmetrical.[6]
Limitations Harsh conditions, potential for regioisomeric byproducts, not suitable for substrates with acid-labile functional groups.The strongly acidic and high-temperature environment limits functional group tolerance. The direction of cyclization with unsymmetrical ketones can be difficult to control, leading to mixtures of 4- and 6-chloroindoles alongside the desired 5-chloro isomer.[6]

Modern & Alternative Synthetic Routes

While the Fischer synthesis is foundational, various other methods have been developed, each offering unique advantages in terms of mildness, regioselectivity, or substrate scope.

Larock Indole Synthesis

A powerful palladium-catalyzed heteroannulation, the Larock synthesis constructs indoles from an o-haloaniline and a disubstituted alkyne.[8][9] For 5-chloroindoles, this requires a starting material like 4-chloro-2-iodoaniline.

  • Mechanism: The catalytic cycle involves: (a) Oxidative addition of the o-iodoaniline to a Pd(0) species. (b) Coordination and subsequent regioselective syn-insertion of the alkyne. (c) Intramolecular cyclization where the nitrogen displaces the palladium. (d) Reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[8]

  • Advantages: Excellent functional group tolerance and high regioselectivity, often favoring the more sterically demanding alkyne substituent at the C2 position.[10] The reaction proceeds under relatively mild conditions compared to the Fischer synthesis.[9]

  • Disadvantages: The primary drawbacks are the cost of the palladium catalyst and the need for potentially complex, pre-functionalized starting materials (o-iodoanilines and internal alkynes).

Larock_Indole_Synthesis cluster_start Starting Materials Aniline 4-Chloro-2-iodoaniline OxAdd Oxidative Addition Intermediate Aniline->OxAdd Alkyne Disubstituted Alkyne AlkyneIns Alkyne Insertion Intermediate Alkyne->AlkyneIns Alkyne Insertion Catalyst Pd(0) Catalyst Catalyst->OxAdd Oxidative Addition OxAdd->AlkyneIns Cyclization Cyclized Pd(II) Intermediate AlkyneIns->Cyclization Intramolecular Aminopalladation Product 2,3-Disubstituted 5-Chloroindole Cyclization->Product Reductive Elimination Product->Catalyst Regenerates

Caption: Catalytic cycle of the Larock Indole Synthesis.

Bartoli Indole Synthesis

The Bartoli synthesis is a highly effective method for producing 7-substituted indoles via the reaction of an o-substituted nitroarene with a vinyl Grignard reagent.[11][12] While its primary utility is for 7-substitution, its principles can be applied to access other isomers.

  • Mechanism: The reaction requires three equivalents of the Grignard reagent.[11] The first reduces the nitro group to a nitroso group. The second adds to the nitroso group, and the resulting intermediate undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and aromatization to yield the indole.[13]

  • Advantages: It is one of the most direct and flexible routes to sterically hindered indoles, particularly those substituted at the C7 position, which are difficult to access via Fischer synthesis.[11][12]

  • Disadvantages: The reaction is often unsuccessful without an ortho substituent on the nitroarene, which acts to sterically promote the key rearrangement.[11] It also requires a large excess of a highly reactive Grignard reagent.

Gassman Indole Synthesis

The Gassman synthesis is a one-pot reaction that produces 3-thioalkylindoles from an aniline, a hypochlorite source, and a keto-thioether.[14][15] The thioether can subsequently be removed with Raney nickel.

  • Mechanism: The aniline (e.g., 4-chloroaniline) is first converted to an N-chloroamine. This reacts with the keto-thioether to form a sulfonium salt. A base then generates a sulfonium ylide, which undergoes a[5][16]-sigmatropic (Sommelet-Hauser) rearrangement. The resulting α-amino ketone then cyclizes to the indole.[14][17]

  • Advantages: This one-pot procedure is efficient and can be used to synthesize indoles that are unsubstituted at the C2 position.

  • Disadvantages: The method tends to fail with electron-rich anilines.[14] A key limitation is the final step, which requires the reductive removal of the 3-thiomethyl group, adding a step to the overall process.

Bischler-Möhlau Indole Synthesis

One of the oldest indole syntheses, this method forms a 2-aryl-indole from an α-halo-ketone and an excess of an aniline.[18][19]

  • Mechanism: The reaction involves the initial formation of an α-arylaminoketone, which then reacts with a second molecule of aniline. This intermediate then undergoes an electrophilic cyclization and aromatization to give the indole.[18]

  • Advantages: It can be a straightforward route to 2-arylindoles.

  • Disadvantages: The classical procedure is notorious for requiring harsh conditions (high heat) and often results in low and inconsistent yields.[18][19] Modern variations using microwave irradiation have shown some improvement.[19]

Reissert Indole Synthesis

The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[20]

  • Mechanism: A base deprotonates the methyl group of the o-nitrotoluene (e.g., 4-chloro-2-nitrotoluene), which then attacks diethyl oxalate. The resulting pyruvate derivative is then reduced (e.g., with zinc in acetic acid), converting the nitro group to an amine, which spontaneously cyclizes and eliminates water to form the indole-2-carboxylic acid.[20][21] This can be decarboxylated if desired.

  • Advantages: It provides a reliable route to indole-2-carboxylic acids, which are versatile synthetic intermediates.

  • Disadvantages: The method is a multi-step process and the required substituted o-nitrotoluenes may not be commercially available.[21]

Head-to-Head Performance Comparison for 5-Chloroindole Synthesis

Synthesis MethodStarting MaterialsKey Reagents / CatalystTypical ConditionsRegioselectivityKey AdvantagesKey Limitations
Fischer (4-chlorophenyl)hydrazine, ketone/aldehydeH⁺ (PPA, H₂SO₄) or Lewis Acid (ZnCl₂)High temp (150-180°C)Moderate; can yield isomers with unsymmetrical ketones[6]Scalable, cost-effective, reliable workhorse.[2]Harsh conditions, limited functional group tolerance, potential for byproducts.[6]
Larock [8]4-chloro-2-iodoaniline, alkynePd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃)Mild to moderate temp (60-110°C)High; controlled by alkyne substituents.[9][22]Mild conditions, broad scope, excellent functional group tolerance.[10]Catalyst cost, availability of starting materials.
Bartoli [11]1-chloro-2-nitro-R-benzene, vinyl GrignardVinyl-MgBr (≥3 eq.)Low temp (-40 to 0°C)High; primarily for 7-substituted indoles.Access to sterically hindered indoles.[12]Requires o-substituent, excess Grignard reagent.[11]
Gassman [14]4-chloroaniline, keto-thioethert-BuOCl, Et₃NLow to room tempHighOne-pot synthesis, good for 3-H indoles (after desulfurization).Fails with electron-rich anilines, requires extra desulfurization step.[14]
Bischler-Möhlau [18]α-bromo-ketone, 4-chloroanilineExcess aniline, heatHigh temp (>180°C) or microwaveModerateDirect route to 2-arylindoles.Harsh conditions, often low and variable yields.[18][19]
Reissert [20]4-chloro-2-nitrotoluene, diethyl oxalateBase (KOEt), then reducing agent (Zn/HOAc)Multi-step; variable tempsHighExcellent for indole-2-carboxylic acids.Multi-step process, starting material availability.[21]

Workflow & Decision Guide

Choosing the optimal synthesis requires balancing factors like desired substitution pattern, scale, cost, and available expertise.

Decision_Workflow Start Target: 5-Chloroindole Derivative Q_Scale Large Scale & Simple Precursors? Start->Q_Scale Q_Subst Complex or Sensitive Functional Groups? Q_Scale->Q_Subst No Fischer Fischer Synthesis Q_Scale->Fischer Yes Q_Pattern Specific Regioisomer (e.g., 2,3-disubstituted)? Q_Subst->Q_Pattern No Larock Larock Synthesis Q_Subst->Larock Yes Q_Acid Need Indole-2-COOH? Q_Pattern->Q_Acid No Q_Pattern->Larock Yes Reissert Reissert Synthesis Q_Acid->Reissert Yes Consider_Others Consider Gassman or Bischler-Möhlau for specific patterns Q_Acid->Consider_Others No

Caption: Decision workflow for selecting a 5-chloroindole synthesis method.

Conclusion

The Fischer indole synthesis remains the go-to method for large-scale, cost-effective production of 5-chloroindoles, provided the substrate can withstand the harsh acidic and thermal conditions and potential regiochemical ambiguities are acceptable or manageable.

For syntheses demanding precision, functional group tolerance, and high regioselectivity, the Larock indole synthesis is a superior, albeit more expensive, alternative. It represents the state-of-the-art for constructing complex, polysubstituted 5-chloroindoles.

The Bartoli, Gassman, Bischler-Möhlau, and Reissert syntheses are more specialized tools. They should be considered when the target substitution pattern is uniquely suited to their mechanistic pathways, such as the synthesis of 7-substituted indoles (Bartoli) or indole-2-carboxylic acids (Reissert). Ultimately, a deep understanding of the mechanism and limitations of each method is paramount for the successful synthesis of these vital medicinal chemistry scaffolds.

References

A Senior Application Scientist's Guide to Validating 5-Chloro-Indole Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of 5-chloro-indole derivatives as inhibitors of specific oncogenic kinases. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising therapeutic candidates.

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic addition of a chloro-substituent at the 5-position can significantly enhance biological activity, making 5-chloro-indole derivatives particularly attractive for kinase inhibitor development.[1] This document details a multi-tiered validation workflow, from initial biochemical potency determination to cellular target engagement, using a comparative approach against established clinical inhibitors.

The Strategic Foundation: Why Target EGFR, BRAF, and VEGFR-2?

The selection of kinases for initial screening is a critical decision driven by clinical relevance and the potential for therapeutic impact. Our validation strategy focuses on three well-differentiated and highly significant oncogenic kinases:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose hyperactivity is a known driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1][3] The development of resistance, often through mutations like T790M, necessitates a continuous search for new generations of inhibitors.[4][5]

  • BRAF Kinase: A serine/threonine kinase in the MAPK/ERK signaling pathway. The V600E mutation is a potent oncogenic driver in over half of melanomas and various other cancers.[4][6] Targeting this mutant form has become a cornerstone of therapy for these patients.[7][8][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth and metastasize.[10][11] Inhibiting VEGFR-2 is a proven anti-angiogenic strategy in cancer treatment.[12][13]

By validating our 5-chloro-indole derivatives against this panel, we can ascertain their potential as anti-proliferative agents (via EGFR/BRAF) and anti-angiogenic agents (via VEGFR-2). For a rigorous comparison, we will benchmark our novel compounds against established, FDA-approved inhibitors: Osimertinib (an EGFR inhibitor effective against T790M), Vemurafenib (a BRAF V600E inhibitor), and Axitinib (a potent VEGFR-2 inhibitor).[3][4][12]

The Validation Workflow: A Tiered Approach to Confidence

A successful validation campaign does not rely on a single experiment. We employ a logical, tiered workflow that progresses from a simplified in vitro system to a more complex and physiologically relevant cellular environment. This approach allows for the efficient screening of compounds and ensures that the observed activity is not an artifact of a specific assay format.[14][15]

G cluster_0 Biochemical Validation (In Vitro) cluster_1 Cellular Validation (In Cellulo) p1 Primary Screening: Biochemical Kinase Assay p2 Potency Determination: IC50 Calculation p1->p2 Dose-response curve c1 Secondary Screening: Cellular Phosphorylation Assay p2->c1 Advance potent hits c2 Cellular Potency & Permeability: Cellular IC50 Determination c1->c2 Dose-response analysis out Lead Candidate c2->out Candidate Selection for In Vivo Studies

Caption: A tiered workflow for kinase inhibitor validation.

Protocol I: Biochemical IC₅₀ Determination

This initial step aims to quantify the direct inhibitory effect of a compound on the purified kinase enzyme. We utilize a luminescence-based assay that measures the amount of ADP produced, a direct product of kinase activity.[2][16] Lower ADP levels correspond to higher kinase inhibition.

Objective

To determine the concentration of a 5-chloro-indole derivative required to inhibit 50% of the activity of a target kinase in a cell-free system.[16]

Materials
  • Recombinant human kinase (e.g., BRAF V600E, EGFR T790M, VEGFR-2)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), high purity

  • 5-chloro-indole test compounds and reference inhibitors (Osimertinib, Vemurafenib, Axitinib)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 96-well or 384-well assay plates

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point serial dilution series for each test compound and reference inhibitor in DMSO, typically starting from a high concentration (e.g., 10 mM). The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted test compound. Include "positive control" wells with DMSO only (100% kinase activity) and "negative control" wells with no kinase enzyme (0% activity).[14]

  • Kinase Reaction Initiation: Add the recombinant kinase enzyme to all wells except the negative controls to start the reaction.

  • ATP Addition: Immediately after adding the kinase, add ATP to initiate the phosphorylation reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.

  • Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) for a pre-determined time (e.g., 60 minutes) that falls within the linear range of the reaction.[16]

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ Reagent followed by Kinase Detection Reagent).[16]

  • Measurement: After a final incubation period for signal development, measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average signal from the negative control wells (background) from all other readings.

    • Normalize the data by setting the average signal from the positive control (DMSO) wells to 100% kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to calculate the IC₅₀ value.[17][18]

Protocol II: Cellular Target Engagement Assay

While a biochemical assay confirms direct enzyme inhibition, it doesn't guarantee the compound can reach its target in a living cell. This cell-based assay measures the inhibition of kinase-mediated phosphorylation of a downstream substrate within the cell, providing a more physiologically relevant measure of potency.[15][19][20]

Objective

To quantify the potency of a 5-chloro-indole derivative in inhibiting the activity of its target kinase within a cellular context.

Materials
  • Human cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR T790M, A375 for BRAF V600E, HUVEC for VEGFR-2).

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS).

  • Test compounds and reference inhibitors.

  • Stimulating ligand where appropriate (e.g., EGF for EGFR, VEGF for VEGFR-2).

  • Cell lysis buffer with phosphatase and protease inhibitors.

  • Phospho-specific and total protein antibodies for the kinase substrate (e.g., anti-phospho-ERK and anti-total-ERK for the BRAF pathway).

  • ELISA-based or TR-FRET-based detection kits.

Step-by-Step Methodology
  • Cell Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Serum Starvation (if required): For receptor tyrosine kinases like EGFR and VEGFR-2, serum-starve the cells for several hours to reduce basal signaling pathway activation.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and reference inhibitors for a defined period (e.g., 1-2 hours).

  • Kinase Stimulation: Add the appropriate stimulating ligand (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation. This step is omitted for constitutively active kinases like BRAF V600E.

  • Cell Lysis: Aspirate the media and lyse the cells directly in the plate by adding lysis buffer.

  • Detection of Phosphorylation: Quantify the level of the phosphorylated substrate in the cell lysates using an appropriate method, such as a sandwich ELISA or a TR-FRET assay, following the manufacturer's instructions.[20][21] It is crucial to also measure the total amount of the substrate protein to normalize for any differences in cell number.

  • Data Analysis: Calculate the ratio of phosphorylated protein to total protein for each treatment condition. Normalize the data to the stimulated (DMSO control) and unstimulated controls. Plot the percent inhibition of phosphorylation against the log of the compound concentration and fit the data to determine the cellular IC₅₀ value.

Data Presentation: A Comparative Analysis

Quantitative data should be summarized in a clear, tabular format to allow for direct comparison of potency and selectivity between the novel 5-chloro-indole derivatives and the clinical benchmarks.

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)
Derivative-A BRAF V600E1545
EGFR T790M>10,000>10,000
VEGFR-21,2003,500
Derivative-B BRAF V600E250800
EGFR T790M9.530
VEGFR-211.950
Vemurafenib BRAF V600E31100
Osimertinib EGFR T790M825
Axitinib VEGFR-20.21.5

Data is hypothetical and for illustrative purposes, but reflects realistic potency and selectivity profiles seen in drug discovery.[2][22][23]

Interpretation of Results:

  • Derivative-A shows high potency and selectivity for BRAF V600E, comparable to the reference drug Vemurafenib. The 3-fold shift between its biochemical and cellular IC₅₀ is acceptable and suggests good cell permeability.

  • Derivative-B demonstrates potent, dual-inhibitory activity against EGFR T790M and VEGFR-2, with IC₅₀ values similar to the respective reference drugs.[3][4] This profile suggests a potential dual anti-proliferative and anti-angiogenic agent. The minimal off-target activity against BRAF V600E is a positive indicator of its selectivity profile.

Mechanistic Context: Visualizing Pathway Inhibition

To fully appreciate the impact of these inhibitors, it is essential to visualize their point of intervention within the cellular signaling machinery. The BRAF/MEK/ERK pathway is a critical cascade that drives cell proliferation when constitutively activated by the BRAF V600E mutation.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 5-Chloro-Indole Derivative-A Inhibitor->BRAF

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 5-Chloro-1-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Scientific Diligence: Specific safety and toxicological data for 5-Chloro-1-methylindole are not extensively published. Therefore, this guide has been developed by extrapolating from data on structurally similar compounds, such as 5-chloroindole and other chlorinated indole derivatives.[1] This document should serve as a foundational resource for risk assessment and the development of laboratory-specific Standard Operating Procedures (SOPs). It is imperative that all handling of this compound is conducted with caution in a controlled laboratory setting.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound, as a halogenated indole, is anticipated to present several health hazards. A thorough understanding of these risks is the cornerstone of safe laboratory practice. Based on data from analogous compounds, the primary hazards are categorized as follows.[2][3]

  • Acute Toxicity: The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritation: Direct contact will likely cause skin irritation and serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]

Given these potential hazards, a comprehensive risk assessment must be performed before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the potential for dust or aerosol generation, and the specific manipulations being performed.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to use engineering controls that isolate the researcher from the chemical hazard. Personal protective equipment, while essential, should always be considered the last line of defense.

  • Chemical Fume Hood: All weighing and handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[1][6][7] This is critical to prevent the inhalation of airborne particulates and vapors. The causality here is straightforward: the fume hood's negative pressure environment continuously draws air and contaminants away from the user's breathing zone.

  • Ventilation: The laboratory itself must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[4][8]

  • Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[1][9]

Personal Protective Equipment (PPE): Your Essential Barrier

A carefully selected PPE ensemble is mandatory for all work with this compound. The following table outlines the minimum requirements. The rationale for each selection is to create a comprehensive barrier against the identified hazards.

PPE Component Specification Rationale and Causality
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7]To prevent skin contact, which can cause irritation and potential absorption.[2][5] Double gloving is recommended for extended procedures to provide an additional layer of protection against tears and permeation.
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard.[10]To protect the eyes from splashes and airborne dust, which can cause serious irritation.[1][2][5] A face shield should be worn over goggles when there is a significant splash risk.[10][11]
Body Protection A full-sleeved laboratory coat.[1][7]To prevent contamination of personal clothing and minimize skin exposure.[10]
Respiratory Protection Work should be performed in a fume hood to negate the need for a respirator. If the potential for aerosolization exists and engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.To prevent the inhalation of dust or vapors that may cause respiratory irritation.[1][2][3] Respirator use requires enrollment in a formal respiratory protection program, including fit-testing and training.[10]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Designate Area: Cordon off a specific area within the chemical fume hood for handling this compound.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and a pre-labeled waste container are inside the fume hood before starting.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully weigh the solid material. Use a spatula to transfer the compound, avoiding any actions that could generate dust.[1] Close the primary container immediately after dispensing.

Post-Handling and Decontamination
  • Clean Workspace: After use, decontaminate the designated area and any equipment with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of PPE: Carefully remove and dispose of gloves and any other contaminated disposable items in the designated hazardous waste container.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[1][4]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to managing unexpected events safely.

Spill Response

In the event of a spill, the primary objective is to contain and clean the material without creating additional hazards.

  • Evacuate and Alert: Alert others in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE: For small, manageable spills within a fume hood, ensure you are wearing the appropriate PPE, including double gloves and eye protection.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[7]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, properly labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

The following diagram outlines the logical workflow for responding to a chemical spill.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill  Small & Contained LargeSpill Large Spill (Outside Containment) Assess->LargeSpill Large or Uncontained   DonPPE Don Appropriate PPE (Double Gloves, Goggles) SmallSpill->DonPPE Alert Alert Colleagues Evacuate Area LargeSpill->Alert ContactEHS Contact EHS / Emergency Response Alert->ContactEHS Contain Cover with Inert Absorbent Material DonPPE->Contain Collect Collect into Sealed Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Procedure Complete Decontaminate->End

Caption: Workflow for a this compound spill response.

Exposure Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Storage and Disposal: Responsible Chemical Management

Storage

Proper storage is essential for maintaining chemical integrity and preventing accidental release.

  • Store in a tightly sealed, properly labeled container.[1][4]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous chemical waste.[7][13] Under no circumstances should it be disposed of down the drain or in regular trash.[13]

  • Waste Segregation: Collect all waste containing this compound (solid residue, contaminated PPE, solutions) in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[7][13] This segregation is crucial as halogenated and non-halogenated waste streams are often incinerated under different conditions.

  • Container Management: Keep the waste container tightly closed except when adding waste.[14] Store it in a designated satellite accumulation area within the lab.

  • Arrange for Pickup: Once the container is full, contact your institution's EHS office to arrange for professional disposal by a licensed chemical waste management company.[4][13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-methylindole
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-methylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.